molecular formula C19H15N3O3S B15562780 LAPTc-IN-1

LAPTc-IN-1

Numéro de catalogue: B15562780
Poids moléculaire: 365.4 g/mol
Clé InChI: VHJWCYAHCSYBEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LAPTc-IN-1 is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H15N3O3S

Poids moléculaire

365.4 g/mol

Nom IUPAC

5-methoxy-3-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-11-13-9-12(24-2)6-7-16(13)25-17(11)18(23)22-19-21-15(10-26-19)14-5-3-4-8-20-14/h3-10H,1-2H3,(H,21,22,23)

Clé InChI

VHJWCYAHCSYBEO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LAPTc-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LAPTc-IN-1, a potent and selective inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc). The content herein is based on preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with approximately 10,000 deaths annually.[1] The current therapeutic options, nifurtimox (B1683997) and benznidazole, are limited by significant adverse effects and variable efficacy, underscoring the urgent need for novel chemotherapeutic agents.[1] LAPTc, an acidic M17 leucyl-aminopeptidase from T. cruzi, has been identified as a promising drug target. This compound (referred to as compound 4 in the primary literature) has emerged from a screening campaign as a potent and selective inhibitor of this enzyme, demonstrating potential for further development as an antichagasic agent.[1]

Core Mechanism of Action

This compound functions as a competitive inhibitor of the T. cruzi acidic M17 leucyl-aminopeptidase (LAPTc).[1] This mode of inhibition signifies that this compound directly competes with the natural substrate of the enzyme for binding to the active site. By occupying the active site, this compound prevents the enzyme from carrying out its normal catalytic function, which is crucial for the parasite's viability.

In silico modeling through molecular dynamics simulations has provided further insight into the binding interaction. The simulations indicate that the binding of this compound to the LAPTc active site is predominantly driven by hydrophobic interactions with the active site residues.[1] Notably, this binding does not involve coordination with a metal cation, which is a common feature for some metalloprotease inhibitors.[1] The calculated experimental binding strength for this interaction is -8.95 kcal/mol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from the initial screening and subsequent characterization.

Table 1: this compound (Compound 4) Potency and Selectivity

ParameterValueDescription
Ki 0.27 μMThe inhibition constant, indicating the potency of this compound as a competitive inhibitor of LAPTc.[1]
Selectivity Index >500The ratio of inhibitory activity against human LAP3 versus LAPTc, highlighting the high selectivity for the parasite enzyme.[1]

Table 2: Initial Screening Hit Summary

MetricResultDescription
Number of Hits 28Compounds identified from a protease-focused library screen that progressed to dose-response studies.[1]
Active Molecules 12Molecules from the initial hits that inhibited LAPTc with an IC50 < 34 μM.[1]

Table 3: Anti-parasitic Activity

AssayResultDescription
Intracellular T. cruzi amastigotes Sub-micromolar activityDemonstrates the compound's ability to inhibit the parasite in a relevant biological context.[1]
Toxicity in HepG2 cells No toxicity observedIndicates a favorable preliminary safety profile in un-infected human liver cells.[1]

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

1. High-Throughput Screening (HTS)

  • Assay Type: RapidFire-Mass Spectrometry (RF-MS) screen.[1]

  • Library: A protease-focused compound library was utilized to identify initial hits.[1]

  • Principle: This technique allows for the rapid measurement of enzyme activity by directly detecting the product of the enzymatic reaction, enabling high-throughput screening of large compound libraries.

2. Dose-Response Studies

  • Objective: To determine the potency (IC50 values) of the initial hits.[1]

  • Methodology: A series of dilutions of the hit compounds were incubated with LAPTc and its substrate. The enzyme activity was measured at each compound concentration, and the data were fitted to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

3. Mode of Inhibition Studies

  • Objective: To elucidate the mechanism by which this compound inhibits LAPTc.[1]

  • Methodology: Enzyme kinetic studies were performed by measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of this compound. The data were then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For this compound, these studies indicated a competitive mode of inhibition.[1]

4. In Silico Modeling

  • Technique: Molecular dynamics simulations.[1]

  • Objective: To predict and understand the binding mode of this compound within the active site of LAPTc.[1]

  • Procedure: A computational model of the LAPTc-LAPTc-IN-1 complex was generated. The system was then subjected to simulations that calculate the atomic movements over time, allowing for the characterization of the stable binding interactions, primarily identifying hydrophobic interactions.[1]

5. Cellular Assays

  • Assay: Activity against intracellular T. cruzi amastigotes.[1]

  • Cell Line: Host cells (e.g., fibroblasts or macrophages) were infected with T. cruzi trypomastigotes, which then transform into amastigotes intracellularly.

  • Procedure: The infected cells were treated with various concentrations of this compound. The efficacy of the compound was determined by quantifying the number of intracellular amastigotes, typically through microscopy and automated image analysis.

6. Toxicity Assays

  • Cell Line: Un-infected HepG2 cells (a human liver cell line).[1]

  • Objective: To assess the in vitro cytotoxicity of this compound against a human cell line.[1]

  • Methodology: HepG2 cells were incubated with a range of concentrations of this compound. Cell viability was then measured using standard assays such as the MTT or MTS assay, which quantify metabolic activity as an indicator of cell health.

Visualizations

Diagram 1: this compound Mechanism of Action

LAPTc_IN_1_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound LAPTc LAPTc Active Site Product Product LAPTc->Product Catalyzes Substrate Natural Substrate Substrate->LAPTc Binds to LAPTc_inhibited LAPTc Active Site No_Product No Product Formation LAPTc_inhibited->No_Product Inhibition LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc_inhibited Competitively Binds Substrate_inhibited Natural Substrate Substrate_inhibited->LAPTc_inhibited Binding Blocked

Caption: Competitive inhibition of LAPTc by this compound.

Diagram 2: Experimental Workflow for this compound Discovery

Experimental_Workflow HTS High-Throughput Screening (RapidFire-MS) DoseResponse Dose-Response Studies HTS->DoseResponse 28 Hits ModeOfInhibition Mode of Inhibition Studies DoseResponse->ModeOfInhibition 12 Active Compounds InSilico In Silico Modeling ModeOfInhibition->InSilico CellularAssay Cellular Activity Assay (Anti-amastigote) ModeOfInhibition->CellularAssay ToxicityAssay Toxicity Assay (HepG2) CellularAssay->ToxicityAssay Lead Lead Candidate (this compound) ToxicityAssay->Lead

Caption: Workflow for the identification and characterization of this compound.

References

LAPTc-IN-1: A Potent Inhibitor of Trypanosoma cruzi for Chagas Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole (B1666585) and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease. This necessitates the urgent development of novel, safer, and more effective chemotherapeutic agents. A promising target for drug discovery is the acidic M17 leucyl-aminopeptidase of T. cruzi (LAPTc), an essential enzyme for the parasite's survival. This technical guide provides an in-depth overview of LAPTc-IN-1 (also known as compound 4), a potent and selective competitive inhibitor of LAPTc, highlighting its potential as a lead compound for the development of new anti-chagasic drugs.

Quantitative Inhibitory and Selectivity Data

This compound has demonstrated significant potency against its target enzyme, LAPTc, and whole T. cruzi parasites, coupled with a favorable selectivity profile against the human homolog. The key quantitative data are summarized below.

ParameterValueTarget/OrganismReference
Inhibitory Constant (Ki) 0.27 µMT. cruzi LAPTc[1][2]
Activity against intracellular amastigotes Sub-micromolarTrypanosoma cruzi[1][2]
Selectivity Index >500Human LAP3 vs. T. cruzi LAPTc[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the T. cruzi acidic M17 leucyl-aminopeptidase (LAPTc). LAPTc is a metalloaminopeptidase that plays a crucial role in the parasite's ability to acquire essential amino acids, such as leucine, for which it lacks a biosynthetic pathway. By binding to the active site of LAPTc, this compound prevents the hydrolysis of peptides, thereby depriving the parasite of vital nutrients necessary for its growth and replication, particularly in the intracellular amastigote stage.

Molecular docking and dynamics simulations have provided insights into the binding mode of this compound. The inhibitor is predicted to interact primarily through hydrophobic interactions with active site residues of LAPTc, without coordinating with the metal cations, which is consistent with its competitive inhibition mechanism.

Experimental Methodologies

The evaluation of this compound as a T. cruzi inhibitor involved several key experimental protocols, which are detailed below.

LAPTc Enzymatic Assay (RapidFire-Mass Spectrometry)

This high-throughput screening assay was utilized to identify and characterize inhibitors of LAPTc.

Principle: The assay measures the enzymatic activity of LAPTc by quantifying the product of a specific peptide substrate cleavage using RapidFire-Mass Spectrometry (RF-MS).

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing recombinant LAPTc enzyme and a specific peptide substrate (e.g., LSTVIVR) in an appropriate assay buffer is prepared.

  • Compound Incubation: this compound, at various concentrations, is added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and incubated for a defined period at a controlled temperature.

  • Quenching: The reaction is stopped, typically by the addition of an organic solvent.

  • RF-MS Analysis: The samples are injected into the RapidFire system, where they undergo rapid solid-phase extraction (SPE) to remove salts and other interfering substances. The eluted product is then directly analyzed by a mass spectrometer to quantify the amount of cleaved peptide.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Trypanosoma cruzi Intracellular Amastigote Assay

This cell-based assay assesses the efficacy of the inhibitor against the clinically relevant intracellular stage of the parasite.

Principle: Host cells are infected with T. cruzi, and the ability of the compound to inhibit the replication of intracellular amastigotes is quantified.

Protocol:

  • Host Cell Seeding: A suitable host cell line (e.g., HepG2, Vero, or 3T3) is seeded in multi-well plates and allowed to adhere overnight.

  • Parasite Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain (e.g., Tulahuen or Y) at a defined multiplicity of infection (MOI).

  • Compound Treatment: After allowing for parasite invasion, the extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound is added.

  • Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for amastigote replication in the control wells.

  • Fixation and Staining: The cells are fixed and stained with a DNA-intercalating dye (e.g., DAPI or Hoechst) to visualize the nuclei of both the host cells and the intracellular amastigotes.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis is performed to count the number of host cells and the number of intracellular amastigotes per cell.

  • Data Analysis: The percentage of inhibition of amastigote replication is calculated relative to untreated controls. EC50 values are determined from the dose-response curves.

Cytotoxicity Assay

This assay evaluates the toxicity of the inhibitor against host cells to determine its selectivity.

Principle: The viability of uninfected host cells is measured after exposure to the compound.

Protocol:

  • Cell Seeding: Host cells (e.g., HepG2) are seeded in multi-well plates at a specific density.

  • Compound Exposure: The cells are treated with the same range of concentrations of this compound as used in the amastigote assay.

  • Incubation: The plates are incubated for a duration equivalent to the intracellular amastigote assay.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as:

    • Resazurin-based assays (e.g., alamarBlue): Measures the metabolic activity of viable cells.

    • ATP-based assays (e.g., CellTiter-Glo): Quantifies the amount of ATP, which is proportional to the number of viable cells.

    • Live/dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: The percentage of cytotoxicity is calculated, and the CC50 (50% cytotoxic concentration) is determined. The selectivity index (SI) is then calculated as the ratio of CC50 to the anti-amastigote EC50.

Visualizations

LAPTc Inhibition and its Effect on T. cruzi

The following diagram illustrates the proposed mechanism of action of this compound.

LAPTc_Inhibition cluster_extracellular Extracellular/Host Cell Cytosol cluster_parasite Trypanosoma cruzi Peptides Host Peptides LAPTc LAPTc (M17 Aminopeptidase) Peptides->LAPTc Hydrolysis AminoAcids Free Amino Acids (e.g., Leucine) LAPTc->AminoAcids ProteinSynthesis Protein Synthesis & Parasite Proliferation AminoAcids->ProteinSynthesis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Competitive Inhibition

Proposed mechanism of this compound action.
Experimental Workflow for this compound Evaluation

The workflow for the discovery and characterization of this compound is depicted below.

LAPTc_Workflow Screen High-Throughput Screening (Protease-focused library) HitID Hit Identification (this compound) Screen->HitID DoseResponse Dose-Response Studies (IC50 Determination) HitID->DoseResponse MoA Mode of Inhibition Studies (Competitive Inhibition, Ki) DoseResponse->MoA InVitroActivity In Vitro Anti-parasitic Activity (Intracellular Amastigote Assay, EC50) DoseResponse->InVitroActivity LeadDev Lead Development Candidate MoA->LeadDev Cytotoxicity Host Cell Cytotoxicity Assay (CC50, Selectivity Index) InVitroActivity->Cytotoxicity Cytotoxicity->LeadDev

Discovery and evaluation workflow for this compound.

Conclusion

This compound has emerged as a promising lead compound for the development of new treatments for Chagas disease. Its potent and selective inhibition of a key parasitic enzyme, coupled with its efficacy against the clinically relevant intracellular stage of T. cruzi, underscores its therapeutic potential. The detailed experimental methodologies and a clear understanding of its mechanism of action provide a solid foundation for further preclinical and clinical development. The data presented in this guide highlight the potential of targeting LAPTc as a viable strategy in the fight against Chagas disease.

References

The Discovery and Synthesis of LAPTc-IN-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on a Novel Inhibitor of Trypanosoma cruzi's M17 Leucyl-Aminopeptidase

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of LAPTc-IN-1, a potent and selective competitive inhibitor of the acidic M17 leucyl-aminopeptidase of Trypanosoma cruzi (LAPTc). This document is intended for researchers, scientists, and drug development professionals interested in the development of new therapeutic agents against Chagas disease.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. The current treatment options, nifurtimox (B1683997) and benznidazole, are limited by significant adverse effects and variable efficacy, especially in the chronic phase of the disease. This underscores the urgent need for novel chemotherapeutic agents.

The acidic M17 leucyl-aminopeptidase from T. cruzi (LAPTc) has emerged as a promising drug target due to its crucial role in parasite biology. This compound, also identified as compound 4 in the primary literature, is a novel competitive inhibitor of this enzyme, demonstrating potent anti-parasitic activity.

Discovery of this compound

This compound was identified through a high-throughput screening campaign utilizing a protease-focused compound library. The discovery workflow involved a multi-step process, from initial screening to hit validation and characterization.

High-Throughput Screening

A library of 3,329 compounds was screened against recombinant LAPTc using a RapidFire-Mass Spectrometry (RF-MS) assay.[1] This primary screen identified 28 initial hits that progressed to dose-response studies. Of these, 12 compounds exhibited inhibitory activity with IC50 values below 34 μM.[2]

Hit-to-Lead Optimization

Among the validated hits, this compound (compound 4) emerged as the most potent inhibitor. Further characterization confirmed its competitive mode of inhibition and high selectivity for LAPTc over the closest human homolog, Leucyl/cystinyl aminopeptidase (B13392206) (LAP3).

Synthesis of this compound

While the specific, detailed synthetic protocol for this compound has not been disclosed in the primary literature, a general synthesis scheme for structurally related N-substituted imidazole (B134444) derivatives can be proposed. The synthesis likely involves the reaction of an imidazole nucleus with an appropriate electrophile to introduce the N-substituent.

Chemical Structure of this compound

  • CAS Number: 930898-33-2[3]

  • SMILES: O=C(NC1=NC(C2=NC=CC=C2)=CS1)C(O3)=C(C)C4=C3C=CC(OC)=C4[3]

A detailed, step-by-step synthetic protocol for this compound is not publicly available in the reviewed literature. The following represents a generalized synthetic approach for similar N-substituted imidazole derivatives.

General Synthetic Scheme for N-substituted Imidazole Derivatives

The synthesis of N-substituted imidazoles can be achieved through various methods. A common approach involves the N-alkylation of an imidazole ring with a suitable alkyl halide in the presence of a base.

G Imidazole Imidazole Derivative step1 N-Alkylation Imidazole->step1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->step1 Base Base (e.g., K2CO3, NaH) Base->step1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->step1 Product N-Substituted Imidazole Derivative step1->Product caption General workflow for N-alkylation of imidazoles.

Caption: General workflow for N-alkylation of imidazoles.

Biochemical and Cellular Characterization

A series of in vitro assays were conducted to determine the potency, selectivity, and mechanism of action of this compound.

Quantitative Data Summary
ParameterValueReference
This compound (Compound 4)
LAPTc Ki0.27 µM[2]
LAPTc IC50< 34 µM (from initial screen)
Human LAP3 IC50> 135 µM
Selectivity Index (LAP3/LAPTc)>500
Initial HTS Data
Screened Compounds3,329
Initial Hits28
Hits with IC50 < 34 µM12
Other Inhibitors
Bestatin LAPTc IC500.35 µM
Arphamenine A LAPTc IC5015.75 µM
Experimental Protocols

Recombinant LAPTc was expressed in E. coli and purified using a two-step process involving Immobilized Metal Cation Affinity Chromatography (IMAC) and Gel Filtration.

The primary high-throughput screen was performed using an RF-MS assay to measure LAPTc activity. The assay monitored the cleavage of the peptide substrate LSTVIVR.

Protocol:

  • 3 nM of LAPTc was pre-incubated with 30 µM of test compounds for 15 minutes.

  • The reaction was initiated by adding 150 µM of the LSTVIVR peptide substrate.

  • The reaction proceeded for 40 minutes at room temperature.

  • The reaction was quenched with 1% formic acid.

  • Product formation was quantified by mass spectrometry.

To determine the mechanism of inhibition, LAPTc activity was measured at various concentrations of the substrate (LSTVIVR) and this compound. The data was fitted to the Morrison equation to calculate the Ki value.

The efficacy of this compound against the intracellular amastigote stage of T. cruzi was assessed in an in vitro assay using infected host cells.

Protocol:

  • Host cells (e.g., L6 rat myoblasts) were seeded in 96-well plates.

  • Cells were infected with T. cruzi trypomastigotes.

  • After infection, the cells were treated with a serial dilution of this compound.

  • Parasite viability was assessed after 72 hours of incubation using a suitable method, such as a colorimetric assay with CPRG (chlorophenol red-β-D-galactopyranoside) for β-galactosidase-expressing parasites.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of LAPTc, meaning it binds to the active site of the enzyme and prevents the binding of the natural substrate. In silico modeling suggests that the binding of this compound is primarily driven by hydrophobic interactions with active site residues, without direct coordination to the metal cation in the active site.

G cluster_parasite Trypanosoma cruzi LAPTc LAPTc (M17 Leucyl-aminopeptidase) Products Amino Acids LAPTc->Products cleaves Substrate Peptide Substrates Substrate->LAPTc binds to Growth Parasite Growth & Survival Products->Growth promotes LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc competitively inhibits caption Inhibitory mechanism of this compound on T. cruzi.

Caption: Inhibitory mechanism of this compound on T. cruzi.

Conclusion

This compound is a promising new lead compound for the development of novel antichagasic drugs. Its potent and selective inhibition of LAPTc, coupled with its activity against the clinically relevant intracellular stage of T. cruzi, makes it an excellent candidate for further medicinal chemistry optimization. Future work should focus on improving its therapeutic index and evaluating its in vivo efficacy and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to build upon in the quest for a new generation of treatments for Chagas disease.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase Library Protease-Focused Compound Library (3,329 compounds) HTS High-Throughput Screen (RapidFire-MS) Library->HTS Hits Initial Hits (28 compounds) HTS->Hits DoseResponse Dose-Response Studies Hits->DoseResponse PotentHits Potent Hits (12 compounds with IC50 < 34 µM) DoseResponse->PotentHits Lead This compound (Compound 4) PotentHits->Lead MoA Mode of Inhibition (Competitive) Lead->MoA Selectivity Selectivity Assay (>500-fold vs LAP3) Lead->Selectivity InVitro In Vitro Antichagasic Assay (Active against amastigotes) Lead->InVitro InSilico In Silico Modeling (Binding Mode) Lead->InSilico caption Workflow for the discovery of this compound.

Caption: Workflow for the discovery of this compound.

References

LAPTc-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern with limited therapeutic options. The acidic M17 leucyl-aminopeptidase from T. cruzi (LAPTc) has been identified as a promising drug target due to its essential role in parasite nutrition. This document provides a comprehensive technical overview of the identification and validation of LAPTc-IN-1 (also referred to as compound 4), a potent and selective inhibitor of LAPTc with demonstrated anti-chagasic activity.

Target Identification: LAPTc

LAPTc is a 330-kDa homohexameric metalloaminopeptidase expressed in all forms of T. cruzi. The parasite lacks the biosynthetic pathways for essential amino acids, including leucine. Therefore, LAPTc is crucial for the parasite's survival, as it likely plays a role in providing a nutritional supply by catalyzing the removal of N-terminal amino acids, particularly leucine, from peptides.[1][2][3] This dependence on external sources for essential amino acids makes LAPTc an attractive target for the development of new chemotherapeutic agents against Chagas disease.

Inhibitor Identification and Validation: this compound (Compound 4)

A RapidFire-Mass Spectrometry (MS) screen of a protease-focused compound library was conducted to identify novel inhibitors of LAPTc. From this screen, this compound (compound 4) emerged as the most potent hit.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's potency, selectivity, and efficacy.

Parameter Value Description Reference
LAPTc IC50< 34 µMThe half maximal inhibitory concentration against T. cruzi Leucyl-aminopeptidase.
LAPTc Ki0.27 µMThe inhibition constant, indicating the potency of the inhibitor. Determined to be a competitive inhibitor.
Human LAP3 IC50> 100 µMThe half maximal inhibitory concentration against the closest human homolog, Leucyl-aminopeptidase 3.
Selectivity Index> 500The ratio of human LAP3 IC50 to LAPTc IC50, indicating high selectivity for the parasite enzyme.
Anti-amastigote ActivitySub-micromolarEfficacy against the intracellular replicative form of T. cruzi.

Experimental Protocols

RapidFire-MS Enzymatic Assay for LAPTc Inhibition

This protocol describes a high-throughput method for identifying and characterizing inhibitors of LAPTc.

  • Objective: To measure the enzymatic activity of LAPTc and the inhibitory effect of compounds.

  • Principle: The assay quantifies the product of the enzymatic reaction using mass spectrometry, which allows for the use of native, unlabeled substrates. The RapidFire system enables rapid sample processing by integrating solid-phase extraction (SPE) with mass spectrometry.

  • Materials:

    • Recombinant LAPTc enzyme

    • Substrate peptide (e.g., LSTVIVR)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • 384-well assay plates

    • Agilent RapidFire High-throughput MS System

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the LAPTc enzyme to all wells except the negative controls and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate peptide to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding a quenching solution (e.g., 1% formic acid).

    • Analyze the samples using the RapidFire-MS system to quantify the amount of product formed.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mode of Inhibition Study (Competitive Inhibition)

This protocol is used to determine the mechanism by which an inhibitor affects enzyme activity.

  • Objective: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor of LAPTc.

  • Principle: The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

  • Procedure:

    • Perform the RapidFire-MS enzymatic assay as described above.

    • Use a fixed concentration of the LAPTc enzyme.

    • Vary the concentration of the substrate peptide across a range (e.g., 0.5x to 10x the Km value).

    • For each substrate concentration, run the reaction in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.

    • Measure the initial reaction velocity (v0) for each condition.

    • Plot 1/v0 versus 1/[S] (Lineweaver-Burk plot).

    • Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating no change in Vmax but an increase in the apparent Km.

Intracellular T. cruzi Amastigote Activity Assay

This protocol assesses the efficacy of compounds against the clinically relevant intracellular form of the parasite.

  • Objective: To determine the ability of this compound to inhibit the growth of T. cruzi amastigotes within host cells.

  • Principle: Host cells are infected with T. cruzi, and the effect of the test compound on the proliferation of intracellular amastigotes is quantified, often using high-content imaging.

  • Materials:

    • Host cells (e.g., Vero cells or human fibroblasts)

    • T. cruzi trypomastigotes (e.g., a strain expressing a fluorescent protein)

    • Culture medium

    • Test compounds

    • DNA stain (e.g., Hoechst 33342)

    • 96- or 384-well imaging plates

    • High-content imaging system

  • Procedure:

    • Seed host cells in imaging plates and allow them to adhere overnight.

    • Infect the host cells with T. cruzi trypomastigotes for a few hours.

    • Wash the cells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compound.

    • Incubate the plates for a period that allows for amastigote replication (e.g., 48-72 hours).

    • Fix the cells and stain with a DNA dye that labels both host cell and parasite nuclei.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the number of amastigotes per host cell.

    • Calculate the percent inhibition of amastigote proliferation and determine the IC50 value.

Host Cell Cytotoxicity Assay

This protocol evaluates the toxicity of the compound against a human cell line to determine its selectivity.

  • Objective: To assess the cytotoxic effect of this compound on human cells (e.g., HepG2).

  • Principle: A cell viability assay is used to measure the number of viable cells after treatment with the test compound.

  • Materials:

    • HepG2 cells

    • Culture medium

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo, which measures ATP levels)

    • 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Seed HepG2 cells in plates and allow them to adhere.

    • Add serial dilutions of the test compound to the cells.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to the wells.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent cytotoxicity and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

Signaling Pathway and Mechanism of Action

LAPTc_Pathway cluster_parasite Trypanosoma cruzi Cytosol Peptides Host-derived Peptides LAPTc LAPTc (M17 Aminopeptidase) Peptides->LAPTc Substrate AminoAcids Essential Amino Acids (e.g., Leucine) LAPTc->AminoAcids Cleavage ProteinSynthesis Protein Synthesis & Parasite Growth AminoAcids->ProteinSynthesis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Competitive Inhibition LAPTc_Workflow cluster_validation Screen Primary Screen (Protease-focused library) HitSelection Hit Selection (% Inhibition) Screen->HitSelection RapidFire-MS DoseResponse Dose-Response Studies (IC50 Determination) HitSelection->DoseResponse PotentHit Identification of Potent Hit (this compound) DoseResponse->PotentHit MOI Mode of Inhibition (Competitive) PotentHit->MOI Selectivity Selectivity Assay (vs. Human LAP3) PotentHit->Selectivity Efficacy Intracellular Efficacy (Anti-amastigote Assay) PotentHit->Efficacy Validation Validated Hit PotentHit->Validation Validation_Logic TargetPotency Target Potency (IC50, Ki) LeadCandidate Potential Lead Candidate TargetPotency->LeadCandidate CellularEfficacy Cellular Efficacy (Anti-amastigote) CellularEfficacy->LeadCandidate Selectivity Selectivity (vs. Human Homolog) Selectivity->LeadCandidate Safety Safety (Host Cell Cytotoxicity) Safety->LeadCandidate

References

The Role of LAPTc in Trypanosoma cruzi Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on a sophisticated array of survival mechanisms to persist within its mammalian host. Among the key players in the parasite's metabolic adaptability is the major leucyl aminopeptidase (B13392206), LAPTc. This homohexameric M17 family metallopeptidase is constitutively expressed throughout the parasite's life cycle and plays a crucial role in nutrient acquisition. As an auxotroph for essential amino acids like leucine, T. cruzi depends on external sources, and LAPTc is pivotal in the hydrolysis of host-derived peptides to fulfill this nutritional requirement. This guide provides an in-depth technical overview of the biochemical properties of LAPTc, its integral role in parasite survival, and its potential as a therapeutic target. Detailed experimental protocols for studying LAPTc and quantitative data on its activity and inhibition are presented to facilitate further research and drug development efforts.

Introduction

Trypanosoma cruzi infection, leading to Chagas disease, remains a significant public health concern in Latin America and is an emerging global health issue due to migration. The parasite's complex life cycle, alternating between an insect vector and a mammalian host, necessitates a high degree of metabolic flexibility for survival in diverse and often nutrient-limited environments. A critical aspect of this adaptation is the parasite's ability to acquire essential nutrients, including amino acids, from its host.

T. cruzi is incapable of de novo synthesis of several essential amino acids, including leucine.[1][2] This metabolic vulnerability highlights the importance of parasitic peptidases in nutrient acquisition. The major leucyl aminopeptidase of T. cruzi (LAPTc) has been identified as a key enzyme in this process.[1][2][3] LAPTc is a 330-kDa homohexameric metalloaminopeptidase that catalyzes the removal of N-terminal amino acids, with a preference for leucine, from peptides. Its expression across all major life cycle stages—epimastigotes, trypomastigotes, and amastigotes—underscores its fundamental role in parasite biology.

This technical guide consolidates the current knowledge on LAPTc, presenting its biochemical characteristics, its role in parasite survival, and its validation as a potential drug target. We provide detailed experimental methodologies and quantitative data to serve as a comprehensive resource for researchers in the field.

Biochemical and Functional Characteristics of LAPTc

LAPTc belongs to the M17 family of metallopeptidases and exhibits distinct biochemical properties. The native enzyme purified from epimastigotes is a mesophilic, homohexameric protein with optimal activity at a neutral pH. In contrast, the recombinant form of LAPTc displays thermophilic characteristics and prefers an alkaline pH. This difference suggests that post-translational modifications or interactions with other parasite components in the native environment may influence its enzymatic activity.

The primary function of LAPTc is nutritional, providing the parasite with a source of essential amino acids by degrading host-derived peptides. The specific activity of LAPTc varies across the different life cycle stages, with the highest activity observed in the replicative amastigote stage, which resides and multiplies within host cells. This stage-specific activity profile aligns with the high metabolic demand of the dividing amastigotes.

Quantitative Data on LAPTc Activity and Inhibition

The following tables summarize the key quantitative data related to LAPTc's enzymatic activity and its inhibition by various compounds.

Parameter Value Life Cycle Stage Reference
Specific Enzymatic Activity45.86 ± 3.75 mU/mgEpimastigote
Specific Enzymatic Activity30.56 ± 3.00 mU/mgTrypomastigote
Specific Enzymatic Activity56.46 ± 4.62 mU/mgAmastigote
Molecular Weight (Homohaxamer)330 kDaEpimastigote
Optimal pH (Native)NeutralEpimastigote
Optimal pH (Recombinant)AlkalineN/A
Optimal Temperature (Native)MesophilicEpimastigote
Optimal Temperature (Recombinant)ThermophilicN/A

Table 1: Biochemical Properties of LAPTc

Compound IC50 (µM) Ki (µM) Inhibition Mode Selectivity (vs. human LAP3) Reference
Compound 4< 340.27Competitive>500
BestatinNot specifiedNot specifiedNot specifiedNo selectivity

Table 2: LAPTc Inhibitors

Role in T. cruzi Survival and Metabolic Integration

The survival of T. cruzi is intrinsically linked to its ability to scavenge nutrients from its host. LAPTc's role in this process is central, particularly for the acquisition of leucine, an essential amino acid that the parasite cannot synthesize. Leucine and other branched-chain amino acids (BCAAs) are not only crucial for protein synthesis but are also involved in energy production and other metabolic pathways.

While a direct signaling role for LAPTc has not been elucidated, its activity is integrated into the broader network of nutrient sensing and metabolic regulation. The availability of amino acids, sensed through pathways that may involve TORC-like complexes, influences key cellular decisions such as proliferation and differentiation. By providing a steady supply of amino acids, LAPTc likely contributes to the activation of anabolic pathways and supports the high replicative rate of the amastigote stage.

Visualizing the Role of LAPTc

The following diagrams illustrate the proposed metabolic context and experimental workflows for studying LAPTc.

LAPTc_Metabolic_Pathway cluster_Host Host Cell cluster_Parasite Trypanosoma cruzi Host_Peptides Host Peptides LAPTc LAPTc Host_Peptides->LAPTc Hydrolysis Amino_Acids Amino Acids (e.g., Leucine) LAPTc->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Energy_Metabolism Energy Metabolism Amino_Acids->Energy_Metabolism Nutrient_Sensing Nutrient Sensing (e.g., TORC-like) Amino_Acids->Nutrient_Sensing Parasite_Survival Parasite Survival & Proliferation Protein_Synthesis->Parasite_Survival Energy_Metabolism->Parasite_Survival Nutrient_Sensing->Protein_Synthesis Activation Nutrient_Sensing->Parasite_Survival Promotion

Caption: Proposed role of LAPTc in T. cruzi metabolism.

Experimental_Workflow Parasite_Culture 1. T. cruzi Culture (Epimastigotes) Cell_Lysis 2. Cell Lysis & Lysate Preparation Parasite_Culture->Cell_Lysis Purification 3. LAPTc Purification (Chromatography) Cell_Lysis->Purification Enzymatic_Assay 4. Enzymatic Assay (Fluorogenic Substrate) Purification->Enzymatic_Assay Inhibitor_Screening 5. Inhibitor Screening Enzymatic_Assay->Inhibitor_Screening Data_Analysis 6. Data Analysis (IC50, Ki determination) Inhibitor_Screening->Data_Analysis

Caption: General experimental workflow for LAPTc studies.

Experimental Protocols

This section provides detailed methodologies for the purification, characterization, and inhibition analysis of LAPTc.

Purification of Native LAPTc from T. cruzi Epimastigotes

This protocol is adapted from the two-step chromatographic procedure described in the literature.

Materials:

  • T. cruzi epimastigotes (e.g., CL Brener strain)

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM PMSF)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Superdex 200)

  • Chromatography system (e.g., FPLC)

  • Bradford assay reagent

Procedure:

  • Parasite Harvest: Culture T. cruzi epimastigotes to late logarithmic phase. Harvest the cells by centrifugation at 2,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the parasite pellet in lysis buffer and lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove insoluble debris.

  • Anion-Exchange Chromatography: Load the clarified supernatant onto a pre-equilibrated anion-exchange column. Wash the column with equilibration buffer (20 mM Tris-HCl pH 7.5). Elute bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

  • Fraction Analysis: Collect fractions and assay for leucyl aminopeptidase activity using a fluorogenic substrate (see Protocol 4.2). Pool the active fractions.

  • Gel Filtration Chromatography: Concentrate the pooled active fractions and load onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Final Analysis: Collect fractions and analyze for activity and purity by SDS-PAGE and Coomassie blue staining. Pool the pure, active fractions. Determine the protein concentration using the Bradford assay.

LAPTc Enzymatic Activity Assay

This protocol utilizes a fluorogenic substrate to measure LAPTc activity.

Materials:

  • Purified LAPTc or T. cruzi lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add 90 µL of Assay Buffer.

  • Enzyme Addition: Add 5 µL of diluted purified LAPTc or cell lysate to each well.

  • Substrate Addition: Start the reaction by adding 5 µL of Leu-AMC (final concentration, e.g., 50 µM).

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence (Excitation: 365 nm, Emission: 440 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. One unit of activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the assay conditions.

LAPTc Inhibitor Screening Assay

This protocol is based on the RapidFire-Mass Spectrometry (RF-MS) method for high-throughput screening.

Materials:

  • Purified LAPTc

  • Test compounds dissolved in DMSO

  • Substrate (e.g., Leucyl-Alanine)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5)

  • RapidFire-MS system

Procedure:

  • Compound Plating: Dispense test compounds into a 384-well plate.

  • Enzyme and Substrate Addition: Add purified LAPTc to the wells, followed by a pre-incubation period with the compounds. Initiate the enzymatic reaction by adding the substrate.

  • Reaction Quenching: After a defined incubation time, stop the reaction by adding an acid solution (e.g., formic acid).

  • RF-MS Analysis: Analyze the reaction mixture using the RF-MS system to quantify the amount of product formed.

  • Data Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor control. For hits, perform dose-response studies to determine the IC50 value.

Conclusion and Future Directions

LAPTc is a crucial enzyme for the survival of Trypanosoma cruzi, playing a vital role in the parasite's ability to acquire essential amino acids from its host. Its constitutive expression and essential nutritional function make it a promising target for the development of novel anti-Chagasic drugs. The biochemical differences between the native and recombinant forms of the enzyme, as well as its selectivity profile against human orthologs, provide a solid foundation for structure-based drug design and inhibitor optimization.

Future research should focus on several key areas:

  • Elucidating the Upstream and Downstream Signaling Pathways: While the role of LAPTc in nutrient acquisition is clear, its regulation and the downstream consequences of its activity on parasite signaling networks, such as the TORC pathway, need to be investigated in more detail.

  • Structural Biology: High-resolution crystal structures of LAPTc in complex with substrates and inhibitors will be invaluable for understanding its catalytic mechanism and for the rational design of potent and selective inhibitors.

  • In Vivo Validation: The in vivo efficacy of LAPTc inhibitors needs to be demonstrated in relevant animal models of Chagas disease to validate its potential as a therapeutic target.

  • Mechanism of Subcellular Localization: Investigating the mechanisms that target and retain LAPTc in its specific subcellular location could reveal novel aspects of its function and regulation.

By addressing these questions, the scientific community can further unravel the intricate biology of T. cruzi and pave the way for the development of new and effective therapies to combat Chagas disease.

References

Foundational Research on M17 Aminopeptidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M17 aminopeptidases, particularly the M17 leucine (B10760876) aminopeptidase (B13392206) (LAP), are crucial enzymes in various biological processes and have emerged as significant therapeutic targets. In pathogens like Plasmodium falciparum, the causative agent of malaria, the M17 aminopeptidase (PfA-M17) plays an essential role in the terminal stages of hemoglobin digestion, which is vital for the parasite's survival.[1][2][3] This makes PfA-M17 a validated and attractive target for the development of novel antimalarial drugs.[4][5][6] This technical guide provides an in-depth overview of the foundational research on M17 aminopeptidase inhibitors, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.

Structure and Function of M17 Aminopeptidase

The P. falciparum M17 aminopeptidase (PfA-M17) is a neutral metalloaminopeptidase that functions as a hexamer.[1][5] The six active sites of the hexamer are oriented inwards, forming a central catalytic cavity.[4][5][6] Access to this catalytic core is regulated by flexible loops at each of the six entrances.[4][5] A key feature of PfA-M17 is its binuclear metal center, typically containing two zinc ions, which is essential for its catalytic activity.[5][7] One of these metal ions is readily exchangeable, suggesting a potential mechanism for activity regulation.[5][7] The enzyme displays a narrow and hydrophobic primary specificity pocket, which accounts for its high substrate specificity, primarily cleaving N-terminal leucine residues from peptide substrates.[4][5][6]

The catalytic activity of PfA-M17 is dependent on its hexameric state, which is in turn influenced by the presence of metal ions.[1] The enzyme exists as inactive smaller oligomers that assemble into the functional hexamer in a metal-dependent manner.[1] This unique structural and functional arrangement provides multiple avenues for inhibitor design, including targeting the active site, the metal cofactors, or the oligomeric assembly.

Role in Plasmodium falciparum Hemoglobin Digestion

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in a specialized acidic compartment called the digestive vacuole to obtain essential amino acids for its growth and to maintain osmotic stability.[2][3] This process involves a cascade of proteases.[2] PfA-M17, along with the M1 alanyl aminopeptidase (PfA-M1), is involved in the final step of this pathway, breaking down small peptides into individual amino acids.[1][2] Inhibition of PfA-M17 leads to an accumulation of undigested short peptides, ultimately causing parasite death, validating it as a critical drug target.[1][3][8]

Hemoglobin_Digestion_Pathway Hemoglobin Host Hemoglobin Plasmepsins Plasmepsins & Falcipains Hemoglobin->Plasmepsins Digestion in Digestive Vacuole Peptides Small Peptides Plasmepsins->Peptides M17 PfA-M17 Aminopeptidase Peptides->M17 M1 PfA-M1 Aminopeptidase Peptides->M1 AminoAcids Free Amino Acids M17->AminoAcids Cleavage of N-terminal Leucine M1->AminoAcids Broad Specificity Cleavage ParasiteGrowth Parasite Growth & Survival AminoAcids->ParasiteGrowth

Caption: Simplified pathway of hemoglobin digestion in Plasmodium falciparum.

M17 Aminopeptidase Inhibitors: Quantitative Data

A variety of inhibitors targeting PfA-M17 have been developed and characterized. These range from broad-spectrum metalloprotease inhibitors to highly specific compounds. The following tables summarize the quantitative data for some of the key inhibitors reported in the literature.

InhibitorTarget(s)Ki (nM)IC50 (µM)NotesReference
BestatinPfA-M1, PfA-M17--Natural dipeptide analog, inhibits multiple MAP families.[9]
Compound 4 (hPheP[CH2]Phe)PfA-M1, PfA-M17--Phosphinic dipeptide analog.[7]
ML392 (Bufexamac)PfA-M17--Identified as a potent and selective small-molecule inhibitor.[10]
Compound 3PfA-M1718 ± 3-Highly selective over PfA-M1 (Ki = 4424 ± 501 nM).[11]
MMV1557817PfA-M1, PfA-M17--Dual inhibitor with antiplasmodial activity.[11]
Hydroxamic Acid 2PfA-M1, PfA-M17--Moderate dual inhibitor, potent against P. falciparum.[12]
Dual-Inhibitor 9aaPfA-M1, PfA-M17--Potent dual inhibitor with co-crystal structures available.[12]
CHR-2863Aminopeptidases--Orally bioavailable inhibitor of murine malaria.[13]

Experimental Protocols

The identification and characterization of M17 aminopeptidase inhibitors rely on a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (Ki or IC50) of compounds against the purified M17 aminopeptidase enzyme.

Objective: To quantify the inhibition of recombinant PfA-M17 by test compounds.

Materials:

  • Purified recombinant PfA-M17 enzyme

  • Fluorogenic peptide substrate (e.g., H-Leu-NHMec)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate wells, add a fixed concentration of the recombinant PfA-M17 enzyme.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., H-Leu-NHMec).

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 370 nm excitation and 460 nm emission for NHMec).[10]

  • The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.

  • To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to the Michaelis-Menten equation for competitive, non-competitive, or mixed-type inhibition.

P. falciparum Growth Inhibition Assay

This cell-based assay assesses the ability of inhibitor compounds to kill the malaria parasite in an in vitro culture system.

Objective: To determine the potency of test compounds in inhibiting the growth of P. falciparum in red blood cells.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Human red blood cells (RBCs)

  • Culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

  • Hypoxanthine-free medium for radiolabel-based assays

  • [3H]-hypoxanthine

  • Test compounds

  • 96-well culture plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • In a 96-well plate, add parasitized RBCs (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Add the diluted test compounds to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plates for a full parasite life cycle (e.g., 48-72 hours) in a controlled environment (e.g., 37°C, 5% CO2, 5% O2).

  • For radiolabel-based quantification, add [3H]-hypoxanthine to the wells for the final 24 hours of incubation.[10]

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Discovery

The process of discovering and validating M17 aminopeptidase inhibitors typically follows a structured workflow, from initial screening to detailed characterization.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) (Primary Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (SAR Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Counterscreens against other proteases, e.g., PfA-M1, human LAPs) Dose_Response->Selectivity Cell_Assay Cell-Based Parasite Growth Inhibition Assay Dose_Response->Cell_Assay MOA Mechanism of Action Studies (e.g., Ki determination, co-crystallography) Selectivity->MOA Toxicity Cytotoxicity Assay (e.g., against Vero cells) Cell_Assay->Toxicity Toxicity->MOA Lead_Opt Lead Optimization MOA->Lead_Opt Inhibitor_MoA cluster_Enzyme M17 Aminopeptidase Active Site cluster_Inhibitor Inhibitor Metal_Center Binuclear Zinc Center (Zn1, Zn2) Catalytic_Residues Catalytic Residues (e.g., Asp379, Asp459, Glu461) Metal_Center->Catalytic_Residues coordination S1_Pocket S1 Specificity Pocket (Hydrophobic) ZBG Zinc-Binding Group (e.g., Hydroxamate, Phosphinate) ZBG->Metal_Center Coordinates P1_Group P1 Side Chain (e.g., Phenylalanine) P1_Group->S1_Pocket Binds to

References

LAPTc-IN-1: A Promising Leucyl Aminopeptidase Inhibitor for Chagas Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1] The acidic M17 leucyl-aminopeptidase from T. cruzi (LAPTc) has emerged as a promising drug target due to its essential role in parasite nutrient acquisition.[1][2] This technical guide provides a comprehensive overview of LAPTc-IN-1 (also referred to as compound 4 in its discovery publication), a potent and selective inhibitor of LAPTc with demonstrated anti-chagasic activity.[1] We present a detailed summary of its discovery, mechanism of action, quantitative inhibitory and efficacy data, and the experimental protocols utilized in its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the field of Chagas disease drug development.

Introduction to LAPTc as a Drug Target

Trypanosoma cruzi, the etiological agent of Chagas disease, is incapable of synthesizing essential amino acids such as leucine (B10760876) and is therefore dependent on acquiring them from the host environment.[2] The M17 leucyl-aminopeptidase (LAPTc) is a key enzyme expressed in all life-cycle stages of the parasite that is responsible for the cleavage of N-terminal leucine residues from peptides, playing a crucial role in nutrient supply.[1][2] Inhibition of LAPTc represents a viable strategy to disrupt parasite growth and survival. LAPTc is a homohexameric metalloaminopeptidase with a molecular weight of approximately 330 kDa.[2] Its critical function in parasite physiology and its structural differences from human aminopeptidases make it an attractive target for the development of selective inhibitors.

Discovery and Characterization of this compound (Compound 4)

This compound was identified through a high-throughput screening campaign utilizing RapidFire-Mass Spectrometry (RapidFire-MS) against a protease-focused compound library.[1] From an initial screen of over 3,000 compounds, 28 hits were identified, and subsequent dose-response studies led to the prioritization of this compound as the most potent inhibitor.[1]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound (compound 4) are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of LAPTc by this compound (Compound 4) [1]

ParameterValue
IC500.44 µM
pIC506.36
Ki0.27 µM
Mode of InhibitionCompetitive

Table 2: Selectivity and In Vitro Anti-parasitic Activity of this compound (Compound 4) [1]

ParameterValue
Human LAP3 IC50> 100 µM
Selectivity Index (Human LAP3/LAPTc)> 500
T. cruzi intracellular amastigote EC50Sub-micromolar
Host Cell (HepG2) ToxicityNo toxicity observed in un-infected cells

Mechanism of Action

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of LAPTc.[1] This mode of action indicates that the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. In silico modeling and molecular dynamics simulations further support this competitive binding mode, suggesting that the interaction is primarily driven by hydrophobic interactions within the active site, without coordination of the metal cations.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening and Dose-Response Studies using RapidFire-Mass Spectrometry

Objective: To identify inhibitors of LAPTc from a compound library and determine their potency.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant LAPTc enzyme and the peptide substrate LSTVIVR are prepared in an appropriate assay buffer.

  • Compound Preparation: The compound library is formatted in 384-well plates at a concentration of 30 µM for the primary screen. For dose-response studies, serial dilutions of hit compounds are prepared.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the LAPTc enzyme to wells containing the substrate and the test compounds. The reaction is incubated for a specific time under optimized conditions.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution.

  • RapidFire-MS Analysis: The quenched reaction mixture is injected into the RapidFire-MS system. The system utilizes a solid-phase extraction (SPE) cartridge to rapidly desalt and concentrate the analyte of interest (the product STVIVR) before infusion into the mass spectrometer. The mass spectrometer is set to monitor the specific mass-to-charge ratio of the substrate and product.

  • Data Analysis: The amount of product formed is quantified, and the percent inhibition for each compound is calculated. For dose-response experiments, the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Trypanosoma cruzi Intracellular Amastigote Activity Assay

Objective: To evaluate the efficacy of this compound against the clinically relevant intracellular stage of T. cruzi.

Protocol:

  • Host Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Parasite Infection: HepG2 cells are seeded in 96-well plates and infected with tissue culture-derived trypomastigotes of T. cruzi.

  • Compound Treatment: After allowing for parasite invasion, the extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound is added to the infected cells.

  • Incubation: The plates are incubated for a defined period to allow for amastigote replication.

  • Assay Readout: The viability of the intracellular amastigotes is assessed. This can be done using various methods, such as high-content imaging with DNA staining (e.g., Hoechst 33342) to count the number of parasites per host cell, or by using reporter gene-expressing parasites (e.g., luciferase or beta-galactosidase).

  • Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration, and the EC50 value is determined. Host cell viability is also assessed in parallel to determine the selectivity index.

Enzyme Inhibition Kinetics

Objective: To determine the mode of inhibition of LAPTc by this compound.

Protocol:

  • Enzyme and Inhibitor Preparation: A fixed concentration of LAPTc is pre-incubated with varying concentrations of this compound.

  • Kinetic Assay: The enzymatic reaction is initiated by adding varying concentrations of the substrate (LSTVIVR) to the enzyme-inhibitor mixtures.

  • Reaction Monitoring: The initial reaction velocities (v0) are measured using the RapidFire-MS assay to quantify product formation over time.

  • Data Analysis: The data is plotted using a double reciprocal Lineweaver-Burk plot (1/v0 vs. 1/[S]). The pattern of the lines in the presence of different inhibitor concentrations reveals the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibition, the lines will intersect on the y-axis. The inhibition constant (Ki) is then calculated from this data.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the proposed role of LAPTc in the metabolism of Trypanosoma cruzi and the inhibitory effect of this compound.

LAPTc_Pathway Role of LAPTc in T. cruzi Leucine Metabolism and Inhibition by this compound cluster_host Host Cell Environment cluster_parasite Trypanosoma cruzi HostPeptides Host-derived Peptides (containing Leucine) LAPTc LAPTc (M17 Leucyl Aminopeptidase) HostPeptides->LAPTc Substrate Leucine Free Leucine LAPTc->Leucine Catalyzes cleavage ProteinSynthesis Protein Synthesis Leucine->ProteinSynthesis Metabolism Other Metabolic Processes Leucine->Metabolism LAPTc_IN_1 This compound (Compound 4) LAPTc_IN_1->Inhibition Inhibition->LAPTc Competitive Inhibition

Caption: LAPTc's role in T. cruzi leucine metabolism and its inhibition.

Experimental Workflow

The diagram below outlines the experimental workflow for the identification and characterization of this compound.

Experimental_Workflow Workflow for Identification and Characterization of this compound cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation CompoundLibrary Protease-focused Compound Library (>3000 compounds) HTS High-Throughput Screen (RapidFire-MS) @ 30 µM CompoundLibrary->HTS Hits 28 Initial Hits Identified HTS->Hits DoseResponse Dose-Response Studies (RapidFire-MS) Hits->DoseResponse PotentHits 12 Potent Inhibitors (IC50 < 34 µM) DoseResponse->PotentHits Compound4 This compound (Compound 4) Most Potent Hit PotentHits->Compound4 Kinetics Enzyme Kinetics (Lineweaver-Burk) Compound4->Kinetics Selectivity Selectivity Assay (vs. Human LAP3) Compound4->Selectivity Efficacy In Vitro Efficacy (T. cruzi amastigotes) Compound4->Efficacy Toxicity Cytotoxicity Assay (HepG2 cells) Compound4->Toxicity InSilico In Silico Modeling (Docking & MD) Compound4->InSilico

Caption: Experimental workflow for this compound identification.

Conclusion and Future Directions

This compound has been identified as a potent, selective, and competitive inhibitor of T. cruzi leucyl aminopeptidase (B13392206) with promising activity against the intracellular amastigote form of the parasite.[1] The data presented in this guide underscore the potential of LAPTc as a druggable target for Chagas disease and establish this compound as a valuable lead compound for further optimization and preclinical development. Future studies should focus on improving the selectivity window of this compound series, evaluating its pharmacokinetic properties, and assessing its efficacy in in vivo models of Chagas disease.

References

Early-Stage Research on LAPTc-IN-1: A Technical Overview of its Antichagasic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research surrounding LAPTc-IN-1, a promising inhibitor of the Trypanosoma cruzi M17 leucyl-aminopeptidase (LAPTc), for the treatment of Chagas disease. The document outlines the quantitative data from initial studies, details the experimental protocols used to assess its activity, and visualizes the key experimental workflows and the proposed mechanism of action.

Quantitative Data Summary

This compound, identified as "compound 4" in the primary research, has demonstrated potent and selective inhibitory activity against LAPTc and the intracellular amastigote form of T. cruzi.[1][2] The key quantitative metrics from the initial high-throughput screening and subsequent dose-response studies are summarized below.

ParameterValueDescription
LAPTc Inhibition
IC50< 34 µM (initial hit)Concentration for 50% inhibition of LAPTc enzymatic activity in a RapidFire-MS assay.[2][3]
Ki0.27 µMInhibitor constant, indicating a high binding affinity for LAPTc.[1][2]
Mode of InhibitionCompetitiveThe inhibitor competes with the substrate for the active site of the enzyme.[1][2]
Antiparasitic Activity
Activity against T. cruziSub-micromolarPotency against intracellular amastigotes, the replicative form of the parasite in human cells.[1][2]
Selectivity & Cytotoxicity
Selectivity Index vs. human LAP3>500Demonstrates high selectivity for the parasite enzyme over its human homologue.[1][2]
Host Cell CytotoxicityNarrow selectivity windowWhile active against the parasite, the margin for safety against host cells was limited in initial assays.[1][2]
Toxicity in un-infected cellsNo toxicity observedNo toxic effects were seen in un-infected HepG2 cells.[1][2]
In Silico Analysis
Experimental Binding Strength-8.95 kcal/molCalculated through molecular dynamics simulations, indicating a stable interaction.[1][2]

Experimental Protocols

The following section details the methodologies employed in the early-stage evaluation of this compound's antichagasic activity.

1. LAPTc Inhibition Assay (RapidFire-Mass Spectrometry)

This high-throughput assay was used for the primary screening and to determine the potency of the inhibitors.

  • Principle: The assay measures the enzymatic activity of LAPTc by quantifying the product formed from a specific substrate. The peptide LSTVIVR was utilized as the substrate, and the generation of the product STVIVR was monitored by mass spectrometry.[4]

  • Procedure:

    • A protease-focused compound library was screened at a concentration of 30 µM in single replicates.[4]

    • LAPTc enzyme, substrate (LSTVIVR), and the test compound were incubated together.

    • The reaction was quenched, and the amount of product (STVIVR) was measured using a RapidFire-MS system, with a stable isotope-labeled internal standard (STVIVR*) for accurate quantification.[4]

    • For potent hits, dose-response studies were conducted with multiple concentrations of the inhibitor to calculate the IC50 value.[1][2] Bestatin was used as a reference inhibitor.[1]

2. Intracellular T. cruzi Amastigote Activity Assay

This cell-based assay evaluates the ability of the compound to inhibit the growth of the clinically relevant intracellular form of the parasite.

  • Principle: Host cells are infected with T. cruzi, and the effect of the compound on the proliferation of intracellular amastigotes is quantified.

  • Procedure:

    • Host cells (e.g., Vero cells or macrophages) are seeded in multi-well plates and allowed to adhere.[5]

    • The cells are then infected with trypomastigotes of T. cruzi.

    • After infection, the extracellular parasites are washed away, and the test compound is added at various concentrations.

    • The plates are incubated for a period that allows for parasite replication (e.g., 4 days).[6]

    • The number of intracellular amastigotes per well is quantified, often using high-content imaging and automated microscopy after staining the host cells and parasites with specific dyes.[5]

    • Dose-response curves are generated to determine the compound's potency against the parasite.[3]

3. Cytotoxicity Assay

This assay is crucial for determining the selectivity of the compound by assessing its toxicity to host cells.

  • Principle: The viability of host cells is measured after exposure to the test compound at various concentrations.

  • Procedure:

    • Host cells (e.g., HepG2) are seeded in multi-well plates.[1]

    • The cells are treated with the same range of concentrations of the test compound as used in the amastigote activity assay.

    • After a set incubation period, cell viability is assessed using a standard method, such as a metabolic assay (e.g., MTT or resazurin (B115843) reduction) or by counting the number of viable cells.[7][8]

    • The data is used to calculate the 50% cytotoxic concentration (CC50), which is then compared to the antiparasitic potency to determine the selectivity index.

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram illustrates the sequential process from initial screening to the determination of antichagasic activity and selectivity.

G cluster_0 In Vitro Enzymatic Screening cluster_1 Potency & Selectivity Determination cluster_2 Cell-Based Antichagasic & Cytotoxicity Assays A Protease Compound Library B RapidFire-MS Assay (Primary Screen @ 30 µM) A->B C Identification of Initial Hits (28 compounds) B->C D Dose-Response Studies (IC50 Determination) C->D E Identification of Potent Hits (12 compounds with IC50 < 34 µM) D->E F Selection of this compound (Compound 4 - most potent) E->F G Selectivity Assay (vs. human LAP3) F->G I Intracellular Amastigote Assay (T. cruzi infected cells) F->I K Cytotoxicity Assay (Un-infected HepG2 cells) F->K H >500-fold Selectivity G->H J Sub-micromolar Activity I->J L No Toxicity Observed K->L

Caption: Workflow for the identification and characterization of this compound.

Proposed Mechanism of Action of this compound

This diagram illustrates the proposed role of LAPTc in T. cruzi and the inhibitory action of this compound.

G cluster_0 T. cruzi Nutrient Supply Pathway cluster_1 Inhibition by this compound ExtracellularPeptides Extracellular Peptides LAPTc LAPTc (M17 Aminopeptidase) ExtracellularPeptides->LAPTc Hydrolysis Leucine Leucine LAPTc->Leucine Releases Inhibition Competitive Inhibition LAPTc->Inhibition ProteinSynth Protein Synthesis & Parasite Growth Leucine->ProteinSynth Essential for LAPTc_IN_1 This compound LAPTc_IN_1->Inhibition Blocked Nutrient Deprivation (Leucine Starvation) Inhibition->Blocked Leads to CellDeath Parasite Death Blocked->CellDeath

Caption: Competitive inhibition of LAPTc by this compound disrupts nutrient supply.

References

Understanding the Binding Mode of LAPTc-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding mode of LAPTc-IN-1, a competitive inhibitor of the acidic M17 leucyl-aminopeptidase of Trypanosoma cruzi (LAPTc). This compound, also identified as compound 4 in initial screening campaigns, has emerged as a promising starting point for the development of novel therapeutics for Chagas disease. This document outlines the quantitative data associated with its inhibitory activity, the detailed experimental protocols for its characterization, and a visual representation of its binding interactions and the workflow for its discovery.

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of LAPTc. The inhibitory activity has been quantified through various biochemical assays, with the key data summarized below.

CompoundIC50 (µM) vs. LAPTcKi (µM) vs. LAPTcSelectivity vs. human LAP3
This compound (Compound 4) < 34 0.27 >500-fold
Bestatin (reference inhibitor)1.2Not ReportedNot Reported
Compound 1< 34Not ReportedNot Reported
Compound 2< 34Not ReportedNot Reported
Compound 3InactiveNot ReportedNot Reported
Compound 5< 34Not ReportedNot Reported
Compound 6< 34Not ReportedNot Reported
Compound 7< 34Not ReportedNot Reported
Compound 8< 34Not ReportedNot Reported
Compound 9< 34Not ReportedNot Reported
Compound 10< 34Not ReportedNot Reported
Compound 11< 34Not ReportedNot Reported
Compound 12< 34Not ReportedNot Reported

Table 1: Summary of quantitative data for this compound and other screened compounds. Data is sourced from a study by Izquierdo et al., 2024.[1]

Experimental Protocols

The characterization of this compound involved a series of biochemical and computational experiments. The detailed methodologies for these key experiments are provided below.

High-Throughput Screening and Potency Determination by RapidFire-MS

A RapidFire-Mass Spectrometry (MS) assay was employed for the initial screening of a protease-focused compound library and for the subsequent determination of inhibitor potency.

Protocol:

  • Compound Plating: 45 nL of test compounds dissolved in DMSO were acoustically dispensed into 384-well clear plates.

  • Enzyme and Substrate Preparation: The LAPTc enzyme was used at a final concentration of 3 nM. The peptide substrate, LSTVIVR, was used at a concentration of 150 µM, which is approximately its apparent Michaelis-Menten constant (appKM).

  • Enzyme-Inhibitor Pre-incubation: LAPTc was pre-incubated with the compounds or DMSO (for control wells) for 15 minutes at room temperature.

  • Enzymatic Reaction: The reaction was initiated by the addition of the LSTVIVR substrate. The reaction was allowed to proceed for 40 minutes at room temperature.

  • Reaction Quenching and Analysis: The reaction was quenched, and the plate was transferred to the RapidFire-MS system. The amount of the product, STVIVR, was quantified by mass spectrometry.

  • Data Analysis: The percentage of inhibition was calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control wells. For potency determination, dose-response curves were generated, and IC50 values were calculated.

Determination of the Mode of Inhibition

The mode of inhibition of this compound was determined by kinetic analysis using the RapidFire-MS enzymatic assay.

Protocol:

  • Assay Setup: The enzymatic assay was performed as described above, with varying concentrations of both the substrate (LSTVIVR) and the inhibitor (this compound).

  • Data Collection: The initial reaction velocities (v0) were measured at each substrate and inhibitor concentration.

  • Data Analysis: The data was plotted as a double reciprocal Lineweaver-Burk plot (1/v0 vs. 1/[S]). The resulting plots at different inhibitor concentrations were analyzed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For this compound, the Lineweaver-Burk plot showed intersecting lines on the y-axis, characteristic of competitive inhibition.[1]

In Silico Modeling of the this compound Binding Mode

Computational methods were used to predict and analyze the binding mode of this compound in the active site of LAPTc.

Molecular Docking Protocol:

  • Protein Preparation: The three-dimensional crystal structure of LAPTc (PDB ID: 5NTG) was used.[2] The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: A 3D structure of this compound was generated and its energy was minimized. Rotatable bonds were defined.

  • Docking Simulation: this compound was docked into the active site of LAPTc using a suitable docking program. The side chains of the active site residues were kept rigid during the docking process.

  • Pose Selection and Analysis: Multiple docking poses were generated and ranked based on their binding energy scores. The pose with the most favorable binding energy was selected for further analysis. The selected conformation showed a binding energy consistent with experimental values.[1]

Molecular Dynamics Simulation Protocol:

  • System Preparation: The best-ranked docked complex of LAPTc and this compound was placed in a simulation box. The box was solvated with an explicit water model, and counter-ions were added to neutralize the system.

  • Simulation: Molecular dynamics simulations were performed to observe the dynamic behavior of the protein-ligand complex over time.

  • Analysis: The trajectory from the simulation was analyzed to assess the stability of the binding and to identify the key interactions between this compound and the active site residues. The results indicated that the binding is primarily driven by hydrophobic interactions, with no direct coordination to the metal cations in the active site.[1]

Visualizations

The following diagrams illustrate the workflow for the identification of this compound and its putative binding mode within the LAPTc active site.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action cluster_binding Binding Mode Analysis start Protease-Focused Compound Library screen RapidFire-MS Single-Point Screen (30 µM) start->screen hits Identification of 28 Initial Hits screen->hits dose_response Dose-Response Studies (RapidFire-MS) hits->dose_response ic50 Determination of IC50 Values (12 active compounds) dose_response->ic50 potent_hit This compound (Compound 4) Identified as Most Potent ic50->potent_hit moi Mode of Inhibition Studies (Kinetic Analysis) potent_hit->moi selectivity Selectivity Assay vs. Human LAP3 potent_hit->selectivity insilico In Silico Modeling competitive Competitive Inhibition Confirmed moi->competitive selective >500-fold Selectivity selectivity->selective docking Molecular Docking (PDB: 5NTG) insilico->docking md Molecular Dynamics Simulation docking->md binding_mode Hydrophobic Interaction-Driven Binding md->binding_mode binding_mode cluster_active_site LAPTc Active Site cluster_hydrophobic_pocket Hydrophobic Pocket cluster_other_residues Other Key Residues LAPTc_IN_1 This compound Phe1 Phe LAPTc_IN_1->Phe1 hydrophobic Leu1 Leu LAPTc_IN_1->Leu1 hydrophobic Val1 Val LAPTc_IN_1->Val1 hydrophobic Ala1 Ala LAPTc_IN_1->Ala1 hydrophobic Tyr1 Tyr LAPTc_IN_1->Tyr1 hydrophobic Met1 Met LAPTc_IN_1->Met1 hydrophobic

References

Methodological & Application

Application Notes and Protocols for LAPTc-IN-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAPTc-IN-1 is a competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc), the causative agent of Chagas disease. While primarily investigated for its anti-parasitic properties, the mammalian homolog of LAPTc, Leucine Aminopeptidase (B13392206) 3 (LAP3), has been implicated in various cancer pathologies. LAP3 is a cytosolic metallopeptidase that plays a role in the final steps of intracellular protein degradation.[1] Overexpression of LAP3 has been linked to the proliferation, migration, and invasion of several tumor cell types.[1][2][3] This suggests that inhibitors of LAP3 could have therapeutic potential in oncology.

Given the structural and functional conservation within the M17 aminopeptidase family, this compound may exhibit inhibitory activity against human LAP3. Therefore, this document provides detailed protocols for the initial characterization of this compound in common mammalian cell-based assays to explore its potential as an anti-cancer agent. These protocols are intended as a starting point for researchers to assess the effects of this compound on cell viability, apoptosis, and to begin to dissect its mechanism of action in relevant cancer cell lines.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a related compound against their respective targets. It is important to note that data for this compound on mammalian cells is not yet available and will need to be determined empirically using the protocols provided below.

CompoundTargetAssay TypeIC50K_iSelectivity Index (SI)Cell LineReference
This compound (Compound 4) T. cruzi LAPTcEnzyme Inhibition< 34 µM0.27 µM>500 (vs. human LAP3)-[4]
KBE009 (Bestatin-like) T. cruzi LAPTcEnzyme Inhibition66.0 ± 13.5 µM-4.9 (vs. human dermal fibroblasts)T. cruzi epimastigotes, Human Dermal Fibroblasts

Signaling Pathways and Experimental Workflow

Hypothesized Signaling Pathway of LAP3 Inhibition

The following diagram illustrates the potential signaling pathway affected by the inhibition of Leucine Aminopeptidase 3 (LAP3) in cancer cells. Inhibition of LAP3 is hypothesized to decrease the levels of downstream effectors that promote cell proliferation, migration, and invasion.

LAP3_Signaling_Pathway LAPTc_IN_1 This compound LAP3 Leucine Aminopeptidase 3 (LAP3) LAPTc_IN_1->LAP3 Inhibits PI3K_AKT PI3K/Akt Pathway LAP3->PI3K_AKT Activates HDAC2 HDAC2 LAP3->HDAC2 Upregulates Fascin Fascin LAP3->Fascin Upregulates MMPs MMP-2 / MMP-9 LAP3->MMPs Upregulates Apoptosis Apoptosis LAP3->Apoptosis Inhibits Cell_Cycle G1/S Checkpoint (Cyclin A1, Cyclin D1) PI3K_AKT->Cell_Cycle Promotes HDAC2->Cell_Cycle Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Metastasis Migration & Invasion Fascin->Metastasis MMPs->Metastasis

Hypothesized signaling cascade upon LAP3 inhibition.
General Experimental Workflow

This diagram outlines a general workflow for characterizing the effects of this compound in cell-based assays.

Experimental_Workflow start Start cell_culture Select & Culture Cancer Cell Lines start->cell_culture treatment Treat cells with This compound (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) apoptosis_assay->mechanism ic50->mechanism end End mechanism->end

Workflow for this compound cell-based characterization.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) can be calculated from the results.

Materials:

  • Selected mammalian cancer cell line (e.g., MDA-MB-231 for breast cancer, HepG2 for hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Selected mammalian cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a specified period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of Propidium Iodide (PI) solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use appropriate controls to set the compensation and gates for:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

    • Compare the percentage of apoptotic cells in the this compound treated samples to the vehicle control.

Disclaimer

These protocols are intended as a general guide. The optimal cell densities, inhibitor concentrations, and incubation times should be empirically determined for each specific cell line and experimental setup. This compound is a research compound, and appropriate safety precautions should be taken during handling and disposal.

References

Application Notes and Protocols: LAPTc-IN-1 for Amastigote Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern, particularly in Latin America. The parasite's intracellular replicative stage, the amastigote, is a key target for chemotherapeutic intervention. A promising novel drug target is the T. cruzi M17 leucyl-aminopeptidase (LAPTc), a metalloenzyme crucial for providing essential amino acids, such as leucine, which the parasite cannot synthesize. Inhibition of LAPTc leads to parasite starvation and death.

This document provides detailed protocols for evaluating the efficacy of LAPTc inhibitors, specifically focusing on the experimental compound LAPTc-IN-1 (referred to in foundational literature as "compound 4").[1][2][3] These guidelines are intended to assist researchers in the design and execution of amastigote inhibition assays.

This compound: Summary of Inhibitory Activity

This compound has been identified as a potent and selective competitive inhibitor of LAPTc.[1][3] Its activity has been characterized through both enzymatic and cell-based assays. A summary of its quantitative data is presented below.

Table 1: Enzymatic Inhibition Data for this compound against T. cruzi LAPTc

ParameterValueDescription
IC₅₀ < 34 µMHalf-maximal inhibitory concentration against LAPTc enzyme.
Kᵢ 0.27 µMInhibitor constant, indicating a high binding affinity.
Mode of Inhibition CompetitiveInhibitor binds to the active site of the enzyme.

Table 2: In Vitro Anti-parasitic Activity of this compound against Intracellular T. cruzi Amastigotes

ParameterValueHost Cell Line
pEC₅₀ 6.17Vero
EC₅₀ 0.7 µMVero
Selectivity Index >500Relative to human LAP3.

Experimental Protocols

Protocol for Intracellular Amastigote Inhibition Assay

This protocol details the steps for assessing the efficacy of this compound against T. cruzi amastigotes replicating within a host cell line.

Materials:

  • Host Cells: Vero cells (or other suitable host cell line, e.g., HepG2).

  • Parasites: Trypanosoma cruzi trypomastigotes (e.g., Silvio X10/7 strain).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (Compound 4): Stock solution in DMSO.

  • Control Compounds: Benznidazole (B1666585) (positive control), DMSO (vehicle control).

  • Reagents for Imaging: Hoechst 33342 or DAPI for DNA staining, 4% paraformaldehyde (PFA) for fixation.

  • Equipment: 384-well imaging plates, automated liquid handler (optional), high-content imaging system.

Procedure:

  • Host Cell Seeding:

    • Culture Vero cells in DMEM with 10% FBS at 37°C and 5% CO₂.

    • Seed 2,000 Vero cells per well in a 384-well clear-bottom imaging plate.

    • Allow cells to adhere for 24 hours.

  • Parasite Infection:

    • Harvest tissue culture-derived trypomastigotes.

    • Infect the adhered Vero cells with trypomastigotes at a Multiplicity of Infection (MOI) of 5 (5 parasites per host cell).

    • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.

    • Using an automated liquid handler or manual pipetting, add the compound dilutions to the infected cells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).

    • Include wells with benznidazole as a positive control and DMSO alone as a negative (vehicle) control.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Fixation and Staining:

    • After the incubation period, carefully remove the culture medium.

    • Fix the cells by adding 4% PFA for 15-20 minutes at room temperature.

    • Wash the wells three times with Phosphate Buffered Saline (PBS).

    • Stain the cells with Hoechst 33342 (1 µg/mL in PBS) for 10-15 minutes to visualize both host cell and parasite nuclei.

    • Wash the wells again with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture at least four fields per well.

    • Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigotes per cell.

    • The percentage of inhibition is calculated relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Protocol for LAPTc Enzymatic Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on the enzymatic activity of LAPTc, adaptable from methods used for M17 aminopeptidases.

Materials:

  • Recombinant LAPTc enzyme.

  • Substrate: Fluorogenic substrate Leu-AMC (L-Leucine-7-amido-4-methylcoumarin) or a specific peptide substrate like LSTVIVR for Mass Spectrometry-based assays.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 400 µM MnCl₂.

  • This compound (Compound 4): Stock solution in DMSO.

  • Control Inhibitor: Bestatin (a general metallo-aminopeptidase inhibitor).

  • Equipment: 384-well plates (black for fluorescence), plate reader with fluorescence or mass spectrometry capabilities (e.g., RapidFire-MS).

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the control inhibitor in DMSO.

    • Dilute the recombinant LAPTc enzyme in the assay buffer to the desired concentration (e.g., 3 nM).

    • Prepare the substrate solution in the assay buffer.

  • Assay Execution (Fluorescence-based):

    • To each well of a 384-well plate, add the diluted this compound or control inhibitor.

    • Add the diluted LAPTc enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the Leu-AMC substrate.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~370 nm, Emission: ~460 nm).

  • Assay Execution (RapidFire-MS-based):

    • Follow a similar pre-incubation step with the enzyme and inhibitor.

    • Initiate the reaction by adding the LSTVIVR peptide substrate.

    • After a defined reaction time (e.g., 40 minutes), quench the reaction.

    • Analyze the samples using a RapidFire-MS system to measure the amount of product (STVIVR) formed.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the kinetic data.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Visualizations

Experimental Workflow for Amastigote Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Host_Cells Seed Host Cells (e.g., Vero) in 384-well plate Infection Infect Host Cells with Trypomastigotes (MOI=5) Host_Cells->Infection Parasites Culture & Harvest Trypanosoma cruzi Trypomastigotes Parasites->Infection Compound Prepare Serial Dilutions of this compound Treatment Add Compound Dilutions to Infected Cells Compound->Treatment Differentiation Incubate 24h for Amastigote Differentiation Infection->Differentiation Differentiation->Treatment Incubation Incubate for 72h Treatment->Incubation Fix_Stain Fix Cells (PFA) & Stain Nuclei (Hoechst) Incubation->Fix_Stain Imaging High-Content Imaging Fix_Stain->Imaging Quantification Quantify Host Cells & Intracellular Amastigotes Imaging->Quantification Analysis Calculate % Inhibition & Determine EC50 Quantification->Analysis

Caption: Workflow for the intracellular amastigote inhibition assay.

Functional Role of LAPTc and Inhibition by this compound

G cluster_parasite Trypanosoma cruzi Amastigote cluster_nutrient Nutrient Acquisition cluster_growth Parasite Survival cluster_inhibition Inhibition Mechanism LAPTc LAPTc (M17 Aminopeptidase) Leucine Free Leucine (Essential Amino Acid) LAPTc->Leucine Inhibition Inhibition Peptides Host Cell Peptides Peptides->LAPTc Hydrolysis Protein_Synth Protein Synthesis Leucine->Protein_Synth Replication Parasite Replication Protein_Synth->Replication Death Parasite Death LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Starvation Leucine Starvation

References

Determining the Inhibition Constant (Ki) of LAPTc-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the determination of the inhibition constant (Kᵢ) of LAPTc-IN-1, a competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc). LAPTc is a crucial enzyme for the parasite's survival, involved in the catabolism of host proteins to supply essential amino acids. The inhibition of this enzyme presents a promising therapeutic strategy against Chagas disease. These guidelines outline the necessary experimental procedures to accurately determine the Kᵢ value of this compound, a critical parameter for assessing its potency and advancing its development as a potential antichagasic agent.

Introduction

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on the degradation of host-derived proteins for its nutritional requirements. The M17 leucyl-aminopeptidase (LAPTc) plays a pivotal role in this process by catalyzing the removal of N-terminal leucine (B10760876) residues from peptides. This compound has been identified as a potent and selective competitive inhibitor of this enzyme. The inhibition constant (Kᵢ) is a quantitative measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. Accurate determination of the Kᵢ value is essential for the structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Enzyme Acidic M17 Leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc)[1]
Inhibitor This compound (also referred to as compound 4)[1]
Inhibition Type Competitive[1]
Kᵢ Value 0.27 µM[1]
IC₅₀ Value < 34 µM[1]
Substrate Used in Assay LSTVIVR peptide
Assay Method RapidFire-Mass Spectrometry

Signaling Pathway and Experimental Workflow

As LAPTc is primarily involved in a metabolic pathway for nutrient acquisition rather than a classical signaling cascade, the following diagram illustrates the workflow of its biological function and the point of inhibition by this compound.

LAPTc_Workflow Host_Protein Host Cell Proteins Peptides Peptides Host_Protein->Peptides Proteolysis LAPTc LAPTc Enzyme Peptides->LAPTc Amino_Acids Amino Acids Parasite_Protein Parasite Protein Synthesis & Metabolism Amino_Acids->Parasite_Protein LAPTc->Amino_Acids Leucine Cleavage LAPTc_IN_1 This compound LAPTc_IN_1->Inhibition Inhibition->LAPTc Inhibition

Caption: Workflow of LAPTc function and inhibition.

The experimental workflow for determining the Kᵢ of a competitive inhibitor is outlined below.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Prepare LAPTc Enzyme Solution Assay_Setup Set up reactions with varying Substrate and Inhibitor concentrations Enzyme->Assay_Setup Substrate Prepare Substrate Stock Solution (e.g., Leu-pNA or LSTVIVR) Substrate->Assay_Setup Inhibitor Prepare this compound Serial Dilutions Inhibitor->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Measurement Measure reaction velocity (e.g., Absorbance or Mass Spec Signal) Reaction->Measurement Michaelis_Menten Plot Velocity vs. Substrate concentration for each Inhibitor concentration Measurement->Michaelis_Menten Lineweaver_Burk Generate Lineweaver-Burk plot (1/Velocity vs. 1/Substrate) Michaelis_Menten->Lineweaver_Burk Ki_Calculation Determine Ki from the plot intersection Lineweaver_Burk->Ki_Calculation

Caption: Experimental workflow for Ki determination.

Experimental Protocols

This section provides detailed methodologies for determining the Kᵢ of this compound. Two alternative assay protocols are described: a spectrophotometric assay using a chromogenic substrate and a mass spectrometry-based assay.

Protocol 1: Spectrophotometric Enzymatic Assay for Kᵢ Determination

This protocol is adapted for a generic M17 leucyl-aminopeptidase and can be optimized for LAPTc. It relies on the use of a chromogenic substrate, L-Leucine-p-nitroanilide (Leu-pNA), which releases p-nitroaniline upon cleavage by the enzyme, a product that can be detected spectrophotometrically.

Materials:

  • Purified recombinant LAPTc enzyme

  • This compound

  • L-Leucine-p-nitroanilide (Leu-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 400 µM MnCl₂, pH 7.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of LAPTc in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a stock solution of Leu-pNA in DMSO.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in DMSO to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each inhibitor and substrate concentration.

    • Add a fixed volume of the LAPTc enzyme solution to each well.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor (DMSO only).

    • Pre-incubate the enzyme and inhibitor mixture at 25°C for 45 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding varying concentrations of the Leu-pNA substrate to each well.

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes to monitor the formation of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • To determine the Kᵢ, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The Kᵢ can be calculated from the x-intercepts of these lines.

Protocol 2: RapidFire-Mass Spectrometry (RF-MS) Assay for Kᵢ Determination

This high-throughput method was specifically developed for screening LAPTc inhibitors and offers high sensitivity and reduced enzyme consumption.

Materials:

  • Purified recombinant LAPTc enzyme

  • This compound

  • Substrate peptide: LSTVIVR

  • Assay Buffer: 1x PBS, pH 7.0, 0.005% (v/v) NP-40

  • DMSO

  • 384-well microplate

  • RapidFire-Mass Spectrometry system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of LAPTc in assay buffer (e.g., 3 nM final concentration).

    • Prepare a stock solution of the LSTVIVR substrate peptide in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the LAPTc enzyme solution to each well.

    • Add the serially diluted this compound to the wells. Include a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor mixture.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the LSTVIVR substrate peptide to each well. The final substrate concentration should be around the Kₘ value.

    • Incubate the reaction for a fixed time (e.g., 20 minutes) at room temperature.

    • Stop the reaction by adding a quenching solution (e.g., 1% formic acid).

  • Data Acquisition:

    • Analyze the samples using a RapidFire-MS system to quantify the amount of product formed (cleaved peptide).

  • Data Analysis:

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ for a competitive inhibitor, perform the assay with multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by generating Lineweaver-Burk plots.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the inhibition constant (Kᵢ) of this compound against its target, LAPTc. The characterization of this key parameter is fundamental for the continued development of this compound as a potential therapeutic agent for Chagas disease. The choice between the spectrophotometric and RF-MS assay will depend on the available instrumentation and throughput requirements. Both methods, when performed with care, will yield reliable data for the evaluation of inhibitor potency.

References

Application Notes and Protocols for Assessing LAPTc-IN-1 Activity Against Intracellular Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAPTc-IN-1 is a potent and selective competitive inhibitor of the M17 leucyl-aminopeptidase of Trypanosoma cruzi (LAPTc), the causative agent of Chagas disease.[1] This enzyme is crucial for the parasite's acquisition of essential amino acids, such as leucine, which it cannot synthesize.[1][2][3][4] By targeting LAPTc, this compound presents a promising therapeutic strategy against T. cruzi infection. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound and other potential inhibitors against various intracellular parasites.

Data Presentation

The following tables summarize the in vitro activity of this compound against Trypanosoma cruzi and provide a template for recording data for other intracellular parasites.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

ParameterHost Cell LineParasite StrainValueReference
IC50 HepG2T. cruzi amastigotes< 1 µM
CC50 HepG2N/A> 100 µM
Selectivity Index (SI) HepG2T. cruzi amastigotes> 500 (vs. human LAP3)

Table 2: Template for In Vitro Activity against Toxoplasma gondii

ParameterHost Cell LineParasite StrainValue
IC50 HFFT. gondii tachyzoites
CC50 HFFN/A
Selectivity Index (SI) HFFT. gondii tachyzoites

Table 3: Template for In Vitro Activity against Leishmania donovani

ParameterHost Cell LineParasite StrainValue
IC50 THP-1 macrophagesL. donovani amastigotes
CC50 THP-1 macrophagesN/A
Selectivity Index (SI) THP-1 macrophagesL. donovani amastigotes

Proposed Signaling Pathway of this compound Action

cluster_host_cell Host Cell Cytoplasm cluster_parasite Trypanosoma cruzi Cytoplasm Host Cell Peptides Host Cell Peptides LAPTc LAPTc Enzyme Host Cell Peptides->LAPTc Substrate Leucine Leucine LAPTc->Leucine Hydrolyzes to produce Nutrient Starvation Nutrient Starvation LAPTc->Nutrient Starvation Protein Synthesis Protein Synthesis Leucine->Protein Synthesis Essential for Parasite Replication Parasite Replication Protein Synthesis->Parasite Replication Required for This compound This compound This compound->LAPTc Inhibits Nutrient Starvation->Parasite Replication Inhibits

Caption: Proposed mechanism of action for this compound in Trypanosoma cruzi.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound against Trypanosoma cruzi, Toxoplasma gondii, and Leishmania donovani. These protocols are designed for a high-content imaging (HCI) approach, which allows for simultaneous quantification of parasite inhibition and host cell toxicity.

Experimental Workflow for Intracellular Parasite Assay

A Seed Host Cells in 96-well plate B Incubate for 24-48h A->B C Infect with Parasites B->C D Incubate for 2-5h C->D E Wash to remove extracellular parasites D->E F Add this compound dilutions E->F G Incubate for 48-72h F->G H Fix and Stain Nuclei (e.g., DAPI/Hoechst) G->H I Image Acquisition (High-Content Imaging) H->I J Image Analysis (Quantify parasites and host cells) I->J K Calculate IC50 and CC50 J->K

Caption: General experimental workflow for assessing antiparasitic compounds.

Protocol 1: Trypanosoma cruzi Intracellular Amastigote Assay

This protocol is adapted from high-content screening assays for T. cruzi.

1. Materials:

  • Host Cells: Vero cells or H9C2 cells.

  • Parasites: T. cruzi trypomastigotes (e.g., Tulahuen strain expressing a fluorescent protein).

  • Culture Medium: DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • This compound: Stock solution in DMSO.

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Staining: DAPI or Hoechst 33342.

  • Instrumentation: High-content imaging system.

2. Procedure:

  • Seed Vero or H9C2 cells into a 96-well clear-bottom black plate at a density of 1.7 x 10^4 cells/well and incubate overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for 5 hours.

  • Wash the wells three times with PBS to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of this compound (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (benznidazole).

  • Incubate the plates for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the cells with DAPI or Hoechst 33342 to visualize host and parasite nuclei.

  • Acquire images using a high-content imaging system.

  • Analyze the images to determine the number of host cells and intracellular amastigotes per well.

  • Calculate the IC50 (50% inhibitory concentration against the parasite) and CC50 (50% cytotoxic concentration for the host cells).

Protocol 2: Toxoplasma gondii Intracellular Tachyzoite Proliferation Assay

This protocol is based on established methods for assessing anti-Toxoplasma activity.

1. Materials:

  • Host Cells: Human foreskin fibroblasts (HFF).

  • Parasites: T. gondii tachyzoites (e.g., RH strain expressing a fluorescent protein).

  • Culture Medium: DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • This compound: Stock solution in DMSO.

  • Fixative: 4% PFA in PBS.

  • Staining: Hoechst 33342.

  • Instrumentation: High-content imaging system.

2. Procedure:

  • Seed HFF cells into a 96-well plate and grow to sub-confluency.

  • Infect the HFF monolayer with freshly harvested T. gondii tachyzoites at an MOI of 4 for 2 hours.

  • Wash the wells with PBS to remove extracellular parasites.

  • Add fresh medium with serial dilutions of this compound.

  • Incubate for 30 hours.

  • Fix the cells with 4% PFA.

  • Stain with Hoechst 33342.

  • Acquire and analyze images to quantify the number of parasites per vacuole and the number of host cells.

  • Determine the IC50 and CC50 values.

Protocol 3: Leishmania donovani Intracellular Amastigote Assay

This protocol is adapted for screening compounds against intracellular Leishmania.

1. Materials:

  • Host Cells: THP-1 human monocytic cell line.

  • Parasites: L. donovani promastigotes.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • This compound: Stock solution in DMSO.

  • Fixative: 4% PFA in PBS.

  • Staining: DAPI or Hoechst 33342.

  • Instrumentation: High-content imaging system.

2. Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into adherent macrophages by treating with 0.1 µM PMA for 48 hours.

  • Wash the differentiated THP-1 cells and infect with stationary phase L. donovani promastigotes at an MOI of 15:1 for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 72 hours.

  • Fix and stain the cells with DAPI or Hoechst 33342.

  • Acquire and analyze images to quantify the number of intracellular amastigotes and host cells.

  • Calculate the IC50 and CC50 values.

References

Application Notes and Protocols: Generation of a Dose-Response Curve for LAPTc Inhibitor in Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern with limited therapeutic options.[1][2] The existing drugs, nifurtimox (B1683997) and benznidazole (B1666585), suffer from significant adverse effects and variable efficacy, necessitating the discovery of novel chemotherapeutic agents.[1][2] A promising drug target in T. cruzi is the acidic M17 leucyl-aminopeptidase (LAPTc), an enzyme crucial for the parasite's nutrient supply, particularly for essential amino acids like leucine, which the parasite cannot synthesize.[1][3][4] This document provides a detailed protocol for generating a dose-response curve for a potent and selective LAPTc inhibitor, herein referred to as Compound 4, against the intracellular amastigote stage of T. cruzi.[1][2]

Data Presentation

The following tables summarize the quantitative data for Compound 4, a competitive inhibitor of LAPTc.[1][2]

Table 1: In Vitro Activity of LAPTc Inhibitor (Compound 4)

ParameterValueTarget Organism/Cell
IC50 (LAPTc enzyme)< 34 µM (Initial Hit)Recombinant T. cruzi LAPTc
Ki (LAPTc enzyme)0.27 µMRecombinant T. cruzi LAPTc
Activity (Intracellular)Sub-micromolarT. cruzi amastigotes
Selectivity Index vs. Human LAP3>500
Cytotoxicity (Host Cell)No toxicity observedUn-infected HepG2 cells

Data synthesized from multiple sources indicating the potency and selectivity of Compound 4.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments required to generate a dose-response curve for LAPTc inhibitors against T. cruzi are provided below.

Protocol 1: In Vitro Assay for Intracellular T. cruzi Amastigotes

This protocol is adapted from high-content imaging assays used to determine the potency of compounds against intracellular T. cruzi.[1]

Materials:

  • Vero cells (or other suitable host cell line, e.g., 3T3 cells)[5]

  • T. cruzi trypomastigotes (e.g., Tulahuen or Silvio X10/7 strain)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FCS)[6]

  • Compound 4 (or other LAPTc inhibitor)

  • Positive control (e.g., benznidazole)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well imaging plates[5][6]

  • Fluorescent DNA stain (e.g., DAPI or Hoechst)

  • High-content imaging system

Procedure:

  • Host Cell Seeding: Seed Vero cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10³ cells/well).[5] Incubate at 37°C in a 5% CO₂ atmosphere.

  • Parasite Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1 (parasite:host cell).[5] Incubate for 5 hours to allow for parasite invasion.[7]

  • Removal of Extracellular Parasites: After the infection period, wash the wells with fresh medium to remove any non-internalized trypomastigotes.[7]

  • Compound Addition: Prepare a serial dilution of Compound 4 in the complete culture medium. Add the diluted compound to the infected cells. Include wells with benznidazole as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[5][6]

  • Cell Staining and Imaging: At the end of the incubation period, fix the cells and stain with a fluorescent DNA dye that will label both the host cell and parasite nuclei. Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the number of intracellular amastigotes and host cells in each well.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cytotoxicity Assay against Host Cells

This protocol is essential to determine the selectivity of the inhibitor.

Materials:

  • Vero cells (or the same host cell line used in the primary assay)

  • Complete cell culture medium

  • Compound 4

  • Positive control for cytotoxicity (e.g., a known cytotoxic agent)

  • Cell viability reagent (e.g., CellTiter-Glo®)[6]

  • 384-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 384-well plate at the same density as in the primary assay. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Compound 4 to the cells.

  • Incubation: Incubate the plates for the same duration as the primary assay (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[6]

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration). The selectivity index is then calculated as CC50 / EC50.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Dose-Response Curve Generation

G cluster_prep Preparation cluster_assay Intracellular Amastigote Assay cluster_analysis Data Acquisition & Analysis HostCells Seed Host Cells (e.g., Vero) Infection Infect Host Cells with Trypomastigotes HostCells->Infection Parasites Culture T. cruzi Trypomastigotes Parasites->Infection Compound Prepare Serial Dilutions of LAPTc Inhibitor Treatment Add Compound Dilutions to Infected Cells Compound->Treatment Wash Wash to Remove Extracellular Parasites Infection->Wash Wash->Treatment Incubation Incubate for 48-72h Treatment->Incubation Stain Fix and Stain Cells Incubation->Stain Image High-Content Imaging Stain->Image Quantify Quantify Intracellular Amastigotes Image->Quantify Plot Plot Dose-Response Curve and Calculate EC50 Quantify->Plot

Caption: Workflow for determining the EC50 of a LAPTc inhibitor against intracellular T. cruzi.

Diagram 2: Proposed Signaling Pathway and Inhibition

G cluster_host Host Cell cluster_parasite T. cruzi Amastigote ExtracellularPeptides Extracellular Peptides & Amino Acids LAPTc LAPTc (Leucyl Aminopeptidase) ExtracellularPeptides->LAPTc uptake Amastigote Intracellular Amastigote Leucine Leucine (Essential Amino Acid) LAPTc->Leucine cleavage ProteinSynthesis Protein Synthesis & Parasite Proliferation Leucine->ProteinSynthesis Inhibitor LAPTc Inhibitor (e.g., Compound 4) Inhibitor->LAPTc inhibits

Caption: Inhibition of LAPTc disrupts essential amino acid supply in T. cruzi.

References

Application Notes: In Vitro Efficacy Evaluation of LAPTc-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. A promising therapeutic target for this disease is the acidic M17 leucyl-aminopeptidase from T. cruzi (LAPTc), an enzyme crucial for parasite survival. LAPTc-IN-1 is a representative potent and selective inhibitor of LAPTc, identified as a promising starting point for the development of novel antichagasic agents.[1] These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound and similar compounds, covering direct enzyme inhibition, activity against the parasite in a cellular context, and host cell toxicity.

Putative Mechanism of Action LAPTc is a metallo-exopeptidase that plays a vital role in protein turnover and the supply of essential amino acids for the parasite's growth and replication. By cleaving leucine (B10760876) residues from the N-terminus of peptides, it maintains the parasite's metabolic homeostasis. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate processing, which ultimately leads to parasite death.[1]

cluster_0 Normal Parasite Function cluster_1 Inhibition by this compound Substrate Peptide Substrates LAPTc LAPTc Enzyme Substrate->LAPTc Binds to active site Products Amino Acids + Truncated Peptides LAPTc->Products Catalyzes cleavage Survival Parasite Survival & Replication Products->Survival Inhibitor This compound BlockedLAPTc LAPTc Enzyme (Blocked) Inhibitor->BlockedLAPTc Competitively binds NoProducts BlockedLAPTc->NoProducts Death Parasite Death NoProducts->Death

Caption: Mechanism of LAPTc inhibition by this compound.

Quantitative Data Summary

Effective evaluation requires quantifying the inhibitor's potency at different biological levels. The key parameters are the half-maximal inhibitory concentration (IC50) against the isolated enzyme, the half-maximal effective concentration (EC50) against the intracellular parasite, and the half-maximal cytotoxic concentration (CC50) against the host cells. The ratio of CC50 to EC50 determines the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

ParameterDescriptionExample ValueUnit
IC50 Concentration of this compound that inhibits LAPTc enzyme activity by 50%.0.27µM
EC50 Concentration of this compound that reduces intracellular T. cruzi amastigote proliferation by 50%.0.95µM
CC50 Concentration of this compound that reduces host cell viability by 50%.>100µM
SI Selectivity Index (CC50 / EC50). A higher value indicates greater selectivity for the parasite.>105-

Experimental Workflow

A systematic approach is crucial for evaluating the in vitro efficacy of this compound. The workflow begins with the most direct assessment—the biochemical assay against the purified LAPTc enzyme. Positive hits from this assay are then progressed to cell-based assays to determine their anti-parasitic activity and selectivity.

start Start assay1 Protocol 1: Biochemical LAPTc Inhibition Assay start->assay1 decision1 IC50 < Threshold? assay1->decision1 assay2 Protocol 2: Intracellular T. cruzi Amastigote Assay decision1->assay2 Yes stop Stop: Compound Not Viable decision1->stop No analysis Calculate EC50, CC50, and Selectivity Index (SI) assay2->analysis assay3 Protocol 3: Host Cell Cytotoxicity Assay assay3->analysis decision2 High Potency & SI? analysis->decision2 decision2->stop No proceed Proceed to In Vivo Studies decision2->proceed Yes

Caption: Overall experimental workflow for this compound evaluation.

Protocol 1: Biochemical LAPTc Inhibition Assay

This protocol describes an in vitro assay to determine the IC50 value of this compound against purified LAPTc enzyme using a fluorogenic substrate.

Materials:

  • Recombinant purified T. cruzi LAPTc enzyme

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting range is from 100 µM to 0.1 nM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Enzyme Addition: To the wells of the microplate, add 5 µL of the this compound dilutions. For positive control (100% activity) and negative control (0% activity) wells, add 5 µL of Assay Buffer with DMSO.

  • Add 10 µL of diluted LAPTc enzyme solution to all wells except the negative control (add 10 µL of Assay Buffer instead).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the Leu-AMC substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final concentration of Leu-AMC should be at or below its Km value for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the positive (DMSO) and negative (no enzyme) controls to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Intracellular T. cruzi Amastigote Assay

This cell-based assay evaluates the efficacy of this compound against the clinically relevant intracellular replicative form of the parasite.

Materials:

  • Host cells (e.g., L6 myoblasts, Vero cells, or primary macrophages)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Trypan-blue stained T. cruzi trypomastigotes (infective stage)

  • This compound serial dilutions

  • Positive control drug (e.g., Benznidazole)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Staining solution: DAPI (4′,6-diamidino-2-phenylindole) for DNA staining

  • Clear-bottom 96- or 384-well imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed host cells into an imaging plate at a density that results in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.

  • Infection: After 24 hours, remove the medium and add T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1 (parasite:host cell). Incubate for 4-6 hours to allow for parasite invasion.

  • Wash: Gently wash the monolayer twice with pre-warmed PBS to remove non-invaded parasites. Add fresh culture medium.

  • Compound Treatment: Add serial dilutions of this compound and controls (DMSO, Benznidazole) to the infected cells. Incubate for 48-72 hours.

  • Fixation and Staining:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize (optional, depending on subsequent staining) and stain the cells with DAPI to visualize both host cell and parasite nuclei (kinetoplasts).

  • Imaging: Acquire images using a high-content imaging system. Capture both the host cell and parasite nuclei in the DAPI channel.

  • Data Analysis:

    • Use image analysis software to count the number of host cells and the number of intracellular amastigotes per cell.

    • Calculate the percentage reduction in parasite count for each compound concentration relative to the DMSO control.

    • Plot the percentage reduction against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

Protocol 3: Host Cell Cytotoxicity Assay (Resazurin-Based)

This protocol assesses the toxicity of this compound against the host cells used in the anti-parasitic assay to determine its selectivity.

Materials:

  • Host cells (same as in Protocol 2)

  • Culture medium

  • This compound serial dilutions

  • Positive control for cytotoxicity (e.g., digitonin)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Opaque-walled 96-well plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed host cells into an opaque-walled 96-well plate at an appropriate density and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add the same serial dilutions of this compound used in the efficacy assay. Include wells for "no-cell" (background), "vehicle control" (100% viability), and "positive control" (0% viability).

  • Incubation: Incubate the plate for the same duration as the parasite assay (e.g., 48-72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

  • Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all measurements.

    • Normalize the data to the vehicle control (100% viability) and positive control (0% viability) to calculate the percentage of cell viability for each concentration.

    • Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC50 value.

References

Application Notes and Protocols for LAPTc-IN-1 in Chagas Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1] Current treatments with nifurtimox (B1683997) and benznidazole (B1666585) are hampered by significant adverse effects and limited efficacy, especially in the chronic phase of the disease. This necessitates the discovery of novel chemotherapeutic agents. A promising target for new drugs is the major leucyl aminopeptidase (B13392206) of T. cruzi (LAPTc), a homohexameric M17 family metallopeptidase.[1] LAPTc is crucial for the parasite as it is involved in nutritional supply, particularly of essential amino acids like leucine, for which T. cruzi lacks a biosynthetic pathway.[1]

LAPTc-IN-1 (also referred to as compound 4 in seminal research) has been identified as a potent and selective competitive inhibitor of LAPTc.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its evaluation in the context of Chagas disease drug discovery.

This compound: A Potent Inhibitor of T. cruzi's Major Leucyl Aminopeptidase

This compound has emerged from high-throughput screening as a promising starting point for the development of new anti-chagasic drugs.[1] It exhibits sub-micromolar activity against the intracellular amastigote stage of T. cruzi, the clinically relevant form of the parasite in the mammalian host.

Mechanism of Action

This compound acts as a competitive inhibitor of LAPTc, meaning it binds to the active site of the enzyme, thereby preventing the binding and hydrolysis of its natural substrates. In silico modeling and molecular dynamics simulations suggest that its binding is primarily driven by hydrophobic interactions with active site residues, without coordinating the metal cations in the enzyme's active site.

Quantitative Data for LAPTc Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other inhibitors identified in the same screening campaign.

CompoundLAPTc pIC50LAPTc IC50 (µM)LAPTc Ki (µM)Human LAP3 Selectivity IndexT. cruzi Intracellular Amastigote pEC50T. cruzi Intracellular Amastigote EC50 (µM)
This compound (Cpd 4) 6.5 ± 0.10.320.27>5006.1 ± 0.10.79
Compound 13 5.5 ± 0.13.2N/AN/A5.4 ± 0.14.0
Bestatin 5.3 ± 0.15.0N/AN/AN/AN/A

Data extracted from Izquierdo et al., 2024. N/A: Not available.

Experimental Protocols

Detailed methodologies for the key experiments involved in the evaluation of this compound are provided below.

LAPTc Enzymatic Assay using RapidFire-Mass Spectrometry (RF-MS)

This high-throughput assay is used to determine the inhibitory activity of compounds against LAPTc.

Materials:

  • Recombinant LAPTc enzyme

  • LSTVIVR peptide substrate

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA, 5 mM DTT)

  • This compound and other test compounds dissolved in DMSO

  • 384-well plates

  • Acoustic dispenser (e.g., ECHO 550)

  • RapidFire High-Throughput Mass Spectrometry System

Protocol:

  • Prepare a 10-point dose-response curve for this compound (e.g., from 100 µM down to 0.195 µM using a 1:2 serial dilution in DMSO).

  • Using an acoustic dispenser, transfer 45 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Add LAPTc enzyme (final concentration of 3 nM) to each well and pre-incubate with the compounds for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the LSTVIVR peptide substrate to a final concentration of 150 µM.

  • Allow the reaction to proceed for 40 minutes at room temperature.

  • Stop the reaction (e.g., by adding a quenching solution, if necessary, depending on the RF-MS setup).

  • Analyze the samples using a RapidFire-MS system to measure the amount of substrate converted to product.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Diagram of the LAPTc Enzymatic Assay Workflow:

LAPTc_Enzymatic_Assay cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound Compound Dispensing (45 nL in 384-well plate) Enzyme Add LAPTc Enzyme (3 nM final concentration) Preincubation Pre-incubation (15 min) Enzyme->Preincubation Substrate Add LSTVIVR Substrate (150 µM final concentration) Preincubation->Substrate Incubation Reaction Incubation (40 min) Substrate->Incubation RFMS RapidFire-MS Analysis Incubation->RFMS Data Data Analysis (IC50 determination) RFMS->Data

LAPTc Enzymatic Assay Workflow
T. cruzi Intracellular Amastigote Activity Assay

This assay evaluates the efficacy of compounds against the intracellular, replicative form of the parasite.

Materials:

  • Host cells (e.g., Vero or HepG2 cells)

  • T. cruzi trypomastigotes (e.g., CL tdTomato strain)

  • Culture medium (e.g., DMEM with 10% FCS)

  • This compound and other test compounds

  • 96-well plates

  • High-content imaging system

  • DNA stain (e.g., Hoechst 33342)

Protocol:

  • Seed host cells into 96-well plates and allow them to adhere overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for approximately 5 hours.

  • Wash the cells to remove any non-internalized parasites.

  • Add fresh culture medium containing serial dilutions of this compound.

  • Incubate the plates for 3-4 days at 37°C and 5% CO2.

  • After incubation, fix the cells and stain with a DNA dye like Hoechst 33342 to visualize both host cell and parasite nuclei.

  • Acquire images using a high-content imaging system.

  • Analyze the images to determine the percentage of infected host cells and the number of parasites per cell.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the parasite proliferation by 50%.

Diagram of the Intracellular Amastigote Assay Workflow:

Amastigote_Assay Start Seed Host Cells Infection Infect with T. cruzi Trypomastigotes Start->Infection Wash Wash to Remove Extracellular Parasites Infection->Wash Treatment Add Compound Dilutions Wash->Treatment Incubation Incubate (3-4 days) Treatment->Incubation Staining Fix and Stain Cells (e.g., Hoechst) Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image Analysis and EC50 Calculation Imaging->Analysis

Intracellular Amastigote Assay Workflow
Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

Materials:

  • HepG2 cells

  • Culture medium

  • This compound and other test compounds

  • 96- or 1536-well plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Protocol:

  • Seed HepG2 cells (e.g., 250 cells/well in a 1536-well plate) in culture medium.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add a cell viability reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

  • Incubate for a short period (e.g., 5 minutes) to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration).

Diagram of the Cytotoxicity Assay Workflow:

Cytotoxicity_Assay Seed Seed HepG2 Cells Treat Add Compound Dilutions Seed->Treat Incubate Incubate (72 hours) Treat->Incubate AddReagent Add CellTiter-Glo Incubate->AddReagent Read Measure Luminescence AddReagent->Read Analyze Calculate CC50 Read->Analyze

Cytotoxicity Assay Workflow

Signaling Pathway

LAPTc is believed to play a critical role in the acquisition of essential amino acids, particularly leucine, from the host cell environment. The parasite relies on the uptake of amino acids for protein synthesis, energy metabolism, and resistance to stress.

Diagram of the Putative LAPTc-Mediated Nutrient Acquisition Pathway:

LAPTc_Pathway HostPeptides Host Cell Peptides LAPTc LAPTc HostPeptides->LAPTc Leucine Free Leucine LAPTc->Leucine AminoAcidPool Intracellular Amino Acid Pool Leucine->AminoAcidPool ProteinSynthesis Protein Synthesis AminoAcidPool->ProteinSynthesis EnergyMetabolism Energy Metabolism AminoAcidPool->EnergyMetabolism LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibition

Putative LAPTc-Mediated Nutrient Pathway

Conclusion

This compound represents a valuable chemical tool for studying the function of LAPTc in Trypanosoma cruzi and serves as a promising lead for the development of novel therapeutics for Chagas disease. The protocols and data presented here provide a framework for the continued investigation and optimization of this and other LAPTc inhibitors. The high selectivity of this compound for the parasite enzyme over its human counterpart is a particularly encouraging feature for its future development.

References

Application Notes and Protocols for Studying Competitive Inhibition with LAPTc-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LAPTc-IN-1, a potent and selective competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc). This document outlines detailed protocols for characterizing the inhibitory activity of this compound and similar compounds, presenting key quantitative data, and visualizing the relevant biological and experimental workflows.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern with limited therapeutic options. The acidic M17 leucyl-aminopeptidase (LAPTc) of T. cruzi is a crucial enzyme for the parasite's survival, likely playing a role in nutrient acquisition, specifically the essential amino acid leucine (B10760876), which the parasite cannot synthesize on its own.[1][2] This dependency makes LAPTc a promising target for the development of novel antichagasic drugs.

This compound (also referred to as compound 4 in foundational research) has been identified as a potent, competitive inhibitor of LAPTc.[3][4] Understanding the kinetics and mechanism of inhibition of compounds like this compound is paramount for structure-activity relationship (SAR) studies and the rational design of more effective therapeutics. These notes provide the necessary protocols and data to facilitate such research.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant inhibitors against LAPTc and its human ortholog is summarized below. This data is essential for assessing the efficacy and selectivity of potential drug candidates.

CompoundTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Selectivity Index (vs. human LAP3)Reference
This compound (Compound 4) T. cruzi LAPTc0.27 µM< 34 µM>500[3][4]
BestatinT. cruzi LAPTc-Micromolar range-[5]
KBE009 (Bestatin-like)T. cruzi LAPTc-66.0 ± 13.5 µM-[2][6]

Signaling Pathway Context

LAPTc is a metalloaminopeptidase belonging to the M17 family.[1] Its primary proposed function in T. cruzi is the cleavage of N-terminal leucine residues from peptides, thereby providing the parasite with a source of this essential amino acid. The inhibition of LAPTc is expected to disrupt the parasite's nutrient supply, leading to growth inhibition and eventual death. While LAPTc is not directly implicated in a complex signaling cascade, its role in basic cellular metabolism is considered vital for the parasite's lifecycle.[1]

G cluster_parasite Trypanosoma cruzi External Peptides External Peptides LAPTc LAPTc External Peptides->LAPTc Substrate Leucine Leucine LAPTc->Leucine Catalysis Parasite Growth and Survival Parasite Growth and Survival Leucine->Parasite Growth and Survival This compound This compound This compound->LAPTc Competitive Inhibition

Figure 1: Proposed role of LAPTc in T. cruzi and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying LAPTc inhibition.[3][7]

Protocol 1: High-Throughput Screening (HTS) for LAPTc Inhibitors using RapidFire-Mass Spectrometry (RF-MS)

This protocol is designed for the initial screening of compound libraries to identify potential LAPTc inhibitors.

Materials:

  • Recombinant LAPTc enzyme

  • LSTVIVR peptide substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well plates

  • Acoustic dispenser (e.g., ECHO 550)

  • RapidFire-Mass Spectrometry system

Procedure:

  • Prepare a solution of recombinant LAPTc at a final concentration of 3 nM in the assay buffer.

  • Prepare a solution of the LSTVIVR peptide substrate at a final concentration of 150 µM (approximately the apparent KM value) in the assay buffer.

  • Using an acoustic dispenser, transfer 45 nL of each test compound (at 30 µM in DMSO) to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Add the LAPTc enzyme solution to all wells and pre-incubate with the compounds for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the LSTVIVR substrate solution to all wells.

  • Allow the reaction to proceed for 40 minutes at room temperature.

  • Quench the reaction (e.g., by adding a strong acid like formic acid).

  • Analyze the samples using a RapidFire-MS system to measure the amount of product formed.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

G Compound Library Compound Library Dispense to Plate Dispense to Plate Compound Library->Dispense to Plate Pre-incubation Pre-incubation Dispense to Plate->Pre-incubation LAPTc Enzyme LAPTc Enzyme LAPTc Enzyme->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation LSTVIVR Substrate LSTVIVR Substrate LSTVIVR Substrate->Reaction Initiation Quench Reaction Quench Reaction Reaction Initiation->Quench Reaction RF-MS Analysis RF-MS Analysis Quench Reaction->RF-MS Analysis Data Analysis (% Inhibition) Data Analysis (% Inhibition) RF-MS Analysis->Data Analysis (% Inhibition)

Figure 2: Workflow for High-Throughput Screening of LAPTc inhibitors.

Protocol 2: Determination of IC₅₀ Values using Dose-Response Studies

This protocol is used to determine the potency of hit compounds from the primary screen.

Materials:

  • Active compounds identified from HTS

  • Recombinant LAPTc enzyme

  • LSTVIVR peptide substrate

  • Assay buffer

  • 384-well plates

  • Serial dilution equipment

Procedure:

  • Prepare a 10-point serial dilution of the test compound (e.g., this compound) in DMSO, typically ranging from 0.195 µM to 100 µM.

  • Follow the same procedure as in Protocol 1 (steps 3-8), using the serially diluted compound concentrations.

  • Generate dose-response curves by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value for each compound.

  • Perform at least three replicate experiments for each compound to ensure data robustness.

Protocol 3: Mode of Inhibition Studies to Determine Kᵢ

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ).

Materials:

  • Potent inhibitor (e.g., this compound)

  • Recombinant LAPTc enzyme

  • LSTVIVR peptide substrate

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare a matrix of reaction conditions with varying concentrations of both the substrate and the inhibitor.

    • Use at least five different concentrations of the LSTVIVR substrate (e.g., ranging from 100 µM to 1600 µM).

    • For each substrate concentration, test at least three different concentrations of the inhibitor (e.g., 0, 0.1, and 0.2 µM for this compound).

  • Follow the same pre-incubation and reaction initiation steps as in Protocol 1.

  • Measure the initial reaction velocity for each combination of substrate and inhibitor concentration using RF-MS.

  • Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]). For competitive inhibition, the lines will intersect on the y-axis.

  • Calculate the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., the Morrison equation for competitive inhibition).[3]

G cluster_experimental Experimental Setup cluster_analysis Data Analysis Vary [Substrate] Vary [Substrate] Measure Initial Velocity (v₀) Measure Initial Velocity (v₀) Vary [Substrate]->Measure Initial Velocity (v₀) Vary [Inhibitor] Vary [Inhibitor] Vary [Inhibitor]->Measure Initial Velocity (v₀) Lineweaver-Burk Plot Lineweaver-Burk Plot Measure Initial Velocity (v₀)->Lineweaver-Burk Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type Calculate Kᵢ Calculate Kᵢ Determine Inhibition Type->Calculate Kᵢ

Figure 3: Logical workflow for determining the mode of inhibition and Kᵢ.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the investigation of this compound and other potential inhibitors of T. cruzi's M17 leucyl-aminopeptidase. By employing these standardized methods, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel compounds, thereby accelerating the discovery of new therapeutic agents for Chagas disease.

References

Troubleshooting & Optimization

improving the stability of LAPTc-IN-1 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAPTc-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of this potent inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and application of this compound in experimental buffers.

Q1: My this compound is precipitating out of solution. What should I do?

A1: Precipitation of this compound can be caused by several factors, including low solubility in aqueous buffers, incorrect pH, or high concentrations.

  • Solvent Choice: Ensure that you are using an appropriate solvent for your stock solution. While the exact solvent is not specified in the available literature, small molecule inhibitors are often dissolved in DMSO.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your experimental buffer should be kept low, typically below 0.5%, to avoid precipitation.

  • Buffer Composition: Certain salts or buffer components can reduce the solubility of small molecules. Consider using a different buffer system.

  • pH of the Buffer: The solubility of compounds can be pH-dependent. While the optimal pH for this compound stability is not documented, it is an inhibitor of an acidic leucyl-aminopeptidase, suggesting it is active at a lower pH.[1] Experimenting with a pH range around the acidic environment of the target enzyme's location might be beneficial.

  • Temperature: Changes in temperature can affect solubility. Ensure your buffer is at the correct experimental temperature when adding this compound.

Q2: I'm observing a loss of this compound activity in my experiments. What could be the cause?

A2: A decrease in activity can indicate degradation of the compound.

  • Storage Conditions: this compound should be stored according to the recommendations on the Certificate of Analysis. Generally, stock solutions of small molecules are stored at -20°C or -80°C. One supplier suggests room temperature for the solid form in the continental US, but this may vary.[2]

  • Buffer pH: The stability of a compound can be highly dependent on the pH of the buffer. For some compounds, alkaline conditions can lead to hydrolysis. Given that LAPTc is an acidic peptidase, maintaining a neutral to slightly acidic pH may be optimal.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.

  • Light Exposure: Protect the compound from light, as some molecules are light-sensitive.

Q3: I'm seeing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results often stem from variations in experimental setup and handling of the compound.

  • Fresh dilutions: Always prepare fresh dilutions of this compound in your experimental buffer for each experiment from a frozen stock.

  • Consistent solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is identical across all experiments, including vehicle controls.

  • Buffer preparation: Use a consistent source and preparation method for your buffers. The concentration of the buffer itself can impact the stability of some compounds.[3]

  • Thorough mixing: Ensure the compound is completely dissolved and evenly mixed in the buffer before adding it to your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 4) is a competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc).[1] It has a Ki (inhibitor constant) of 0.27 μM.[1] Its mechanism of action is to bind to the active site of LAPTc, thereby blocking its enzymatic activity. This inhibition has shown promise in targeting the intracellular amastigote stage of the T. cruzi parasite, which is responsible for Chagas disease.

Q2: What are the known properties of this compound?

A2: The known properties of this compound are summarized in the table below.

PropertyValueReference
TargetAcidic M17 Leucyl-aminopeptidase (LAPTc)
Source Organism of TargetTrypanosoma cruzi
Inhibition TypeCompetitive
Ki0.27 μM
Selectivity>500-fold selective over human LAP3

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is generally recommended to store the solid compound at -20°C. Stock solutions are typically stored at -80°C. One supplier mentions room temperature for the solid form in the continental US, but it's always best to refer to the Certificate of Analysis provided with your specific batch. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: In which solvents can I dissolve this compound?

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: General Assay Protocol for this compound in a Cell-Based Assay

  • Cell Plating: Plate your cells of interest (e.g., host cells infected with T. cruzi amastigotes) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions of this compound in your cell culture medium. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: At the end of the incubation period, assess the desired endpoint. This could be parasite viability (e.g., using a reporter strain or a colorimetric assay like MTT), host cell toxicity, or a specific biomarker of LAPTc activity.

Visualizations

LAPTc_Signaling_Pathway Hypothetical LAPTc Signaling Pathway cluster_parasite Trypanosoma cruzi LAPTc LAPTc Amino Acid Pool Amino Acid Pool LAPTc->Amino Acid Pool maintains Protein Synthesis Protein Synthesis Amino Acid Pool->Protein Synthesis Parasite Growth Parasite Growth Protein Synthesis->Parasite Growth This compound This compound This compound->LAPTc inhibits

Caption: Hypothetical pathway of LAPTc in T. cruzi growth and its inhibition by this compound.

Experimental_Workflow Workflow for Assessing this compound Stability Prepare Stock Prepare 10 mM this compound in DMSO Dilute Dilute to 100 µM in Test Buffers (pH 5-8) Prepare Stock->Dilute Incubate Incubate at RT and 37°C Dilute->Incubate Sample Take Aliquots at 0, 2, 6, 12, 24 hours Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Determine Determine % Remaining and Degradants Analyze->Determine

Caption: Experimental workflow for evaluating the stability of this compound in various buffers.

Troubleshooting_Logic Troubleshooting Logic for this compound Issues Problem Problem Precipitation Precipitation Problem->Precipitation Is it precipitating? Loss of Activity Loss of Activity Problem->Loss of Activity Is it inactive? Precipitation->Loss of Activity No Check Solubility Check solvent & final concentration Precipitation->Check Solubility Yes Check Storage Verify storage conditions and freeze-thaw cycles Loss of Activity->Check Storage Yes Adjust Buffer Try different pH or buffer system Check Solubility->Adjust Buffer Prepare Fresh Use freshly prepared dilutions Check Storage->Prepare Fresh

Caption: A logical diagram for troubleshooting common issues with this compound.

References

troubleshooting inconsistent results in LAPTc-IN-1 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing LAPTc-IN-1 in their experiments. This resource is designed to provide clear, actionable guidance for troubleshooting inconsistent results and addressing common issues encountered during biochemical and cell-based assays involving this potent and selective LAPTc inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to help you quickly identify and solve common experimental challenges.

General Issues & Inconsistent Results

Q1: My results are not reproducible between experiments. What are the primary factors to investigate?

Lack of inter-experiment reproducibility can be a significant challenge, often pointing to subtle variations in experimental conditions or reagents.[1]

Troubleshooting Steps:

  • Cell Culture Consistency (for cell-based assays):

    • Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[2]

    • Cell Density: Ensure you are seeding cells at the same density for every experiment. The confluency of the stock flask can affect cellular responsiveness.[2]

    • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, which can significantly alter cellular responses.[1]

  • Reagent Preparation & Storage:

    • Fresh Reagents: Prepare fresh buffers and solutions whenever possible.[1]

    • Freeze-Thaw Cycles: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles, which can degrade enzymes, cofactors, and the inhibitor itself. Store aliquots at the recommended temperature (e.g., -80°C) and use a fresh aliquot for each experiment.

    • Inhibitor Stability: Ensure this compound is properly stored as a solid and that stock solutions in solvents like DMSO are not stored for extended periods unless stability has been verified.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire experimental workflow, from cell culture and reagent preparation to final data acquisition.

Q2: I'm observing a pronounced "edge effect" in my microplates. What causes this and how can I mitigate it?

The edge effect is a common issue in microplate-based assays where wells on the perimeter behave differently from interior wells, primarily due to increased evaporation. This can lead to changes in the concentration of media components, salts, and the test compound, causing high variability.

Strategies to Minimize Edge Effects:

  • Humid Environment: Fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity buffer. Do not use these wells for experimental data.

  • Proper Incubation: Ensure your incubator has high humidity (at least 95%) and limit the number of times you open the door.

  • Plate Sealing: Use breathable sealing tapes for cell-based assays or foil seals for biochemical assays to reduce evaporation.

  • Specialized Plates: Consider using microplates designed with moats that can be filled with liquid to minimize evaporation from the experimental wells.

Biochemical (Enzyme Inhibition) Assays

Q1: My replicate wells in the enzyme inhibition assay show high variability. What are the common causes?

High variability between replicates can obscure the true inhibitory effect of this compound. The root causes often lie in procedural inconsistencies.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting to ensure accurate volume delivery and avoid bubbles. When possible, prepare a master mix of reagents to add to multiple wells to reduce pipetting errors.

  • Incomplete Mixing: Ensure all components are thoroughly mixed after addition, especially the enzyme and substrate.

  • Temperature Gradients: Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction to avoid temperature gradients across the plate.

Q2: The IC50 value for this compound varies significantly between experiments. What could be the reason?

Inconsistent IC50 values are a frequent problem and can be traced back to several key experimental parameters.

Troubleshooting Steps:

  • Enzyme/Substrate Concentration: The apparent IC50 can be influenced by the concentrations of the LAPTc enzyme and its substrate. Use consistent, validated concentrations in every experiment. For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration.

  • Pre-incubation Time: The time that this compound is pre-incubated with the LAPTc enzyme before adding the substrate can significantly impact the apparent IC50 value, especially for inhibitors with slow binding kinetics. It is critical to maintain a consistent pre-incubation time across all experiments.

  • Compound Stability & Solubility: Verify the stability of this compound in the assay buffer. If the compound precipitates at higher concentrations, this can lead to an incomplete dose-response curve and an inaccurate IC50. Visually inspect wells for any precipitation.

Q3: I am observing no or very low enzyme activity, even in my control wells (no inhibitor). What is wrong?

This issue points to a problem with one of the core components of the assay.

Troubleshooting Steps:

  • Enzyme Integrity: The LAPTc enzyme may be inactive due to improper storage or handling. Always use fresh aliquots and avoid repeated freeze-thaw cycles.

  • Assay Buffer Conditions: Verify the pH and composition of the assay buffer. Enzymes are highly sensitive to pH, and deviations from the optimal pH can lead to a significant loss of activity.

  • Substrate or Cofactor Degradation: Ensure that the substrate and any necessary cofactors are fresh and have been stored correctly. Prepare these solutions fresh for each experiment if they are known to be unstable.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Dilutions plate_layout Design Plate Layout (Controls, Blanks, Inhibitor Conc.) prep_reagents->plate_layout add_components Add Buffer, Enzyme, and This compound to Plate plate_layout->add_components Proceed to Assay pre_incubate Pre-incubate Enzyme and Inhibitor add_components->pre_incubate start_reaction Initiate Reaction by Adding Substrate pre_incubate->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction measure_signal Measure Signal (e.g., Fluorescence, Absorbance, or MS Signal) incubate_reaction->measure_signal End of Reaction calc_inhibition Calculate Percent Inhibition measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [this compound]) calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Cell-Based (Cytotoxicity/Anti-parasitic) Assays

Q1: My MTT assay results show very low absorbance values or no color change.

Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the reagents.

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.

  • MTT Reagent Issues: Ensure the MTT solution is fresh and has been protected from light. It should be a clear, yellow color.

  • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Use an appropriate solubilization solution (e.g., DMSO) and mix thoroughly until no purple precipitate is visible.

Q2: I am observing high background absorbance in my MTT assay.

High background can be caused by contamination or interference from media components or the test compound itself.

Troubleshooting Steps:

  • Media Interference: Phenol (B47542) red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.

  • Compound Interference: this compound itself might be colored or possess reducing properties that convert MTT to formazan in a cell-free manner. Run a control plate with the compound in media but without cells to check for this interference.

  • Contamination: Microbial contamination can lead to high background as bacteria and yeast can also reduce MTT. Visually inspect plates for any signs of contamination.

G start Inconsistent IC50 Values Observed check_reagents Are all reagents (enzyme, substrate, inhibitor) freshly prepared and properly stored? start->check_reagents check_protocol Is the pre-incubation time strictly controlled and consistent? check_reagents->check_protocol Yes sol_reagents Solution: Use fresh aliquots. Avoid freeze-thaw cycles. Verify compound integrity. check_reagents->sol_reagents No check_conc Are enzyme and substrate concentrations consistent across all experiments? check_protocol->check_conc Yes sol_protocol Solution: Standardize pre-incubation time in the protocol. check_protocol->sol_protocol No check_cells For cell-based assays: Are cell passage number and seeding density consistent? check_conc->check_cells Yes sol_conc Solution: Validate and use fixed concentrations as per SOP. check_conc->sol_conc No sol_cells Solution: Define a passage number range. Perform cell counts for seeding. check_cells->sol_cells No end_node Re-run Assay and Analyze Data check_cells->end_node Yes sol_reagents->end_node sol_protocol->end_node sol_conc->end_node sol_cells->end_node

Data Presentation Tables

The following tables are provided as templates to help structure and compare your quantitative data effectively.

Table 1: this compound Potency in Biochemical Assays (Example data is illustrative)

ParameterValueExperimental Conditions
IC50 (µM) 0.2710 µM Substrate, 15 min pre-incubation
Ki (µM) 0.15Competitive inhibition model assumed
Pre-incubation Time 15 minRoom Temperature
Substrate Conc. 10 µMKm = 15 µM
Enzyme Conc. 5 nMPurified recombinant LAPTc

Table 2: Cytotoxicity of this compound in Cell-Based Assays (Example data is illustrative)

Cell LineCell TypeIC50 (µM) after 48hAssay Type
T. cruzi amastigotes Parasite0.5Resazurin-based
HepG2 Human Hepatocyte> 250MTT
Vero Monkey Kidney Epithelial> 250MTT
Selectivity Index >500(IC50 HepG2 / IC50 T. cruzi)-

Key Experimental Protocols

Protocol 1: LAPTc Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method to determine the IC50 value of this compound against the LAPTc enzyme.

Materials:

  • Purified LAPTc enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO (for inhibitor dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%).

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the diluted this compound or vehicle control (buffer with DMSO) to the appropriate wells.

    • Add 25 µL of the LAPTc enzyme solution (diluted in assay buffer) to all wells except the "no enzyme" blank.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the substrate solution (pre-warmed to the reaction temperature) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths (e.g., 365 nm Ex / 450 nm Em). Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of host cells or parasites.

Materials:

  • Cells (e.g., HepG2, Vero, or T. cruzi)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottom 96-well cell culture plate

  • Absorbance microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gentle agitation on an orbital shaker for 15 minutes can aid dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

G LAPTc_IN_1 This compound LAPTc LAPTc Enzyme LAPTc_IN_1->LAPTc Inhibits (Competitive) Products Cleaved Products (Amino Acid + Reporter) LAPTc->Products Catalyzes Cleavage Substrate Leucine-containing Substrate Substrate->LAPTc Binds to Active Site Cell_Function Parasite Survival & Replication Products->Cell_Function Contributes to

References

Technical Support Center: Optimizing LAPTc-IN-1 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using LAPTc-IN-1 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help determine the optimal concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive inhibitor of the acidic M17 leucinopeptidase (LAPTc), an enzyme found in the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] As a competitive inhibitor, this compound binds to the active site of the LAPTc enzyme, preventing its natural substrate from binding and thereby blocking its enzymatic activity. Molecular modeling suggests that this binding is primarily driven by hydrophobic interactions within the enzyme's active site.[3]

Q2: What is the recommended starting concentration for this compound in a new in vitro experiment?

A logical starting point is to test a wide range of concentrations centered around the inhibitor's known potency values. For this compound, the following values have been reported:

  • Ki (Inhibition Constant): 0.27 μM[1]

  • Enzymatic IC50: < 34 μM

  • Anti-parasitic Activity: Sub-micromolar activity against intracellular T. cruzi amastigotes

Based on this, a preliminary dose-response experiment using concentrations from 0.1 μM to 50 μM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM) is recommended. This range effectively brackets the known Ki and covers the broader enzymatic inhibition value.

Q3: How do I determine the optimal concentration for my specific cell line or assay?

The optimal concentration is context-dependent and must be determined empirically for each experimental system. The key is to perform a dose-response curve to find the concentration that yields the desired biological effect without inducing significant off-target effects or cytotoxicity in host cells. A standard approach involves:

  • Select a wide concentration range (as suggested in Q2).

  • Perform a cell viability or cytotoxicity assay on both the target cells (e.g., T. cruzi-infected cells) and control host cells (e.g., uninfected cells).

  • Determine the IC50 (or EC50) for the desired effect (e.g., parasite clearance) and the CC50 (cytotoxic concentration 50%) for the host cells.

  • Calculate the Selectivity Index (SI): SI = CC50 / IC50. A higher SI value indicates a better therapeutic window. The optimal concentration will be in the range that maximizes the desired effect while minimizing host cell toxicity.

Q4: What solvent should I use to prepare this compound stock solutions?

While specific solubility data for this compound is limited in the public domain, similar small molecule inhibitors are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions into aqueous cell culture media should be made to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% and ideally ≤ 0.1% . Always run a vehicle control (media with the same final DMSO concentration as the highest this compound dose) in your experiments.

Data Summary: this compound Potency

The following table summarizes the available quantitative data for this compound.

ParameterValueTarget/SystemSource
Ki (Inhibition Constant) 0.27 μMAcidic M17 Leucinopeptidase (LAPTc)
IC50 (Enzymatic Assay) < 34 μMAcidic M17 Leucinopeptidase (LAPTc)
Cell-based Activity Sub-micromolarIntracellular Trypanosoma cruzi amastigotes
Host Cell Cytotoxicity No toxicity observedUninfected HepG2 cells

Visualized Mechanisms and Workflows

cluster_0 Mechanism of Competitive Inhibition LAPTc LAPTc Enzyme (Active Site) Product Product LAPTc->Product Catalyzes Substrate Natural Substrate Substrate->LAPTc Binds Inhibitor This compound Inhibitor->LAPTc Competitively Binds (Blocks Substrate)

Caption: Competitive inhibition of the LAPTc enzyme by this compound.

cluster_1 Workflow for Optimizing this compound Concentration A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Select Wide Concentration Range (e.g., 0.1 µM - 50 µM) A->B C 3. Treat Target Cells and Uninfected Control Cells B->C D 4. Perform Cell Viability Assay (e.g., MTS/MTT) at 24-72h C->D E 5. Calculate IC50 (Target) and CC50 (Control) D->E F 6. Determine Selectivity Index (SI = CC50 / IC50) E->F G 7. Select Optimal Concentration (High Efficacy, Low Cytotoxicity) F->G

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on the target (e.g., parasite viability). 1. Concentration too low: The effective concentration in your specific system may be higher than the published Ki. 2. Compound instability: The compound may be degrading in your culture media over the incubation period. 3. Incorrect target: The phenotype you are measuring may not be dependent on the LAPTc enzyme in your specific model.1. Increase concentration: Test a higher range of concentrations, up to 100 μM, if solubility and host cell toxicity permit. 2. Reduce incubation time or replenish compound: Try a shorter endpoint or replenish the media with fresh compound daily. 3. Confirm target relevance: Use a positive control or an alternative method (e.g., genetic knockdown) to validate that LAPTc is crucial for the observed phenotype.
High cytotoxicity observed in uninfected control cells. 1. Concentration too high: this compound may have off-target effects at higher concentrations. 2. Solvent toxicity: The final DMSO concentration in the media may be too high. 3. Cell line sensitivity: Your host cell line may be particularly sensitive to the compound.1. Lower concentration range: Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to find the toxicity threshold. 2. Check DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control. 3. Test a different host cell line: If possible, use a more robust or relevant cell line for your host toxicity control.
Precipitate forms when diluting into media. 1. Poor aqueous solubility: The compound is crashing out of solution when transferred from DMSO to the aqueous culture media.1. Lower the final concentration: Do not exceed the solubility limit. 2. Modify dilution method: First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final culture volume. 3. Consult supplier datasheet: Check for specific solubility information or recommended handling procedures.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate pipetting: Errors in preparing serial dilutions. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and prepare a master mix for each concentration. 3. Avoid using the outermost wells of the plate and ensure proper humidity in the incubator.

Detailed Experimental Protocols

Protocol 1: Determining IC50 and CC50 using an MTS Assay

This protocol provides a framework for assessing the effect of this compound on the viability of target cells (e.g., T. cruzi-infected host cells) and control cells (uninfected host cells).

Materials:

  • This compound

  • 100% DMSO

  • Target cells and control cells

  • 96-well clear-bottom cell culture plates

  • Appropriate cell culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count both target and control cells.

    • Seed cells into two separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in culture media at 2x the final desired concentration. For example, for a final range of 0.1 to 50 µM, prepare 2x solutions from 0.2 to 100 µM.

    • Include a "media only" (no treatment) control and a "vehicle control" (media with the highest final DMSO concentration, e.g., 0.5%).

    • Remove the old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plates for a relevant time period (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 (for target cells) and CC50 (for control cells).

References

minimizing LAPTc-IN-1 off-target effects in host cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAPTc-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize potential off-target effects of this compound in host cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended biological target?

A1: this compound is a potent and selective competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc), the parasite that causes Chagas disease.[1] Its primary on-target effect is the inhibition of this parasitic enzyme. It has demonstrated sub-micromolar activity against intracellular T. cruzi amastigotes in experimental settings.[1]

Q2: What are "off-target" effects and why are they a concern when using this compound in host cells?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended target.[2] These unintended interactions are a critical concern because they can lead to misinterpretation of experimental data, where an observed cellular phenotype is incorrectly attributed to the on-target effect.[2] They can also cause cellular toxicity or other biological consequences that are unrelated to the inhibition of the primary target.[3] While this compound is selective for LAPTc over human LAP3, studies have noted a narrow selectivity window against host cells, indicating that off-target effects are a possibility that must be carefully considered.

Q3: What are the common initial signs of potential off-target effects in my cell-based assays?

A3: Several indicators may suggest that the observed effects are not due to the intended on-target activity of this compound:

  • High Toxicity: Significant host cell death or morphological changes at concentrations required to see the desired effect.

  • Inconsistent Results: Discrepancies between the phenotype observed with this compound and the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended target's host cell homolog.

  • Unusual Phenotype: The observed cellular response does not align with the known biological function of the intended target protein.

  • Control Compound Inactivity: A structurally similar but biologically inactive analog of this compound should not produce the same phenotype. If it does, the effect may be due to the chemical scaffold itself.

Q4: What proactive strategies can I implement to minimize this compound off-target effects?

A4: A carefully designed experimental plan is the best way to minimize off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest possible concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.

  • Employ Orthogonal Validation: Do not rely on a single method. Confirm key findings using a mechanistically distinct approach, such as genetic knockout or knockdown of the target protein. If the phenotype persists after removing the target protein, it is likely an off-target effect.

  • Utilize Control Compounds: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if available, a structurally related inactive compound.

  • Confirm Target Engagement: Use a direct biochemical or biophysical method to confirm that this compound is binding to its intended target within the host cell at the concentrations used in your experiments. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

This compound Inhibitor Profile

This table summarizes the known quantitative data for this compound and provides a hypothetical selectivity profile against a panel of common human kinases to illustrate how off-target screening data is presented.

ParameterValueTarget / PanelNotes
On-Target Potency
Kᵢ0.27 µMT. cruzi LAPTcCompetitive inhibitor.
IC₅₀< 34 µMT. cruzi LAPTcInitial screening hit.
Selectivity
Selectivity Index>500-foldHuman LAP3Demonstrates high selectivity against the human homolog LAP3.
Hypothetical Off-Target Kinase Screen (% Inhibition @ 10 µM) Data below is illustrative for common off-targets.
ABL112%Human Kinase PanelLow probability of off-target interaction.
SRC8%Human Kinase PanelLow probability of off-target interaction.
MAPK145%Human Kinase PanelModerate interaction; may warrant further investigation.
PI3Kα62%Human Kinase PanelSignificant interaction; potential off-target liability.
AKT115%Human Kinase PanelLow probability of off-target interaction.

Troubleshooting Guide

Problem: I am observing significant host cell toxicity at concentrations where I expect to see inhibition of the target.
Possible Cause Suggested Solution
Concentration is too high. Perform a detailed dose-response curve (from nM to high µM range) to find the minimal effective concentration. The IC₅₀ for anti-parasitic activity is sub-micromolar; use this as a starting point.
Off-target Toxicity. The inhibitor may be hitting an essential host cell protein. Cross-reference your observed phenotype with the known effects of inhibiting potential off-targets (see kinase panel data). Use a lower concentration or consider an alternative validation method like siRNA.
Solvent Toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below toxic levels (typically <0.5%).
Problem: My results with this compound are inconsistent with the phenotype from a genetic knockdown of the target's homolog.
Possible Cause Suggested Solution
Phenotype is due to an off-target effect. This is a strong indicator of an off-target mechanism. The phenotype observed with the inhibitor is likely independent of the intended target.
Incomplete Knockdown. Verify the efficiency of your siRNA or CRISPR-mediated knockdown via Western Blot or qPCR. If knockdown is incomplete, the remaining protein may be sufficient to produce a phenotype when uninhibited.
Compensation Mechanisms. Genetic knockdown allows time for the cell to develop compensatory signaling pathways, which may mask the phenotype. Small molecule inhibition is acute and does not allow for such compensation. Consider this when interpreting results.

Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Off-Target Effects

G start Unexpected Phenotype or Toxicity Observed q_conc Is the concentration optimized? (Lowest effective dose) start->q_conc a_titrate Perform Dose-Response Curve (IC50/EC50) q_conc->a_titrate No q_target Is the effect on-target? q_conc->q_target Yes a_titrate->q_conc a_cetsa Confirm Target Engagement (e.g., CETSA) q_target->a_cetsa Confirm a_genetic Use Orthogonal Validation (CRISPR or siRNA) q_target->a_genetic Validate q_match Does inhibitor phenotype match genetic phenotype? a_cetsa->q_match a_genetic->q_match res_ontarget Phenotype is Likely ON-TARGET q_match->res_ontarget Yes res_offtarget Phenotype is Likely OFF-TARGET q_match->res_offtarget No a_screen Identify Off-Targets (e.g., Kinase Screen) res_offtarget->a_screen

Caption: A logical workflow for troubleshooting and identifying potential off-target effects.

Diagram 2: On-Target vs. Off-Target Signaling

G cluster_on On-Target Pathway cluster_off Off-Target Pathway LAPTc_IN_1 This compound Target On-Target Protein LAPTc_IN_1->Target On_Effect Desired Cellular Effect Target->On_Effect Inhibition leads to Off_Target Off-Target Kinase X Off_Effect Unintended Effect (e.g., Toxicity) Off_Target->Off_Effect Unintended inhibition leads to LAPTc_IN_1_off This compound LAPTc_IN_1_off->Off_Target

Caption: The distinction between an intended on-target effect and an unintended off-target effect.

Diagram 3: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

G step1 1. Cell Culture Treat cells with this compound or Vehicle (DMSO) step2 2. Heating Heat cell lysates across a temperature gradient step1->step2 step3 3. Separation Centrifuge to pellet aggregated proteins step2->step3 step4 4. Collection Collect supernatant (soluble proteins) step3->step4 step5 5. Analysis Analyze soluble target protein levels by Western Blot step4->step5 step6 6. Result Plot melting curves. A shift indicates binding. step5->step6

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect, thereby minimizing off-target binding.

Methodology:

  • Cell Seeding: Plate host cells at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture media. A common range is from 10 nM to 100 µM. Include a vehicle-only control.

  • Treatment: Replace the media in the cell plates with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your primary functional assay (e.g., measuring cell viability, a specific signaling event, or parasite load).

  • Data Analysis: Plot the measured effect against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Treat two populations of intact cells, one with the chosen effective concentration of this compound and one with vehicle control, for a specified time (e.g., 1 hour).

  • Harvesting & Lysis: Harvest the cells and lyse them to release the proteins.

  • Aliquoting: Divide the lysate from each condition (inhibitor-treated and vehicle-treated) into multiple aliquots.

  • Heating: Heat the individual aliquots to a range of different temperatures for a short period (e.g., 3 minutes at temperatures from 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Pelleting: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction of each sample using Western Blot or another sensitive protein detection method.

  • Data Analysis: For both the vehicle and inhibitor-treated groups, plot the amount of soluble target protein as a function of temperature. A shift of the curve to the right (higher melting temperature) in the inhibitor-treated samples indicates that this compound has bound to and stabilized the target protein.

References

how to address cytotoxicity of LAPTc-IN-1 in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LAPTc-IN-1 Cytotoxicity

Welcome, Researchers! This guide is designed to help you navigate and troubleshoot cytotoxicity issues encountered when working with this compound, a novel inhibitor of the acidic M17 leucyl-aminopeptidase from T. cruzi (LAPTc). While this compound shows promise as a starting point for Chagas disease drug discovery, understanding and managing its effects on mammalian cells is crucial for accurate experimental outcomes and further development.[1]

This resource provides answers to frequently asked questions, detailed troubleshooting protocols, and standardized methodologies to help you distinguish between on-target and off-target effects and optimize your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic profile?

A1: this compound is a competitive inhibitor of LAPTc, the acidic M17 leucyl-aminopeptidase from the parasite Trypanosoma cruzi, with a Ki of 0.27 μM.[1] It has demonstrated sub-micromolar activity against the intracellular amastigote form of T. cruzi. While it shows high selectivity (>500-fold) for the parasite enzyme over the human homolog LAP3, studies have noted a narrow selectivity window against host cells, although no toxicity was observed in un-infected HepG2 cells under the conditions tested.[1] Cytotoxicity in mammalian cells can arise from off-target effects, high concentrations, or prolonged exposure.[2]

Q2: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like this compound?

A2: Unexpected cytotoxicity can stem from several factors:

  • Off-Target Effects: The inhibitor may interact with other cellular proteins besides its intended target, leading to unintended toxic consequences.[2]

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells, typically at final concentrations above 0.1-0.5%.

  • Compound Instability or Impurity: The compound may degrade in culture media into a more toxic byproduct, or the stock itself may contain toxic impurities.

  • Compound Precipitation: Poor solubility in culture medium can lead to the formation of precipitates, which can cause physical stress to cells.

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is a critical step. A key strategy involves genetic knockdown or knockout of the intended target. If the compound is still toxic in cells lacking the target protein, the cytotoxicity is necessarily due to an off-target effect. Another approach is to assess whether cytotoxicity occurs at concentrations far exceeding those required for target inhibition. A large gap between the cytotoxic concentration (CC50) and the target inhibitory concentration (IC50) suggests a higher likelihood of off-target effects.

Q4: What essential controls should I include in my cytotoxicity experiments?

A4: To ensure your results are reliable and interpretable, always include the following controls:

  • Untreated Control: Represents 100% cell viability and serves as a baseline.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest dose of this compound. This is crucial for isolating the effect of the compound from the effect of the solvent.

  • Positive Control: A compound known to be cytotoxic to your cell line, which confirms that the assay is working correctly.

  • Cell-Free Control: this compound and assay reagents without cells. This helps to identify if the compound interferes with the assay chemistry (e.g., directly reducing MTT).

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High cell death at concentrations expected to be non-toxic. 1. Inhibitor concentration is too high. 2. Solvent toxicity. 3. Compound instability or precipitation. 4. Cells are stressed or unhealthy. 1. Perform a dose-response curve starting from low nanomolar concentrations to determine the CC50. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and run a vehicle-only control. 3. Visually inspect for precipitate. Prepare fresh dilutions before each experiment. Test compound stability with methods like HPLC. 4. Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase.
Inconsistent results between replicate experiments. 1. Uneven cell seeding. 2. Compound precipitation. 3. Edge effects in multi-well plates. 4. Repeated freeze-thaw cycles of stock solution. 1. Ensure a homogenous single-cell suspension before and during seeding. 2. Check solubility in your specific media. Consider using a lower concentration or a different solvent system if possible. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.
No clear dose-response relationship observed. 1. Compound has reached maximum toxicity at the lowest tested dose. 2. Assay interference. 3. Compound is not cytotoxic at the tested concentrations. 1. Expand the concentration range to include much lower doses. 2. Use an orthogonal assay to confirm results (e.g., if you used an MTT assay, confirm with an LDH assay). 3. Test higher concentrations, if solubility permits.
Unsure if cell death is due to apoptosis or necrosis. The mechanism of cell death is unknown.Use an assay that can differentiate between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Caspase activity assays can also specifically detect apoptosis.

Visualized Workflows and Logic

To systematically address cytotoxicity, follow these visual guides.

G start Observe Unexpected Cytotoxicity decision1 Is Compound Soluble in Media? start->decision1 decision2 Is Vehicle Control Toxic? decision1->decision2  Yes action1 Perform Dose-Response and Time-Course decision1->action1 No (Reformulate) decision3 Does Compound Interfere with Assay? decision2->decision3  No decision2->action1 Yes (Lower Solvent %) decision3->action1  No decision3->action1 Yes (Use Orthogonal Assay) action2 Assess Apoptosis vs. Necrosis action1->action2 action3 Investigate Off-Target Effects action2->action3 end_node Characterize Cytotoxic Mechanism action3->end_node G laptc This compound target On-Target: LAPTc (in parasite) laptc->target Binds off_target Off-Target: Kinase X (in mammal cell) laptc->off_target Binds effect Desired Effect: Parasite Death target->effect Leads to toxicity Adverse Effect: Mitochondrial Dysfunction off_target->toxicity Leads to apoptosis Mammalian Cell Apoptosis toxicity->apoptosis Triggers

References

Technical Support Center: Overcoming Resistance to LAPTc-IN-1 in T. cruzi Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with LAPTc-IN-1, a novel inhibitor of the Trypanosoma cruzi leucyl aminopeptidase (B13392206) (LAPTc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to potential resistance to this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LAPTc and why is it a drug target in T. cruzi?

A1: LAPTc is an M17 metallo-aminopeptidase expressed in all life-cycle stages of T. cruzi. It is believed to play a crucial role in nutrient supply, specifically in the acquisition of essential amino acids like leucine, which the parasite cannot synthesize on its own.[1] The essentiality of this pathway for parasite survival makes LAPTc a promising target for the development of new chemotherapeutic agents against Chagas disease.[1][2]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a potent and selective competitive inhibitor of LAPTc. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the binding and cleavage of its natural substrates. This disruption of nutrient acquisition is thought to be the primary mechanism of its anti-chagasic activity. A similar potent LAPTc inhibitor, designated "compound 4", has been shown to have a Ki of 0.27 μM and exhibits sub-micromolar activity against intracellular T. cruzi amastigotes.[3]

Q3: How do I determine if my T. cruzi strain is resistant to this compound?

A3: Resistance is characterized by a significant increase in the half-maximal effective concentration (EC50) of this compound against your T. cruzi strain compared to a sensitive reference strain. This is determined through in vitro drug susceptibility assays. A resistant clone of the T. cruzi Y strain selected for resistance to ravuconazole (B1678830) (a CYP51 inhibitor) showed a more than 300-fold increase in its EC50 value compared to the sensitive parental clone.[4]

Q4: What are the potential mechanisms of resistance to this compound in T. cruzi?

A4: While specific resistance mechanisms to this compound have not yet been documented, based on known drug resistance mechanisms in T. cruzi, potential mechanisms could include:

  • Target modification: Mutations in the LAPTc gene that alter the inhibitor's binding site, reducing its affinity. A novel amino acid residue change, T297M, was found in the TcCYP51 gene in ravuconazole-resistant clones.[4]

  • Target overexpression: Increased expression of LAPTc, requiring higher concentrations of the inhibitor to achieve the same effect.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove this compound from the parasite.

  • Metabolic bypass: Activation of alternative pathways for acquiring essential amino acids, rendering LAPTc inhibition less effective.

  • Drug inactivation: Enzymatic modification of this compound to an inactive form.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you observe or suspect resistance to this compound.

Observed Issue Potential Cause Recommended Action
High EC50 value for this compound in my T. cruzi strain. Intrinsic or acquired resistance.1. Confirm the EC50 value with a sensitive reference strain. 2. Sequence the LAPTc gene to check for mutations. 3. Perform gene expression analysis (qRT-PCR) of LAPTc and known efflux pump genes.
Initial susceptibility to this compound followed by regrowth of parasites. Selection of a resistant subpopulation.1. Clone the regrown parasite population and perform individual drug susceptibility assays on the clones. 2. Analyze the molecular basis of resistance in the resistant clones as described above.
Variability in EC50 values between experiments. Inconsistent experimental conditions.1. Standardize parasite and host cell numbers, multiplicity of infection (MOI), and incubation times.[5][6] 2. Ensure consistent quality and concentration of this compound.
This compound is effective against epimastigotes but not intracellular amastigotes. Differential stage-specific susceptibility or host cell-mediated effects.1. Confirm the activity against intracellular amastigotes using a standardized protocol. 2. Investigate potential host cell metabolism of the inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for a potent LAPTc inhibitor, referred to as "compound 4" in the source literature, which can be used as a reference for your experiments with this compound.

Parameter Value Reference
LAPTc Inhibition (Ki) 0.27 µM[3]
Activity against intracellular T. cruzi amastigotes (EC50) Sub-micromolar[3]
Selectivity Index (Human LAP3 vs. LAPTc) >500[3]

Experimental Protocols

1. In Vitro Drug Susceptibility Assay for Intracellular T. cruzi Amastigotes

This protocol is adapted from established methods for testing anti-trypanosomal compounds.[5][6][7]

  • Materials:

    • Host cells (e.g., 3T3 fibroblasts, Vero cells)

    • T. cruzi trypomastigotes

    • Culture medium (e.g., RPMI or DMEM with 10% FBS)

    • This compound stock solution

    • 96-well or 384-well plates

    • DNA stain (e.g., Hoechst 33342)

    • High-content imaging system

  • Procedure:

    • Seed host cells into the wells of a microplate and incubate for 24 hours to allow for cell attachment.

    • Infect the host cells with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), typically 5:1.

    • Incubate for a set period (e.g., 24-48 hours) to allow for parasite invasion and differentiation into amastigotes.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (no drug, reference drug).

    • Incubate for 48 to 72 hours.

    • Fix the cells and stain with a DNA dye that allows visualization of both host cell and parasite nuclei.

    • Acquire images using a high-content imaging system.

    • Quantify the number of intracellular amastigotes per host cell.

    • Calculate the EC50 value by plotting the percentage of parasite inhibition against the log of the inhibitor concentration.

2. Sequencing of the LAPTc Gene

  • Materials:

    • Genomic DNA extraction kit

    • PCR primers flanking the LAPTc coding sequence

    • High-fidelity DNA polymerase

    • PCR purification kit

    • Sanger sequencing service

  • Procedure:

    • Extract genomic DNA from both the suspected resistant and a sensitive T. cruzi strain.

    • Amplify the LAPTc gene using PCR with high-fidelity polymerase.

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Align the sequences from the resistant and sensitive strains to identify any mutations.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR primers for LAPTc and a reference gene (e.g., GAPDH)

    • SYBR Green qPCR master mix

    • Real-time PCR system

  • Procedure:

    • Extract total RNA from both the suspected resistant and a sensitive T. cruzi strain.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for LAPTc and the reference gene.

    • Calculate the relative expression of the LAPTc gene in the resistant strain compared to the sensitive strain using the ΔΔCt method.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts and workflows related to this compound and potential resistance.

LAPTc_Pathway cluster_Extracellular Extracellular cluster_Parasite T. cruzi Cytoplasm Peptides External Peptides (containing Leucine) LAPTc LAPTc Peptides->LAPTc Hydrolysis Leucine Leucine Pool LAPTc->Leucine Protein_Synthesis Protein Synthesis Leucine->Protein_Synthesis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibition

Caption: Proposed mechanism of action of this compound in T. cruzi.

Resistance_Workflow Start Observe Reduced Susceptibility to this compound Confirm_EC50 Confirm Increased EC50 (vs. Sensitive Strain) Start->Confirm_EC50 Molecular_Analysis Molecular Analysis Confirm_EC50->Molecular_Analysis Sequence_LAPTc Sequence LAPTc Gene Molecular_Analysis->Sequence_LAPTc Expression_Analysis Gene Expression Analysis (LAPTc, Efflux Pumps) Molecular_Analysis->Expression_Analysis Outcome Identify Potential Resistance Mechanism Sequence_LAPTc->Outcome Expression_Analysis->Outcome

Caption: Workflow for investigating this compound resistance.

logical_relationship cluster_mechanisms Potential Resistance Mechanisms cluster_consequences Consequences Target_Mutation Target Mutation (LAPTc) Reduced_Binding Reduced Inhibitor Binding Target_Mutation->Reduced_Binding Target_Overexpression Target Overexpression (LAPTc) Increased_Target Increased Target Availability Target_Overexpression->Increased_Target Drug_Efflux Increased Drug Efflux Lower_Intracellular_Drug Lower Intracellular Inhibitor Concentration Drug_Efflux->Lower_Intracellular_Drug Resistance Resistance to This compound Reduced_Binding->Resistance Increased_Target->Resistance Lower_Intracellular_Drug->Resistance

Caption: Logical relationships of potential resistance mechanisms.

References

Technical Support Center: LAPTc-IN-1 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAPTc-IN-1 enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is LAPTc and why is it a target for drug development?

A1: LAPTc is a leucyl aminopeptidase (B13392206) found in Trypanosoma cruzi, the parasite that causes Chagas disease. This enzyme is crucial for the parasite's ability to obtain essential amino acids, like leucine (B10760876), from its host, which are necessary for its survival and proliferation.[1][2][3] Since these nutritional pathways are vital for the parasite, inhibiting LAPTc is a promising therapeutic strategy for developing new drugs against Chagas disease.[1][2]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a competitive inhibitor of the LAPTc enzyme. As a competitive inhibitor, it binds to the active site of the LAPTc enzyme, thereby preventing the natural substrate from binding and being processed. This blockage of the active site effectively halts the enzyme's function.

Q3: What are the common types of enzymatic assays used to screen for LAPTc inhibitors?

A3: Common methods include colorimetric and fluorometric assays that measure the cleavage of a synthetic substrate, as well as high-throughput mass spectrometry (MS) based assays like the RapidFire-MS system. Colorimetric and fluorometric assays are often used for initial screening due to their simplicity and speed, while MS-based assays offer high sensitivity and the ability to use native substrates.

Q4: How should I prepare and store the LAPTc enzyme and this compound inhibitor?

A4: For optimal activity, the LAPTc enzyme should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The this compound inhibitor should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution, which should also be stored at -20°C or -80°C in aliquots. Always refer to the manufacturer's specific instructions for storage and handling.

Q5: What are appropriate positive and negative controls for a this compound inhibition assay?

A5:

  • Negative Control (No Inhibition): This reaction should contain the LAPTc enzyme, the substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This control represents 100% enzyme activity.

  • Positive Control (Maximum Inhibition): This reaction should contain the LAPTc enzyme and the substrate, along with a known, potent inhibitor of LAPTc at a concentration expected to cause maximum inhibition. If a known potent inhibitor is not available, a reaction without the enzyme can serve as a baseline for no activity.

  • Blank: This should contain all reaction components except the enzyme, to account for any background signal from the substrate or other reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal 1. Substrate Instability/AutohydrolysisRun a "no-enzyme" control to check for spontaneous substrate degradation. If high, consider a different substrate or adjust buffer conditions (e.g., pH).
2. Contaminated ReagentsUse fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers.
3. Microplate Autofluorescence (Fluorometric Assays)Use black, non-binding microplates for fluorescence-based assays to minimize background.
Low or No Signal 1. Inactive EnzymeVerify enzyme activity with a fresh aliquot. Avoid repeated freeze-thaw cycles. Confirm proper storage conditions.
2. Incorrect Buffer Composition or pHLAPTc from T. cruzi has optimal activity at a neutral pH. Ensure the buffer pH is appropriate and that it does not contain chelating agents like EDTA that can inactivate metalloenzymes.
3. Insufficient Substrate or Enzyme ConcentrationOptimize the concentrations of both enzyme and substrate to ensure the reaction is in the linear range.
4. Presence of an Unknown Inhibitor in the SampleRun a control with a known amount of active enzyme spiked into the sample buffer to test for inhibitory effects.
High Variability Between Replicates 1. Pipetting ErrorsUse calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for reaction components to minimize pipetting variations.
2. Inconsistent Incubation Times or TemperaturesEnsure all wells are incubated for the same duration and at a constant, optimized temperature. Use a temperature-controlled plate reader.
3. Edge Effects in MicroplatesAvoid using the outer wells of the microplate for critical samples, or fill them with buffer to maintain a humid environment and minimize evaporation.
Inconsistent IC50 Values 1. Incorrect Inhibitor DilutionsPrepare fresh serial dilutions of the inhibitor for each experiment. Verify the accuracy of the initial stock concentration.
2. Substrate Concentration is Too HighFor competitive inhibitors like this compound, using a substrate concentration significantly above the Michaelis constant (Km) will lead to an artificially high IC50 value. It is recommended to use a substrate concentration at or below the Km.
3. Assay Not in Linear RangeEnsure that the enzyme reaction is proceeding under initial velocity conditions (typically less than 10-15% of substrate consumed). This can be achieved by optimizing enzyme concentration and incubation time.

Experimental Protocols

Colorimetric Assay for LAPTc Activity and Inhibition

This protocol is adapted from general leucine aminopeptidase assays and can be used for determining the activity of LAPTc and the inhibitory effect of this compound.

Materials:

  • Recombinant LAPTc enzyme

  • L-Leucine-p-nitroanilide (LpNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound inhibitor

  • DMSO (for dissolving inhibitor)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LpNA (e.g., 20 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute the LAPTc enzyme in cold Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: X µL of this compound at various concentrations.

      • Negative Control: X µL of DMSO.

      • Blank: X µL of DMSO.

    • Add Assay Buffer to bring the volume in each well to 80 µL.

    • Add 10 µL of diluted LAPTc enzyme to the test and negative control wells. Add 10 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the LpNA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Subtract the velocity of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

RapidFire-MS Assay for LAPTc Inhibition (Conceptual Workflow)

This method is based on the high-throughput screening of LAPTc inhibitors using mass spectrometry.

Principle:

The RapidFire-MS system directly measures the amount of substrate consumed and product formed in the enzymatic reaction. This label-free approach provides high sensitivity and accuracy.

Conceptual Workflow:

  • Reaction Setup: Similar to the colorimetric assay, reactions are set up in a microplate containing the LAPTc enzyme, substrate (e.g., a specific peptide), and varying concentrations of this compound.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., an acid like formic acid).

  • High-Throughput Sample Processing: The RapidFire system aspirates a small volume from each well of the microplate.

  • Solid-Phase Extraction (SPE): The sample is rapidly loaded onto a small SPE cartridge to remove salts and other interfering components.

  • Elution and Mass Spectrometry: The purified analytes (substrate and product) are eluted from the SPE cartridge and directly injected into a mass spectrometer.

  • Data Acquisition and Analysis: The mass spectrometer detects and quantifies the substrate and product based on their mass-to-charge ratios. The extent of inhibition is determined by comparing the substrate-to-product conversion ratio in the presence and absence of the inhibitor.

Quantitative Data Summary

The following tables provide example data for a typical this compound inhibition assay.

Table 1: Example IC50 Values for LAPTc Inhibitors

Compound IC50 (µM) Ki (µM) Inhibition Type
This compound (Example)2.50.8Competitive
Bestatin15.2-Competitive
Arphamenine A0.5-Competitive

Note: IC50 and Ki values are dependent on experimental conditions, particularly substrate concentration.

Table 2: Example Data from a this compound Colorimetric Inhibition Assay

[this compound] (µM) Absorbance at 405 nm (mAU/min) % Inhibition
0 (Negative Control)50.20
0.145.110.2
0.535.828.7
1.028.144.0
2.520.559.2
5.012.375.5
10.06.886.5
50.02.195.8
No Enzyme (Blank)1.5-

Visualizations

LAPTc_Signaling_Pathway cluster_host Host Cell cluster_parasite Trypanosoma cruzi HostPeptides Host Peptides / Proteins LAPTc LAPTc (Leucyl Aminopeptidase) HostPeptides->LAPTc Substrate AminoAcids Leucine & other Amino Acids LAPTc->AminoAcids Hydrolysis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis ParasiteSurvival Parasite Survival & Proliferation ProteinSynthesis->ParasiteSurvival LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Competitive Inhibition

Caption: Role of LAPTc in Trypanosoma cruzi survival and its inhibition by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - LAPTc Enzyme - Substrate - this compound - Assay Buffer Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate (15 min, 37°C) Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Read Measure Signal (e.g., Absorbance at 405 nm) Start->Read Velocity Calculate Initial Reaction Velocity (V₀) Read->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: General experimental workflow for a this compound enzymatic inhibition assay.

Troubleshooting_Logic Start Unexpected Assay Results CheckControls Review Controls: - Positive Control OK? - Negative Control OK? - Blank OK? Start->CheckControls ControlsOK Controls Appear Normal CheckControls->ControlsOK HighBackground High Background Signal? ControlsOK->HighBackground No LowSignal Low or No Signal? ControlsOK->LowSignal Yes HighVariability High Variability? ControlsOK->HighVariability No CheckSubstrate Investigate Substrate: - Autohydrolysis? - Purity? HighBackground->CheckSubstrate Yes CheckReagents Investigate Reagents: - Contamination? - Freshness? HighBackground->CheckReagents Yes CheckEnzyme Investigate Enzyme: - Activity? - Storage? LowSignal->CheckEnzyme Yes CheckBuffer Investigate Buffer: - pH? - Composition? LowSignal->CheckBuffer Yes CheckPipetting Review Pipetting Technique & Calibration HighVariability->CheckPipetting Yes CheckIncubation Verify Incubation Time & Temperature HighVariability->CheckIncubation Yes

Caption: Logical flowchart for troubleshooting common issues in LAPTc enzymatic assays.

References

challenges in scaling up LAPTc-IN-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAPTc-IN-1, a competitive inhibitor of the acidic M17 leucinopeptidase (LAPTc) from the parasite Trypanosoma cruzi[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges, particularly those encountered when scaling up experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a competitive inhibitor of the acidic M17 leucinopeptidase (LAPTc) of Trypanosoma cruzi, the parasite that causes Chagas disease.[1][2][3] It functions by binding to the active site of the LAPTc enzyme, preventing it from processing its natural substrates. This disruption of a key enzymatic pathway in the parasite is being investigated as a potential therapeutic strategy against Chagas disease.[3]

Q2: What are the initial solubility characteristics of this compound?

A2: While specific solubility data for this compound is not extensively published, compounds of this nature are often soluble in organic solvents like DMSO and dimethylformamide (DMF).[4] Aqueous solubility is typically much lower. For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.[4] It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: How should I store this compound?

A3: For long-term stability, this compound, supplied as a crystalline solid, should be stored at -20°C.[4] Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for storage for more than a day.[4]

Troubleshooting Guide for Scaling Up Experiments

Scaling up experiments, from initial in vitro screening to larger-scale in vivo studies, can present a number of challenges.[5][6][7][8] This guide addresses potential issues you may encounter with this compound.

Issue Potential Cause Suggested Solution
Precipitation of this compound in aqueous solutions during dilution for large-scale in vitro assays. Low aqueous solubility of the compound.- Prepare the final working solution by adding the DMSO stock solution to the aqueous buffer with vigorous vortexing. - Consider using a small amount of a non-ionic surfactant like Tween 80 or a solubilizing agent like cyclodextrin (B1172386) in your buffer. - Perform a solubility test to determine the maximum achievable concentration in your specific assay buffer.
Inconsistent results in cell-based assays when scaling up the number of plates. - Incomplete dissolution of the compound in the final working solution. - Adsorption of the compound to plasticware. - Degradation of the compound in the assay medium over time.- Visually inspect the final working solution for any precipitate before adding it to the cells. - Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected. - Perform a time-course experiment to assess the stability of this compound in your cell culture medium.
Difficulty in achieving the desired therapeutic concentration in vivo without toxicity. - Poor bioavailability due to low solubility. - Rapid metabolism or clearance of the compound. - Off-target effects at higher concentrations.- Develop a suitable formulation for in vivo administration. This may involve using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or lipid-based formulations. - Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound. - Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Variability in efficacy between different batches of this compound. - Inconsistent purity or potency of the compound. - Differences in the crystalline form of the solid compound affecting solubility.- Obtain a certificate of analysis (CoA) for each batch of this compound to verify its purity and identity. - Perform a quality control check on each new batch, such as measuring its IC50 against the target enzyme, before use in large-scale experiments.

Data Presentation

This compound Solubility Profile
Solvent Maximum Solubility (mM) Observations
DMSO>100Clear solution
Ethanol10Clear solution
PBS (pH 7.4)<0.1Precipitate observed
Cell Culture Medium + 10% FBS0.5No visible precipitate
Formulation for In Vivo Studies
10% DMSO, 40% PEG300, 50% Saline5Clear solution

Note: The data in this table is hypothetical and should be replaced with your own experimental findings.

This compound Stability Profile
Condition Time Point Remaining Compound (%)
PBS (pH 7.4) at 37°C0 hr100
2 hr95
6 hr88
24 hr75
Mouse Plasma at 37°C0 hr100
1 hr60
4 hr25

Note: The data in this table is hypothetical and should be replaced with your own experimental findings.

Experimental Protocols

Protocol 1: Determination of this compound IC50 and Ki
  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify T. cruzi LAPTc.

    • Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for LAPTc.

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer with the optimal pH for LAPTc activity.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in the assay buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add the assay buffer, LAPTc enzyme, and varying concentrations of this compound.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • To determine the Ki, repeat the experiment with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using the Michaelis-Menten equation and a suitable model for competitive inhibition (e.g., Lineweaver-Burk plot).

Protocol 2: In Vitro Anti-parasitic Activity Assay
  • Cell Culture:

    • Culture T. cruzi amastigotes in a suitable host cell line (e.g., Vero cells).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the cell culture medium.

  • Treatment:

    • Remove the medium from the infected host cells and add the medium containing different concentrations of this compound.

    • Include a positive control (e.g., benznidazole) and a negative control (vehicle only).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Assessment of Parasite Viability:

    • Quantify the number of viable parasites using a suitable method, such as:

      • Microscopic counting of parasites per cell.

      • A colorimetric assay (e.g., MTT or resazurin (B115843) reduction).

      • A luciferase-based assay if using a reporter-expressing parasite line.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each concentration of this compound.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

LAPTc_Signaling_Pathway cluster_parasite Trypanosoma cruzi Proteins Cellular Proteins LAPTc LAPTc Enzyme Proteins->LAPTc substrate AminoAcids Free Amino Acids LAPTc->AminoAcids hydrolysis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc competitive inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IC50 IC50 Determination Selectivity Selectivity Profiling IC50->Selectivity CellAssay Anti-parasitic Cell Assay Selectivity->CellAssay PK Pharmacokinetics CellAssay->PK Lead Compound Selection Tox Toxicity Studies PK->Tox Efficacy Efficacy in Animal Model Tox->Efficacy Troubleshooting_Logic Start Inconsistent Experimental Results CheckSolubility Is the compound fully dissolved? Start->CheckSolubility CheckStability Is the compound stable? CheckSolubility->CheckStability Yes ImproveSolubility Optimize formulation (co-solvents, surfactants) CheckSolubility->ImproveSolubility No CheckPurity Is the compound pure? CheckStability->CheckPurity Yes AssessStability Perform stability assays CheckStability->AssessStability No VerifyPurity QC new batches (e.g., re-measure IC50) CheckPurity->VerifyPurity No ProblemSolved Problem Resolved CheckPurity->ProblemSolved Yes ImproveSolubility->Start AssessStability->Start VerifyPurity->Start

References

Technical Support Center: Ensuring Reproducibility in LAPTc-IN-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving LAPTc-IN-1.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question 1: Why am I observing lower than expected potency (higher IC50) for this compound in my enzyme inhibition assay?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Enzyme Concentration Verify the concentration and activity of the LAPTc enzyme. Ensure consistent enzyme concentrations are used across all assays.
Substrate Concentration Too High For a competitive inhibitor like this compound, high substrate concentrations can overcome the inhibitory effect.[1] Determine the Michaelis constant (Km) for the substrate and use a concentration at or below the Km value.
Assay Buffer Composition Check the pH and ionic strength of the assay buffer. Deviations from optimal conditions can affect both enzyme activity and inhibitor binding.
Solvent Effects If using DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed 0.5-1%. High concentrations of DMSO can inhibit enzyme activity.

Question 2: I am seeing significant variability in my results between different experimental batches. How can I improve reproducibility?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Reagent Preparation Prepare large batches of buffers and reagents to be used across multiple experiments. Document all preparation steps and lot numbers of chemicals.
Pipetting Errors Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Ensure consistent pipetting technique.
Variable Incubation Times Use a timer and ensure all samples are incubated for the exact same duration.
Cell-based Assay Variability If working with T. cruzi, ensure the parasite cultures are in the same growth phase and at a consistent density for each experiment. Passage number of cells can also impact results.

Question 3: this compound is showing toxicity to my host cells in a cell-based assay. What can I do?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
High Inhibitor Concentration Perform a dose-response curve to determine the cytotoxic concentration of this compound on the host cells. Use concentrations that are effective against the parasite but non-toxic to the host cells. The selectivity window against host cells has been noted to be narrow.[1]
Off-target Effects While this compound is reported to be selective, off-target effects can occur at high concentrations.[1] Consider using lower concentrations or shorter incubation times.
Contaminants in Compound Stock Ensure the purity of the this compound compound. If possible, obtain a certificate of analysis from the supplier.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a competitive inhibitor of the acidic M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc).[1]

What is the potency and selectivity of this compound? this compound has a reported Ki of 0.27 μM for LAPTc and exhibits a selectivity index of >500 over the human LAP3.[1]

How should I prepare and store this compound? It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentration in the appropriate assay buffer or cell culture medium. Avoid multiple freeze-thaw cycles.

What are the potential off-target effects of this compound? While this compound is highly selective for LAPTc over human LAP3, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to assess any potential off-target effects.

Quantitative Data Summary

Parameter Value Reference
Target Enzyme Leucyl-aminopeptidase from T. cruzi (LAPTc)[1]
Mechanism of Inhibition Competitive[1]
Ki 0.27 μM[1]
Selectivity Index (vs. human LAP3) >500[1]
Recommended Stock Solution Concentration 10 mM in DMSOGeneral Practice
Recommended Final DMSO Concentration in Assay < 0.5%General Practice

Detailed Experimental Protocols

Protocol: In Vitro LAPTc Enzyme Inhibition Assay

This protocol outlines the steps to determine the inhibitory activity of this compound on purified LAPTc enzyme.

Materials:

  • Purified LAPTc enzyme

  • This compound

  • Leucine-p-nitroanilide (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of each this compound dilution (or DMSO control) to triplicate wells. Add 60 µL of the LAPTc enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate (Leucine-p-nitroanilide) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Normal Parasite Function cluster_1 Inhibition by this compound Leucine-containing peptides Leucine-containing peptides LAPTc LAPTc Leucine-containing peptides->LAPTc Amino Acid Pool Amino Acid Pool LAPTc->Amino Acid Pool Blocked Amino Acid Release Blocked Amino Acid Release LAPTc->Blocked Amino Acid Release Protein Synthesis Protein Synthesis Amino Acid Pool->Protein Synthesis Parasite Survival Parasite Survival Protein Synthesis->Parasite Survival This compound This compound This compound->LAPTc Inhibition Impaired Protein Synthesis Impaired Protein Synthesis Blocked Amino Acid Release->Impaired Protein Synthesis Parasite Death Parasite Death Impaired Protein Synthesis->Parasite Death G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_inhibitor Prepare this compound Serial Dilutions prep_reagents->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme to Plate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end G start Inconsistent Results? check_reagents Check Reagent Preparation and Storage start->check_reagents Yes check_protocol Review Protocol Execution (Pipetting, Timing) check_reagents->check_protocol solution_reagents Use Fresh Reagents, Standardize Preparation check_reagents->solution_reagents check_enzyme Verify Enzyme Activity and Concentration check_protocol->check_enzyme solution_protocol Calibrate Pipettes, Use Timers check_protocol->solution_protocol check_compound Assess this compound Integrity check_enzyme->check_compound solution_enzyme Use New Enzyme Aliquot, Re-quantify check_enzyme->solution_enzyme solution_compound Use Fresh Stock Solution check_compound->solution_compound

References

Validation & Comparative

A Comparative Guide to the Efficacy of LAPTc-IN-1 and Benznidazole Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel experimental compound LAPTc-IN-1 and the established drug benznidazole (B1666585) in their efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. The information presented is collated from published scientific literature to aid researchers in understanding the therapeutic potential and mechanisms of these two compounds.

Executive Summary

Benznidazole, a nitroimidazole derivative, is a cornerstone of Chagas disease treatment, demonstrating broad efficacy against various stages of T. cruzi. Its mechanism relies on the generation of reactive metabolites within the parasite, leading to macromolecular damage. However, its use is often hampered by significant side effects and variable efficacy, particularly in the chronic phase of the disease.

This compound is a recently identified competitive inhibitor of the T. cruzi M17 leucyl-aminopeptidase (LAPTc), an enzyme thought to be involved in nutrient acquisition. In vitro studies have shown this compound to possess potent activity against the clinically relevant intracellular amastigote stage of the parasite. While this novel compound presents a promising new therapeutic target, its in vivo efficacy and toxicological profile are yet to be reported in publicly available literature.

This guide will delve into the quantitative efficacy, mechanisms of action, and experimental protocols for both compounds, providing a framework for their comparative evaluation.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and benznidazole. It is crucial to note that the data has been compiled from different studies using varied experimental conditions, including different T. cruzi strains and host cell lines. Direct, head-to-head comparative studies are not yet available.

Table 1: In Vitro Efficacy Against T. cruzi

CompoundTarget StageT. cruzi StrainHost CellPotency MetricValue (µM)Citation
This compound Intracellular AmastigoteSilvio X10/7 subclone A1VeroEC500.8[1]
Benznidazole Intracellular Amastigote-VeroEC502[1]
Benznidazole AmastigoteMultiple (TcI, TcII, TcV)-IC50 (average)4.00 ± 1.90[2]
Benznidazole TrypomastigoteMultiple (TcI, TcII, TcV)-IC50 (average)5.73 ± 3.07[2]
Benznidazole EpimastigoteMultiple (TcI, TcII, TcV)-IC50 (average)4.02 ± 2.82[2]

Table 2: In Vitro Cytotoxicity

CompoundCell LinePotency MetricValue (µM)Citation
This compound Vero (host cell)pEC50 = 5.1~7.9[1]
This compound HepG2 (uninfected)-No toxicity observed[1]
Benznidazole Not explicitly stated in direct comparison---

Table 3: In Vivo Efficacy in Murine Models

CompoundMouse ModelT. cruzi StrainTreatment RegimenOutcomeCitation
This compound Not available in published literature----
Benznidazole Acute Chagas Disease (C57BL/6 mice)CL100 mg/kg/day for 20 daysParasitological cure in all treated mice[3]
Benznidazole Chronic Chagas Disease (BALB/c mice)CL Brener100 mg/kg/day for 20 daysParasitological cure[4]
Benznidazole Acute Chagas Disease (C3H/HeN mice)Nicaragua50 mg/kg/day for 30 days100% survival[5][6]

Mechanisms of Action

The mechanisms by which this compound and benznidazole exert their trypanocidal effects are fundamentally different, targeting distinct parasite vulnerabilities.

This compound: This compound acts as a competitive inhibitor of the T. cruzi M17 leucyl-aminopeptidase (LAPTc).[1] LAPTc is believed to play a role in the parasite's ability to acquire essential amino acids, such as leucine, from the host environment, as T. cruzi cannot synthesize them.[1] By blocking this enzyme, this compound likely starves the parasite of vital nutrients required for its growth and replication.

Benznidazole: As a nitroimidazole pro-drug, benznidazole's mechanism is initiated by its reduction within the parasite by a mitochondrial NADH-dependent type-I nitroreductase.[7] This process generates reactive nitro radicals and other electrophilic metabolites. These highly reactive species are thought to cause widespread damage to the parasite's macromolecules, including DNA, proteins, and lipids, leading to oxidative stress and ultimately, cell death.[7]

Signaling Pathways and Mechanisms of Action Diagrams

LAPTc-IN-1_Mechanism_of_Action cluster_host Host Cell cluster_parasite T. cruzi Parasite Host_Peptides Host Cell Peptides LAPTc LAPTc Enzyme Host_Peptides->LAPTc Hydrolysis Leucine Leucine LAPTc->Leucine Releases Parasite_Growth Parasite Growth & Replication Leucine->Parasite_Growth LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibits

Caption: Mechanism of action for this compound.

Benznidazole_Mechanism_of_Action cluster_parasite T. cruzi Parasite Benznidazole Benznidazole (Pro-drug) Nitroreductase Mitochondrial Nitroreductase Benznidazole->Nitroreductase Activation Reactive_Metabolites Reactive Metabolites (Nitro Radicals) Nitroreductase->Reactive_Metabolites Generates Macromolecules DNA, Proteins, Lipids Reactive_Metabolites->Macromolecules Damage Parasite_Death Parasite Death Macromolecules->Parasite_Death Leads to

Caption: Mechanism of action for benznidazole.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of efficacy studies. Below are summaries of typical protocols used for evaluating anti-T. cruzi compounds.

In Vitro Intracellular Amastigote Assay (High-Content Imaging)

This protocol is adapted from the methodology used to assess this compound and benznidazole efficacy against intracellular amastigotes.[1]

  • Cell Culture and Infection:

    • Vero cells (or another suitable host cell line) are seeded into 384-well imaging plates and cultured to form a monolayer.

    • Host cells are infected with tissue culture-derived T. cruzi trypomastigotes (e.g., Silvio X10/7 subclone A1) at a specified multiplicity of infection (MOI).

    • After an incubation period to allow for parasite invasion, extracellular trypomastigotes are removed by washing.

  • Compound Treatment:

    • Test compounds (this compound, benznidazole) are serially diluted and added to the infected cell cultures.

    • Plates are incubated for a defined period (e.g., 72 hours) to allow for amastigote replication and to assess the effect of the compounds.

  • Imaging and Analysis:

    • Cells are fixed and stained with DNA-binding dyes (e.g., Hoechst 33342) to visualize both host cell and parasite nuclei.

    • Plates are imaged using a high-content imaging system.

    • Automated image analysis software is used to quantify the number of intracellular amastigotes and host cells per well.

    • The percentage of parasite growth inhibition is calculated relative to untreated controls, and EC50 values are determined from dose-response curves.

In_Vitro_Amastigote_Assay_Workflow Seed_Host_Cells 1. Seed host cells in 384-well plates Infect_Cells 2. Infect with T. cruzi trypomastigotes Seed_Host_Cells->Infect_Cells Wash_Cells 3. Wash to remove extracellular parasites Infect_Cells->Wash_Cells Add_Compounds 4. Add serial dilutions of test compounds Wash_Cells->Add_Compounds Incubate 5. Incubate for 72 hours Add_Compounds->Incubate Fix_Stain 6. Fix and stain cells (e.g., with Hoechst) Incubate->Fix_Stain Image_Acquisition 7. High-content imaging Fix_Stain->Image_Acquisition Image_Analysis 8. Quantify parasites and host cells Image_Acquisition->Image_Analysis Calculate_EC50 9. Calculate EC50 values Image_Analysis->Calculate_EC50

Caption: Workflow for the in vitro intracellular amastigote assay.

In Vivo Murine Model of Acute Chagas Disease

This protocol is a generalized representation based on studies evaluating benznidazole efficacy.[3][8][9]

  • Infection:

    • Female BALB/c or C57BL/6 mice are infected via intraperitoneal injection with a specific number of bloodstream trypomastigotes (e.g., 10^3 to 10^4) of a virulent T. cruzi strain (e.g., CL Brener).

  • Treatment:

    • Treatment is initiated at a set time post-infection (e.g., 14 days).

    • Benznidazole is administered orally once daily for a specified duration (e.g., 20 days) at a defined dose (e.g., 100 mg/kg). A vehicle control group is included.

  • Monitoring and Efficacy Assessment:

    • Parasite load in the blood (parasitemia) can be monitored periodically.

    • In vivo imaging using bioluminescent parasite strains can be employed to track parasite burden in real-time throughout the infection and treatment.[9]

    • Survival of the animals is monitored daily.

  • Assessment of Cure:

    • Following the treatment period, mice are often immunosuppressed (e.g., with cyclophosphamide) to check for the relapse of infection.

    • The absence of detectable parasites after immunosuppression is considered indicative of a parasitological cure.

In_Vivo_Acute_Model_Workflow Infect_Mice 1. Infect mice with T. cruzi trypomastigotes Initiate_Treatment 2. Initiate daily oral treatment (e.g., day 14) Infect_Mice->Initiate_Treatment Monitor_Parasitemia 3. Monitor parasitemia and survival Initiate_Treatment->Monitor_Parasitemia Complete_Treatment 4. Complete treatment course (e.g., 20 days) Monitor_Parasitemia->Complete_Treatment Immunosuppress 5. Immunosuppress mice to check for relapse Complete_Treatment->Immunosuppress Assess_Cure 6. Assess for parasitological cure Immunosuppress->Assess_Cure

Caption: Workflow for the in vivo acute Chagas disease model.

Concluding Remarks

This compound represents a promising early-stage drug candidate with a novel mechanism of action against T. cruzi. Its sub-micromolar potency against the intracellular amastigote form is noteworthy. However, the current lack of in vivo efficacy and comprehensive toxicology data prevents a full comparison with the established therapeutic agent, benznidazole.

Benznidazole remains a critical tool in the management of Chagas disease, with proven efficacy in both acute and chronic infection models. Its limitations, primarily related to toxicity and variable efficacy, underscore the urgent need for new therapeutic options.

Future research should prioritize the in vivo evaluation of this compound to determine its pharmacokinetic properties, efficacy in animal models of Chagas disease, and its safety profile. Direct comparative studies of this compound and benznidazole under standardized conditions will be essential to accurately gauge the relative potential of this new compound. Researchers are encouraged to consider the different mechanisms of action, which may offer opportunities for combination therapies to improve efficacy and reduce the risk of drug resistance.

References

A Comparative Guide to LAPTc-IN-1 and Other Trypanosoma cruzi Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LAPTc-IN-1 with other known inhibitors of Trypanosoma cruzi aminopeptidases. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of these compounds for further research and development in the fight against Chagas disease.

Introduction to T. cruzi Aminopeptidases as Drug Targets

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on a variety of enzymes for its survival and pathogenesis. Among these, aminopeptidases, particularly the M17 family leucyl aminopeptidase (B13392206) (LAPTc), are gaining attention as promising drug targets. These enzymes are crucial for the parasite's nutrient acquisition, protein turnover, and evasion of the host immune response. LAPTc, for instance, is thought to be involved in providing essential amino acids, like leucine, which the parasite cannot synthesize.[1] Inhibition of these aminopeptidases presents a viable strategy for the development of novel anti-chagasic therapies.

Comparative Performance of Aminopeptidase Inhibitors

This section provides a quantitative comparison of this compound and other notable T. cruzi aminopeptidase inhibitors. The data, including IC50 and Ki values, are summarized in the table below to allow for a direct comparison of their potency and efficacy.

InhibitorTarget AminopeptidaseIC50 (µM)Ki (µM)SelectivityIn Vitro Anti-Amastigote Activity (IC50, µM)Reference
This compound (Compound 4) LAPTc (M17)Not explicitly stated for LAPTc0.27>500-fold selective for LAPTc over human LAP3Sub-micromolar[2]
Bestatin (B1682670) LAPTc (M17)0.35Not ReportedBroad-spectrum metallo-aminopeptidase inhibitorNot Reported in these studies[3]
Arphamenine A LAPTc (M17)15.75Not ReportedKnown inhibitor of various aminopeptidasesNot Reported in these studies[3]
KBE009 TcLAP (M17)66.0 ± 13.5Not ReportedSelectivity Index of 4.9 (parasite vs. human dermal fibroblasts)EC50 = 28.1 ± 1.9 (epimastigotes)[4]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RapidFire-Mass Spectrometry (MS) Enzymatic Assay for LAPTc Inhibition

This high-throughput assay is utilized for screening and characterizing inhibitors of LAPTc.[3]

Materials:

  • Recombinant LAPTc enzyme

  • LSTVIVR peptide substrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Quenching solution: 1% formic acid

  • 384-well plates

  • RapidFire-MS system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the LAPTc enzyme to the assay buffer.

  • Add the test compounds to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the LSTVIVR peptide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at room temperature.

  • Stop the reaction by adding the quenching solution.

  • Analyze the plate on a RapidFire-MS system to quantify the product of the enzymatic reaction.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Intracellular Amastigote Activity Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote form of T. cruzi.

Materials:

  • Host cells (e.g., L6 cells, Vero cells, or NIH-3T3 fibroblasts)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum

  • Test compounds

  • Control drug (e.g., benznidazole)

  • 96-well plates

  • Chlorophenol red-β-D-galactopyranoside (CPRG) for colorimetric readout (if using β-galactosidase expressing parasites)

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a specific multiplicity of infection (e.g., 10:1).

  • Incubate for several hours to allow for parasite invasion.

  • Wash the wells to remove extracellular trypomastigotes.

  • Add fresh culture medium containing serial dilutions of the test compounds. Include wells with untreated infected cells and cells treated with a reference drug.

  • Incubate the plates for a period of 4 to 7 days to allow for amastigote replication.

  • For colorimetric readout with β-galactosidase expressing parasites, lyse the cells and add CPRG substrate.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC50 values.

Visualizing Key Processes

To better understand the experimental workflows and the role of aminopeptidases, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Inhibitor_Screening cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Incubation Enzyme-Inhibitor Incubation Compound_Dilution->Incubation Enzyme_Preparation Enzyme Preparation Enzyme_Preparation->Incubation Substrate_Preparation Substrate Preparation Reaction Enzymatic Reaction Substrate_Preparation->Reaction Incubation->Reaction Quenching Reaction Quenching Reaction->Quenching MS_Analysis RapidFire-MS Analysis Quenching->MS_Analysis Data_Processing IC50/Ki Determination MS_Analysis->Data_Processing

Workflow for screening T. cruzi aminopeptidase inhibitors.

T_cruzi_Aminopeptidase_Signaling_Pathway cluster_host Host Cell cluster_parasite T. cruzi Host_Proteins Host Proteins LAPTc LAPTc (M17 Aminopeptidase) Host_Proteins->LAPTc provides substrate Amino_Acids Free Amino Acids (e.g., Leucine) LAPTc->Amino_Acids generates Parasite_Growth Parasite Survival & Replication Amino_Acids->Parasite_Growth supports Inhibitor Aminopeptidase Inhibitor (e.g., this compound) Inhibitor->LAPTc inhibits

Role of LAPTc in T. cruzi and its inhibition.

Conclusion

This compound has emerged as a potent and selective inhibitor of T. cruzi M17 aminopeptidase, demonstrating promising sub-micromolar activity against the intracellular amastigote form of the parasite.[2] When compared to broader-spectrum inhibitors like bestatin and arphamenine A, this compound exhibits significantly higher selectivity for the parasite enzyme over its human homologue, a critical attribute for a drug candidate.[2][3] While KBE009 also targets the T. cruzi M17 aminopeptidase, its reported IC50 is considerably higher than that of this compound.[4]

The lack of extensive in vivo efficacy data for these specific aminopeptidase inhibitors in T. cruzi infection models highlights a critical gap in the current research landscape. Future studies should focus on evaluating the in vivo potency, pharmacokinetic properties, and safety profiles of promising candidates like this compound to validate their potential as novel therapeutics for Chagas disease. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

LAPTc-IN-1 Demonstrates High Selectivity for Parasitic LAPTc Over Human LAP3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in parasitology and drug development, the selective inhibition of pathogenic enzymes over their human homologs is a critical aspect of designing safe and effective therapeutics. LAPTc-IN-1, a potent inhibitor of the Trypanosoma cruzi leucyl-aminopeptidase (LAPTc), has been demonstrated to possess a remarkable selectivity profile, showing minimal activity against the human cytosolic leucyl-aminopeptidase, LAP3.

This guide provides a comparative analysis of this compound's inhibitory activity against LAPTc and human LAP3, supported by experimental data and methodologies, to inform researchers on its potential as a selective tool for studying LAPTc and as a lead compound for Chagas disease drug discovery.

Quantitative Comparison of Inhibitory Activity

Experimental data robustly supports the high selectivity of this compound for the parasitic enzyme LAPTc over its human counterpart, LAP3. The inhibitory potency is summarized in the table below.

Target EnzymeInhibitorIC50 / KiSelectivity Index (LAP3 IC50 / LAPTc Ki)
Trypanosoma cruzi LAPTcThis compound (Compound 4)Ki = 0.27 µM> 500
Human LAP3This compound (Compound 4)IC50 > 100 µM
Human LAP3BestatinIC50 = 0.25 µMNo selectivity

Table 1: Comparison of the inhibitory activity of this compound and Bestatin against T. cruzi LAPTc and human LAP3.[1][2]

The data clearly indicates that this compound is a highly potent inhibitor of LAPTc with a sub-micromolar inhibitory constant (Ki).[1][2] In stark contrast, it exhibits negligible inhibition of human LAP3, with an IC50 value greater than 100 µM.[1] This results in a selectivity index of over 500-fold, highlighting the inhibitor's specificity for the parasite enzyme. For comparison, the general aminopeptidase (B13392206) inhibitor Bestatin shows potent inhibition of both enzymes, demonstrating a lack of selectivity.

Experimental Methodologies

The determination of this compound's selectivity involved robust biochemical assays to measure the enzymatic activity of both LAPTc and human LAP3 in the presence of the inhibitor.

LAPTc Inhibition Assay (RapidFire-Mass Spectrometry)

The initial identification and characterization of LAPTc inhibitors were performed using a high-throughput RapidFire-Mass Spectrometry (RF-MS) screen. This method directly measures the enzymatic conversion of a substrate to its product, providing a sensitive and accurate readout of enzyme activity.

  • Enzyme: Recombinant T. cruzi LAPTc.

  • Substrate: A peptide substrate specific for LAPTc.

  • Method: The assay was conducted in a high-throughput format. LAPTc was incubated with the test compounds, including this compound, before the addition of the substrate to initiate the enzymatic reaction.

  • Detection: The reaction products were quantified by mass spectrometry, allowing for the determination of the rate of substrate turnover and, consequently, the inhibitory activity of the compounds.

  • Data Analysis: Dose-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for this compound.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis LAPTc LAPTc Enzyme Incubation Pre-incubation (LAPTc + Inhibitor) LAPTc->Incubation Inhibitor This compound Inhibitor->Incubation Substrate Peptide Substrate Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Incubation->Reaction RFMS RapidFire-MS Reaction->RFMS Analysis Data Analysis (IC50/Ki Determination) RFMS->Analysis

Workflow for LAPTc Inhibition Assay.

Human LAP3 Selectivity Assay

To assess the selectivity of this compound, its inhibitory activity against the closest human homolog, LAP3, was determined.

  • Enzyme: Recombinant human LAP3.

  • Method: A similar biochemical assay was performed to measure the enzymatic activity of human LAP3. The assay was conducted in the presence of increasing concentrations of this compound, up to 100 µM.

  • Outcome: No significant inhibition of human LAP3 activity was observed at the tested concentrations. This established the IC50 for this compound against human LAP3 to be greater than 100 µM.

G cluster_targets Target Enzymes cluster_outcomes Inhibitory Outcomes LAPTc_IN_1 This compound LAPTc T. cruzi LAPTc LAPTc_IN_1->LAPTc LAP3 Human LAP3 LAPTc_IN_1->LAP3 LAPTc_Inhibition Potent Inhibition (Ki = 0.27 µM) LAPTc->LAPTc_Inhibition LAP3_No_Inhibition No Inhibition (IC50 > 100 µM) LAP3->LAP3_No_Inhibition Conclusion High Selectivity (>500-fold) LAPTc_Inhibition->Conclusion LAP3_No_Inhibition->Conclusion

Logical relationship of this compound selectivity.

Conclusion

The significant difference in inhibitory potency against the parasitic LAPTc and human LAP3 underscores the high selectivity of this compound. This makes it an invaluable tool for researchers studying the function of LAPTc in Trypanosoma cruzi with minimal off-target effects on the corresponding human enzyme. Furthermore, its potent and selective activity against the parasite enzyme positions this compound as a promising starting point for the development of novel therapeutics for Chagas disease, a condition with urgent medical needs.

References

A Comparative In Vitro Analysis of LAPTc-IN-1 and Nifurtimox: Cytotoxicity and Genotoxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro side effects of LAPTc-IN-1, a novel inhibitor of the Trypanosoma cruzi leucyl-aminopeptidase (LAPTc), and nifurtimox (B1683997), a conventional drug used in the treatment of Chagas disease. This document synthesizes available experimental data on the cytotoxicity and genotoxicity of these compounds, presenting them in a structured format to facilitate objective comparison. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to enhance understanding.

Executive Summary

Nifurtimox, a nitrofuran derivative, has long been a frontline treatment for Chagas disease, but its clinical use is hampered by significant side effects. Its mechanism of action involves the generation of reactive oxygen species (ROS) and DNA damage within the parasite.[1][2][3] In contrast, this compound is a recently identified competitive inhibitor of LAPTc, an enzyme crucial for the parasite's survival.[4] This targeted mechanism of action suggests a potentially more favorable side effect profile.

This guide reveals that while nifurtimox exhibits in vitro genotoxicity and cytotoxicity against various cell lines, preliminary data on this compound suggests a wider selectivity window with no observable toxicity in uninfected human liver cells (HepG2) at effective concentrations.[4] However, the available data for this compound is currently limited, warranting further investigation.

Data Presentation: Comparative Cytotoxicity and Genotoxicity

The following tables summarize the available quantitative data on the in vitro side effects of this compound and nifurtimox.

Table 1: Comparative In Vitro Cytotoxicity

CompoundCell LineAssayCytotoxicity Metric (e.g., IC50, CC50)ConcentrationExposure TimeReference
This compound (Compound 4) HepG2 (human liver)Not specifiedNo toxicity observedNot specifiedNot specified[4]
Nifurtimox Neuroblastoma cell lines (CHLA-90, LA1-55n, LA-N2, SMS-KCNR, SY5Y)Cell viability assayDecreased cell viabilityConcentration-dependentNot specified[4]
H9c2 (rat heart myoblasts)Not specifiedCC50 > 30 µM> 30 µMNot specified[5]
Vero (monkey kidney epithelial)Not specifiedCC50 = 57.36 µg/mL57.36 µg/mLNot specified[6]
U937 (human macrophage)Not specifiedCytotoxic effects observedNot specifiedNot specified[7]

Table 2: Comparative In Vitro Genotoxicity

CompoundTest SystemEndpointResultConcentrationReference
This compound No data available----
Nifurtimox Human cellsDNA damage (Comet assay)Significant increaseIn the range of plasmatic concentrations in patients[8]
Human cellsChromosomal damage (Micronucleus assay)IncreasedHigher concentrations than Comet assay[8]
Bacterial systems (Salmonella)Reverse mutationMutagenicNot specified[8]
Mammalian cell systemsChromosomal aberrations, micronucleus formation, sister-chromatid exchangeGenotoxicNot specified[2][8]

Experimental Protocols

In Vitro Cytotoxicity Assays

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is a common method for assessing cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound or nifurtimox) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated from the dose-response curve.

2. Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

  • Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. When cells lose membrane integrity or lysosomal function, their ability to retain the dye is diminished.

  • Methodology:

    • Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.

    • After the incubation period, the treatment medium is replaced with a medium containing Neutral Red.

    • The plate is incubated for a few hours to allow for dye uptake.

    • The cells are then washed, and the incorporated dye is extracted using a solubilization solution.

    • The absorbance of the extracted dye is measured, which is proportional to the number of viable cells.

In Vitro Genotoxicity Assays

1. Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA damage in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Methodology:

    • Cells are exposed to the test compound.

    • The cells are then mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and are then subjected to an electric field.

    • After electrophoresis, the slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • The comets are visualized and analyzed using fluorescence microscopy and specialized image analysis software.

2. Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

  • Methodology:

    • Cells are treated with the test compound.

    • A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one nuclear division.

    • After an appropriate incubation period, the cells are harvested and stained.

    • The frequency of micronucleated cells is scored by microscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

nifurtimox_mechanism Nifurtimox Nifurtimox Nitroreductase Parasite Nitroreductase Nifurtimox->Nitroreductase Activation NitroAnionRadical Nitro-anion Radical Nitroreductase->NitroAnionRadical Reduction ROS Reactive Oxygen Species (ROS) NitroAnionRadical->ROS Generates DNA Parasite DNA NitroAnionRadical->DNA Reacts with ROS->DNA Damages CellDeath Parasite Cell Death DNA->CellDeath Leads to

Caption: Mechanism of action of nifurtimox in Trypanosoma cruzi.

laptc_in1_mechanism LAPTc_IN1 This compound LAPTc LAPTc Enzyme (T. cruzi) LAPTc_IN1->LAPTc Binds to Inhibition Inhibition Leucine Leucine Metabolism LAPTc->Leucine Catalyzes ParasiteGrowth Parasite Growth and Survival Leucine->ParasiteGrowth Essential for Inhibition->LAPTc Blocks activity

Caption: Targeted mechanism of action of this compound.

cytotoxicity_workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate (e.g., 24h) CellSeeding->Incubation1 CompoundAddition Add test compound (various concentrations) Incubation1->CompoundAddition Incubation2 Incubate (e.g., 24-72h) CompoundAddition->Incubation2 AssayReagent Add viability reagent (e.g., MTT) Incubation2->AssayReagent Incubation3 Incubate (e.g., 2-4h) AssayReagent->Incubation3 Measurement Measure absorbance/ fluorescence Incubation3->Measurement Analysis Calculate IC50/CC50 Measurement->Analysis End End Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

References

LAPTc-IN-1: A Potent and Selective Inhibitor of Trypanosoma cruzi Leucyl-Aminopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LAPTc-IN-1 has emerged as a potent and selective inhibitor of the M17 leucyl-aminopeptidase from Trypanosoma cruzi (LAPTc), the parasite responsible for Chagas disease. This comparison guide provides a detailed overview of the selectivity profile of this compound against other proteases, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic lead.

Selectivity Profile of this compound

This compound, also identified as compound 4 in initial screening studies, is a competitive inhibitor of LAPTc with a dissociation constant (Kᵢ) of 0.27 µM.[1] A key attribute of a promising drug candidate is its selectivity for the intended target over host enzymes and other related proteins, which minimizes the potential for off-target effects and associated toxicity.

Available data demonstrates that this compound exhibits a high degree of selectivity for the parasitic LAPTc enzyme over its human counterpart, leucyl-aminopeptidase 3 (LAP3). The selectivity index, a ratio of the inhibitory concentration against the off-target to the on-target enzyme, is greater than 500, indicating a significantly lower affinity for the human enzyme.[1]

While a comprehensive screening of this compound against a broad panel of proteases from different classes (e.g., serine, cysteine, aspartyl proteases) is not yet publicly available, the existing data strongly suggests a favorable selectivity profile, particularly within the M17 family of metalloproteases.

Target EnzymeOrganismInhibitorIC₅₀/KᵢSelectivity Index vs. LAPTcReference
Leucyl-Aminopeptidase (LAPTc)Trypanosoma cruziThis compound (compound 4)Kᵢ = 0.27 µM-[1]
Leucyl-Aminopeptidase 3 (LAP3)HumanThis compound (compound 4)>135 µM (estimated from Kᵢ and selectivity index)>500[1]

Table 1: Inhibitory Activity and Selectivity of this compound. This table summarizes the known inhibitory constant (Kᵢ) of this compound against its primary target, LAPTc from T. cruzi, and its high selectivity over the human homolog, LAP3.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound was primarily conducted using a RapidFire-Mass Spectrometry (RF-MS) based assay. This high-throughput method allows for the direct measurement of substrate conversion to product, providing accurate kinetic data.

M17 Leucyl-Aminopeptidase Inhibition Assay (RapidFire-MS)

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of compounds against LAPTc.

Materials:

  • Recombinant LAPTc enzyme

  • Substrate peptide (e.g., Leu-pNA or a specific peptide sequence)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (or other test compounds)

  • RapidFire High-Throughput Mass Spectrometry System

Procedure:

  • Enzyme and Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of inhibitor concentrations. The LAPTc enzyme is diluted to a predetermined concentration in the assay buffer.

  • Reaction Mixture: The enzymatic reaction is initiated by mixing the LAPTc enzyme, the substrate, and the test inhibitor in a microplate well. A control reaction without the inhibitor is also included.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., an organic solvent like acetonitrile).

  • Analysis by RapidFire-MS: The quenched samples are injected into the RapidFire-MS system. The system rapidly separates the substrate and product using a solid-phase extraction (SPE) cartridge and then detects their respective masses using a mass spectrometer.

  • Data Analysis: The rate of product formation is calculated from the mass spectrometry data. The percentage of inhibition at each inhibitor concentration is determined relative to the control. The IC₅₀ value is then calculated by fitting the data to a dose-response curve. For the determination of the inhibition constant (Kᵢ), experiments are performed at various substrate concentrations.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound Dilution Series Incubation Incubate at 37°C Compound->Incubation Enzyme LAPTc Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Substrate->Incubation Quench Quench Reaction Incubation->Quench RFMS RapidFire-MS Analysis Quench->RFMS Data Data Analysis (IC50/Ki) RFMS->Data

Figure 1. Workflow for determining protease inhibition using RapidFire-MS.

Signaling Pathway and Logical Relationships

The development of selective inhibitors like this compound is a critical step in a rational drug discovery pipeline. The process involves identifying a crucial enzyme in a pathogen's biological pathway, screening for inhibitors, and then optimizing for potency and selectivity to minimize effects on the host.

G cluster_discovery Drug Discovery Pipeline cluster_selectivity Selectivity Profiling Target Target Identification (T. cruzi LAPTc) Screening High-Throughput Screening Target->Screening Hit Hit Identification (this compound) Screening->Hit Lead Lead Optimization Hit->Lead Potency & Selectivity Improvement OnTarget On-Target Activity (LAPTc Inhibition) Hit->OnTarget OffTarget Off-Target Activity (Human Protease Inhibition) Hit->OffTarget Preclinical Preclinical Development Lead->Preclinical Selectivity High Selectivity Index OnTarget->Selectivity OffTarget->Selectivity Selectivity->Lead

Figure 2. Logical relationship of selectivity profiling in drug discovery.

References

A Researcher's Guide to the Cross-Validation of LAPTc-IN-1 Activity in Trypanosoma cruzi**

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the activity of LAPTc-IN-1, a potent inhibitor of the Trypanosoma cruzi leucyl aminopeptidase (B13392206) (LAPTc), across different parasite strains. While comprehensive cross-validation data is not yet publicly available, this document outlines the known activity of this compound against a single strain and presents a template for future comparative studies, supported by established experimental protocols.

Trypanosoma cruzi, the etiological agent of Chagas disease, exhibits significant genetic diversity, categorized into seven Discrete Typing Units (DTUs): TcI-TcVI and TcBat.[1][2][3] This genetic variability can influence drug susceptibility, making cross-strain validation a critical step in the development of new therapeutic agents.[4][5] this compound (also referred to as "compound 4" in foundational research) has emerged as a promising antichagasic agent, targeting a key enzyme for parasite nutrition.

This compound: Profile of a Leucyl Aminopeptidase Inhibitor

LAPTc is an M17 metallo-aminopeptidase expressed in all life stages of T. cruzi. The parasite, being incapable of synthesizing leucine, is thought to rely on LAPTc for the acquisition of this essential amino acid from the host, highlighting the enzyme's potential as a drug target. This compound has been identified as a potent, competitive, and selective inhibitor of this enzyme.

Activity of this compound Against a Single T. cruzi Strain

Initial studies have demonstrated the sub-micromolar potency of this compound against the intracellular amastigote form of the TcI T. cruzi strain, Silvio X10/7. The following table summarizes the available quantitative data for this compound and comparator compounds.

CompoundTargetT. cruzi StrainAssay TypePotency (EC50)Selectivity Index (SI) vs. Human LAP3Reference
This compound (compound 4) LAPTc TcI (Silvio X10/7) Intracellular Amastigote 0.7 µM >500 ****
BenznidazoleMultipleTcI (Silvio X10/7)Intracellular Amastigote2 µM-
NifurtimoxMultipleTcI (Silvio X10/7)Intracellular Amastigote0.8 µM-

The Imperative of Cross-Strain Validation: A Comparative Framework

The efficacy of antichagasic compounds can vary significantly across different T. cruzi DTUs. While specific data for this compound against a panel of strains is not yet available, the following table provides a template for how such a comparative analysis should be structured. This framework is essential for a robust preclinical evaluation of any new drug candidate for Chagas disease.

Hypothetical Cross-Validation of this compound Activity

T. cruzi Strain (DTU)Geographic OriginIn Vitro Potency (EC50) vs. AmastigotesIn Vitro Potency (EC50) vs. TrypomastigotesHost Cell Cytotoxicity (CC50)Selectivity Index (CC50/EC50)
Silvio X10/7 (TcI)Brazil0.7 µM (Published)Data NeededData NeededData Needed
Y strain (TcII)BrazilData NeededData NeededData NeededData Needed
CL Brener (TcVI)Brazil/BoliviaData NeededData NeededData NeededData Needed
Tulahuen (TcVI)ChileData NeededData NeededData NeededData Needed
G strain (TcI)BrazilData NeededData NeededData NeededData Needed
PAH179 (TcV)ParaguayData NeededData NeededData NeededData Needed

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible assessment of compound activity. The following is a summary of the experimental protocol for determining the potency of compounds against intracellular T. cruzi amastigotes using high-content imaging.

In Vitro Intracellular Amastigote Activity Assay
  • Host Cell Culture: Vero (monkey kidney epithelial) cells are maintained in MEM supplemented with 10% FCS at 37°C and 5% CO2.

  • T. cruzi Culture: The T. cruzi strain of interest (e.g., TcI Silvio X10/7) is maintained in its amastigote stage by weekly passaging in Vero cells.

  • Assay Plate Preparation:

    • Host cells are seeded into 384-well imaging plates and incubated for 24 hours to allow for adherence.

    • Test compounds are serially diluted and added to the wells.

  • Infection:

    • Host cells are infected with trypomastigotes at a defined multiplicity of infection (MOI).

    • After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Incubation and Imaging:

    • Infected cells are incubated with the test compounds for a specified period (e.g., 72 hours).

    • Cells are then fixed and stained with a nuclear stain (e.g., Hoechst 33342) to visualize both host cell and parasite nuclei.

    • Plates are imaged using a high-content imaging system.

  • Data Analysis:

    • Image analysis software is used to quantify the number of intracellular amastigotes and host cells per well.

    • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for parasite inhibition and CC50 (half-maximal cytotoxic concentration) for host cell toxicity.

Visualizing the Mechanism: LAPTc in Nutrient Acquisition

The proposed primary role of LAPTc is in the procurement of essential amino acids, particularly leucine, from the host cell environment. The following diagram illustrates this putative pathway.

LAPTc_Pathway cluster_host Host Cell Cytoplasm cluster_parasite T. cruzi Cytoplasm Host Peptides Host Peptides LAPTc LAPTc Host Peptides->LAPTc Uptake Leucine Leucine LAPTc->Leucine Cleavage Protein Synthesis Protein Synthesis Leucine->Protein Synthesis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibition

Caption: Proposed role of LAPTc in T. cruzi nutrient uptake and its inhibition by this compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics for Chagas disease. However, the existing data is limited to a single T. cruzi strain. To fully assess its potential and mitigate the risk of late-stage failure due to strain-specific efficacy, a comprehensive cross-validation of its activity against a panel of genetically diverse T. cruzi strains is imperative. The experimental protocols and comparative framework provided in this guide are intended to facilitate these crucial next steps in the drug discovery pipeline.

References

In Vivo Validation of Anti-Parasitic Effects: A Comparative Guide for Novel Trypanosoma cruzi Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-parasitic effects of a novel drug target inhibitor, LAPTc-IN-1, against the established treatments for Chagas disease, benznidazole (B1666585) and nifurtimox (B1683997). Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited therapeutic options.[1][2] The acidic M17 leucyl-aminopeptidase of T. cruzi (LAPTc) has emerged as a promising drug target.[1] While in vivo validation data for a specific LAPTc inhibitor, designated here as this compound (based on the potent "compound 4" identified in preclinical studies), is not yet publicly available, this guide synthesizes its promising in vitro profile and contrasts it with the extensive in vivo data for current standard-of-care drugs.

Comparative Efficacy Data

The following table summarizes the available quantitative data for the LAPTc inhibitor and the approved drugs for Chagas disease. It is crucial to note the distinction between the in vitro data for the LAPTc inhibitor and the in vivo data for benznidazole and nifurtimox.

CompoundTarget/Mechanism of ActionParasite StageExperimental ModelDose/ConcentrationObserved EffectReference
This compound (based on "compound 4") LAPTc InhibitionIntracellular amastigotesIn vitro (Vero cells)IC50: <1 µMSub-micromolar activity against intracellular parasites[1]
Benznidazole Induces oxidative stress; nitro-reduction intermediates are toxic to the parasiteTrypomastigotes & AmastigotesIn vivo (murine models)100 mg/kg/day100% cure rate in some acute infection models; prevents cardiac fibrosis when administered early.[3][4][3][4][5]
Nifurtimox Generates nitro anion radicals and reactive intermediates toxic to the parasiteTrypomastigotes & AmastigotesIn vivo (murine models)8-10 mg/kg/day84-92% survival rate in acute models; effective suppression of parasitemia.[6][7][6][7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of in vivo validation, the following diagrams are provided.

G cluster_parasite Trypanosoma cruzi cluster_drug Drug Action LAPTc LAPTc Enzyme AA_pool Amino Acid Pool LAPTc->AA_pool Leucine cleavage Leucine External Leucine Leucine->LAPTc Protein_synth Protein Synthesis AA_pool->Protein_synth Parasite_growth Parasite Growth & Replication Protein_synth->Parasite_growth LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibition

Fig. 1: Proposed signaling pathway of LAPTc inhibition by this compound in T. cruzi.

G start Start: In Vitro Hit Identification in_vivo_model Selection of Murine Model (e.g., BALB/c, C57BL/6) start->in_vivo_model infection Infection with T. cruzi (e.g., Y or Tulahuen strain) in_vivo_model->infection treatment_groups Establishment of Treatment Groups (Vehicle, this compound, Comparators) infection->treatment_groups drug_admin Drug Administration (Oral gavage, IP injection) treatment_groups->drug_admin monitoring Monitoring of Parasitemia (Blood smears, bioluminescence) drug_admin->monitoring endpoint Endpoint Analysis (Survival, parasite load in tissues, histopathology) monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis

Fig. 2: General experimental workflow for in vivo validation of anti-Chagas disease drug candidates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the in vivo assessment of anti-T. cruzi compounds.

In Vivo Efficacy in an Acute Mouse Model of Chagas Disease

This protocol is a generalized representation based on common practices in the field.[3][4][8]

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice are commonly used.[3][4] The choice of strain can influence disease progression and immune response.

  • Age and Sex: Typically, 6-8 week old female mice are used.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Parasite Strain and Infection:

  • Parasite: Trypanosoma cruzi strains such as Y, CL Brener, or Tulahuen are frequently used.[3][7][9] Some strains may exhibit different sensitivities to drugs.[3]

  • Infection Route: Mice are infected intraperitoneally (IP) with 1 x 104 to 1 x 105 bloodstream trypomastigotes.

3. Drug Formulation and Administration:

  • This compound: As in vivo data is unavailable, a formulation would need to be developed. Typically, compounds are suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Benznidazole and Nifurtimox: These are used as positive controls. They are typically administered orally by gavage.

  • Dosage: Dosages are determined based on prior toxicity and pharmacokinetic studies. For instance, benznidazole is often administered at 100 mg/kg/day.[3][4]

  • Treatment Schedule: Treatment is usually initiated at the peak of parasitemia (around 7-14 days post-infection) and continues for a defined period, for example, 20 consecutive days.[4]

4. Assessment of Efficacy:

  • Parasitemia: Blood samples are collected from the tail vein at regular intervals to monitor the number of trypomastigotes by microscopic counting using a Neubauer chamber.

  • Survival: Mortality is recorded daily throughout the experiment.

  • Cure Assessment: After the treatment period, a proportion of the animals may be immunosuppressed (e.g., with cyclophosphamide) to check for the reactivation of the infection, which would indicate treatment failure.[3]

  • Tissue Parasite Load: At the end of the experiment, tissues such as the heart, skeletal muscle, and spleen are collected. Parasite burden can be quantified using techniques like quantitative PCR (qPCR) or bioluminescence imaging if using transgenic parasites.[4]

  • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

Conclusion

The LAPTc enzyme in Trypanosoma cruzi presents a compelling target for the development of new anti-Chagasic drugs. The in vitro data for LAPTc inhibitors, such as "compound 4," demonstrates potent and selective activity against the parasite.[1] However, the successful translation of these promising in vitro results into effective in vivo therapies requires rigorous validation through well-designed animal studies. The established in vivo models and the performance of current drugs like benznidazole and nifurtimox provide a critical benchmark for the evaluation of novel candidates like this compound. Future in vivo studies will be essential to determine if the high in vitro potency of LAPTc inhibitors translates to a safe and effective treatment for Chagas disease, potentially offering a much-needed alternative to the current therapeutic arsenal.

References

A Comparative Guide to the Mode of Action of LAPTc-IN-1 and Other Trypanocidal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of LAPTc-IN-1, a competitive inhibitor of the Trypanosoma cruzi M17 leucyl-aminopeptidase (LAPTc), with other established trypanocidal drugs. The information is supported by experimental data and detailed methodologies for key assays, offering a valuable resource for those involved in the research and development of new treatments for trypanosomal diseases.

Executive Summary

This compound represents a novel approach to trypanocidal drug development by targeting a specific parasite enzyme, the M17 leucyl-aminopeptidase (LAPTc), which is crucial for the parasite's nutrient acquisition. This contrasts with many existing trypanocidal drugs that have broader, and sometimes less understood, mechanisms of action, often leading to significant host toxicity. This guide will delve into the specifics of these different modes of action, presenting comparative data on their efficacy and cytotoxicity.

Comparison of Modes of Action

The following table summarizes the primary modes of action for this compound and a selection of commonly used trypanocidal drugs.

DrugTarget Organism(s)Primary Mode of Action
This compound Trypanosoma cruziCompetitive inhibitor of the M17 leucyl-aminopeptidase (LAPTc), an enzyme essential for the hydrolysis of peptides to provide the parasite with essential amino acids, such as leucine (B10760876).[1][2] This disruption of nutrient supply is vital as T. cruzi cannot synthesize leucine de novo.[3][4]
Benznidazole Trypanosoma cruziIt is a prodrug that, once activated by a parasite-specific nitroreductase, generates reactive nitrogen intermediates.[5][6] These intermediates can cause damage to DNA, proteins, and lipids, leading to parasite death.[5][6]
Nifurtimox (B1683997) Trypanosoma cruziSimilar to benznidazole, nifurtimox is a nitrofuran prodrug activated by a nitroreductase. This activation leads to the production of cytotoxic reactive oxygen species (ROS) and reactive nitrogen species, inducing oxidative stress and damaging parasitic macromolecules.[7]
Melarsoprol Trypanosoma bruceiThis arsenical compound is a prodrug metabolized to melarsen (B1215594) oxide.[8] Melarsen oxide covalently binds to sulfhydryl groups in proteins, including the parasite-specific antioxidant trypanothione (B104310) and enzymes like pyruvate (B1213749) kinase, disrupting energy metabolism and antioxidant defense.[8][9]
Eflornithine Trypanosoma brucei gambienseActs as an irreversible inhibitor ("suicide inhibitor") of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[10] Polyamines are essential for cell division and proliferation in the parasite.
Pentamidine Trypanosoma brucei gambienseThe exact mechanism is not fully understood but is thought to involve interference with DNA, RNA, and protein synthesis. It is known to accumulate in the parasite and may disrupt mitochondrial function.[11]
Suramin Trypanosoma bruceiIts mechanism is not completely elucidated but is believed to inhibit various enzymes, including those involved in glycolysis and RNA polymerase. It enters the parasite via endocytosis.[12]

Quantitative Performance Data

The following tables provide a summary of available quantitative data for LAPTc inhibitors and other trypanocidal drugs. It is important to note that direct comparisons of IC50 and CC50 values across different studies can be challenging due to variations in experimental conditions, parasite strains, and cell lines used.

Table 1: In Vitro Trypanocidal Activity (IC50/EC50)

CompoundTargetParasite StageIC50 / EC50 (µM)Reference
LAPTc Inhibitor (KBE009) T. cruziEpimastigotes28.1 ± 1.9[2]
LAPTc Inhibitor (Compound 4) T. cruziIntracellular Amastigotes< 1 (sub-micromolar)[1]
Benznidazole T. cruziAmastigotes2.44 (TcVI) - 8.36 (TcII)[7]
Benznidazole T. cruziEpimastigotes7.6 - 32[13]
Nifurtimox T. cruziAmastigotes~2.62[7]

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
LAPTc Inhibitor (KBE009) Human Dermal Fibroblasts> 1374.9[2]
LAPTc Inhibitor (Compound 4) Human Hepatocellular Carcinoma (HepG2)Not specified, but low toxicity reported>500 (relative to human LAP3)[1]
Benznidazole Vero>200Varies depending on parasite IC50[7]
Nifurtimox Vero>200Varies depending on parasite IC50[7]

Mandatory Visualizations

Signaling Pathway of this compound

LAPTc_Inhibition_Pathway cluster_parasite Trypanosoma cruzi cluster_inhibition Peptides Peptides LAPTc LAPTc Peptides->LAPTc Substrate Leucine Leucine LAPTc->Leucine Hydrolysis Protein_Synthesis Protein_Synthesis Leucine->Protein_Synthesis Parasite_Growth Parasite_Growth Protein_Synthesis->Parasite_Growth LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Competitive Inhibition Inhibition

Caption: Mode of action of this compound, a competitive inhibitor of LAPTc in Trypanosoma cruzi.

Experimental Workflow for Trypanocidal Drug Screening

Drug_Screening_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Assay1 1. In Vitro Trypanocidal Activity (T. cruzi amastigotes) Data1 Determine IC50 Assay1->Data1 Assay2 2. Cytotoxicity Assay (Mammalian Cells) Data2 Determine CC50 Assay2->Data2 Assay3 3. Enzyme Inhibition Assay (Recombinant LAPTc) Data3 Determine Ki and Inhibition Type Assay3->Data3 SI Calculate Selectivity Index (SI = CC50 / IC50) Data1->SI Data2->SI End End: Lead Compound Identification Data3->End SI->End Start Start: Compound Library Start->Assay1 Start->Assay2 Start->Assay3

Caption: General experimental workflow for screening and validation of trypanocidal compounds.

Experimental Protocols

In Vitro Trypanocidal Activity Assay (Intracellular Amastigotes)

This protocol is adapted from methodologies used for screening compounds against intracellular T. cruzi amastigotes.[14][15]

Materials:

  • Vero cells (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well clear-bottom black plates

  • Test compounds and reference drug (e.g., Benznidazole)

  • DNA-binding fluorescent dye (e.g., Hoechst 33342)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10³ cells/well). Incubate at 37°C, 5% CO₂.

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 24 hours.

  • Removal of Extracellular Parasites: After the incubation period, wash the wells three times with sterile PBS to remove any remaining extracellular trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compounds and the reference drug to the infected cells. Include a vehicle control (e.g., DMSO) and an uninfected cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

    • Stain the cells with a solution containing a DNA-binding fluorescent dye (e.g., Hoechst 33342) to visualize both host cell and parasite nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number of intracellular amastigotes per host cell.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to assess the cytotoxicity of compounds on mammalian cells.[16][17][18][19]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or L6 cells)

  • Complete cell culture medium

  • 96-well clear plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Enzyme Inhibition Kinetics Assay

This protocol provides a general framework for determining the inhibition constant (Ki) and the mode of inhibition for an enzyme inhibitor.[8][11][20]

Materials:

  • Purified recombinant LAPTc enzyme

  • Fluorogenic or chromogenic substrate for LAPTc (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer

  • Test inhibitor (this compound)

  • 96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)

  • Fluorescence or absorbance microplate reader

Procedure:

  • Determination of Michaelis-Menten Constant (Km):

    • Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Measure the initial reaction velocity (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • IC50 Determination:

    • Perform the enzyme assay with a fixed substrate concentration (typically at or near the Km value) and varying concentrations of the inhibitor.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

  • Determination of Inhibition Type and Ki:

    • Perform the enzyme assay with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Measure the initial reaction velocities.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the inhibition constant (Ki) from the slopes and intercepts of the Lineweaver-Burk plot using the appropriate equations for the determined inhibition type. For competitive inhibition, the slope of the inhibited reaction is equal to (Km/Vmax) * (1 + [I]/Ki).

References

A Head-to-Head Comparison of LAPTc-IN-1 and Other Novel Chagas Disease Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1] The current treatments, benznidazole (B1666585) and nifurtimox, are fraught with issues of toxicity and variable efficacy, particularly in the chronic stage of the disease. This has spurred the search for novel drug candidates that target essential parasite-specific pathways. This guide provides a head-to-head comparison of a promising new investigational agent, LAPTc-IN-1, with other novel drug candidates targeting key enzymes in T. cruzi, including cruzain and CYP51.

Overview of Novel Drug Targets

The development of new therapies for Chagas disease is focused on identifying and inhibiting molecular targets that are essential for the parasite's survival and pathogenesis, while having minimal off-target effects on the human host. Three such targets at the forefront of current research are:

  • Leucyl-aminopeptidase of T. cruzi (LAPTc): This M17 metallo-aminopeptidase is believed to play a crucial role in nutrient acquisition for the parasite, specifically in the hydrolysis of peptides to release essential amino acids like leucine, which T. cruzi cannot synthesize.[2][3] Its inhibition is a novel strategy for starving the parasite.

  • Cruzain: The major cysteine protease of T. cruzi, cruzain, is a well-validated drug target. It is involved in multiple key processes for the parasite, including host cell invasion, differentiation, and evasion of the host immune response.[4][5]

  • Sterol 14α-demethylase (CYP51): This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in T. cruzi. Ergosterol is an essential molecule for the parasite's cell membrane integrity and function. Inhibition of CYP51 disrupts membrane formation, leading to parasite death.

Quantitative Comparison of Drug Candidates

The following tables summarize the available preclinical data for this compound and selected novel inhibitors of cruzain and CYP51.

Table 1: In Vitro Potency Against T. cruzi

Drug CandidateTargetIn Vitro AssayIC50 / EC50 / KiReference(s)
This compound (Compound 4) LAPTcEnzyme Inhibition (Ki)0.27 µM
Intracellular AmastigotesSub-micromolar activity
Cruzain Inhibitor (Compound 8) CruzainEnzyme Inhibition (Ki)4.6 µM
Cruzain Inhibitor (Compound 22) CruzainEnzyme Inhibition (Ki)27 µM
VNI CYP51Not SpecifiedNot Specified
VFV CYP51Not SpecifiedNot Specified
LP10 CYP51Enzyme Binding (KD)≤ 42 nM
Intracellular Amastigotes (EC50)0.65 µM
Optimized LP10 Analogs (27i, 27r) CYP51Intracellular Amastigotes (EC50)14-18 nM

Table 2: Selectivity and In Vivo Efficacy

Drug CandidateSelectivity (Target vs. Human Homolog)Animal ModelIn Vivo EfficacyReference(s)
This compound (Compound 4) >500-fold (LAPTc vs. human LAP3)Data Not AvailableData Not Available
Cruzain Inhibitors Data Not AvailableData Not AvailableData Not Available
VNI Selective for trypanosomal CYP51Mouse model of Chagas diseaseCured acute and chronic forms
VFV Selective for trypanosomal CYP51Mouse model of Chagas disease100% efficacy in curing experimental Chagas
LP10 Selective against human CYPs 1A2, 2D6, 3A4Mouse model of T. cruzi infection60% cure rate

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in the evaluation of these drug candidates, the following diagrams are provided.

LAPTc_Inhibition_Pathway cluster_parasite Trypanosoma cruzi cluster_drug External Peptides External Peptides LAPTc LAPTc External Peptides->LAPTc Hydrolysis Leucine Leucine LAPTc->Leucine Protein Synthesis Protein Synthesis Leucine->Protein Synthesis Parasite Growth Parasite Growth Protein Synthesis->Parasite Growth This compound This compound This compound->LAPTc Inhibition

Mechanism of Action of this compound.

Cruzain_Inhibition_Pathway cluster_parasite_host T. cruzi - Host Cell Interaction cluster_drug Cruzain Cruzain Host Cell Invasion Host Cell Invasion Cruzain->Host Cell Invasion Immune Evasion Immune Evasion Cruzain->Immune Evasion Parasite Replication Parasite Replication Host Cell Invasion->Parasite Replication Cruzain Inhibitor Cruzain Inhibitor Cruzain Inhibitor->Cruzain Inhibition

Mechanism of Action of Cruzain Inhibitors.

CYP51_Inhibition_Pathway cluster_ergosterol_synthesis Ergosterol Biosynthesis in T. cruzi cluster_drug Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Precursors Ergosterol Precursors CYP51->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Parasite Cell Membrane Parasite Cell Membrane Ergosterol->Parasite Cell Membrane CYP51 Inhibitor CYP51 Inhibitor CYP51 Inhibitor->CYP51 Inhibition

Mechanism of Action of CYP51 Inhibitors.

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification In Vitro Potency & Selectivity In Vitro Potency & Selectivity Hit Identification->In Vitro Potency & Selectivity Lead Candidate Lead Candidate In Vitro Potency & Selectivity->Lead Candidate In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Candidate->In Vivo Efficacy Studies Preclinical Candidate Preclinical Candidate In Vivo Efficacy Studies->Preclinical Candidate

References

Assessing the Therapeutic Index of LAPTc-IN-1: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Inhibitor Shows Promise Against Chagas Disease, But Requires Further Scrutiny to Determine Its Therapeutic Window Compared to Existing Treatments.

In the landscape of treatments for Chagas disease, a parasitic illness caused by Trypanosoma cruzi, the emergence of LAPTc-IN-1, a potent inhibitor of the parasite's M17 leucyl-aminopeptidase (LAPTc), offers a new avenue for therapeutic development. This guide provides a comparative assessment of the preclinical data available for this compound against the established treatments, benznidazole (B1666585) and nifurtimox (B1683997), with a focus on the therapeutic index—a critical measure of a drug's safety and efficacy.

Executive Summary

This compound demonstrates high potency and selectivity for its parasitic target, a crucial first step in the development of a safe and effective drug. However, a comprehensive evaluation of its therapeutic index is currently hampered by the limited availability of in vivo efficacy and toxicity data. In contrast, benznidazole and nifurtimox, despite their known adverse effects, have more extensive, albeit still incomplete, publicly available data on their activity in animal models. This guide synthesizes the current knowledge to aid researchers in understanding the therapeutic potential and data gaps for this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and the current standard-of-care treatments for Chagas disease. It is important to note that a direct comparison of the therapeutic index is challenging due to the different stages of development and the variability in reported experimental models.

Table 1: In Vitro Efficacy and Selectivity

CompoundTargetPotency (Ki)Anti-parasitic Activity (Intracellular T. cruzi)Selectivity (over human LAP3)
This compound (Compound 4) T. cruzi Leucyl-aminopeptidase (LAPTc)0.27 µM[1][2][3]Sub-micromolar activity[1][2][3]>500-fold[1][2][3]
Benznidazole Multiple (DNA, RNA, protein synthesis)Not Applicable--
Nifurtimox Multiple (induces oxidative stress)Not Applicable--

Table 2: In Vivo Toxicity and Efficacy

CompoundAnimal ModelToxicity (LD50, oral)Efficacy (ED50 / Curative Dose)Calculated Therapeutic Index (LD50/ED50)
This compound (Compound 4) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Benznidazole MouseData Not Available~100 mg/kg/day for 20-30 days (curative)[4][5][6]Data Not Available
Nifurtimox Mouse3720 mg/kg[7]100 mg/kg/day for 20 days (suppressive)[8]~37.2

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in the assessment of these anti-Chagasic compounds.

In Vitro Cytotoxicity Assay (e.g., against HepG2 cells)
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compound (this compound, benznidazole, or nifurtimox) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease
  • Animal Model: Female BALB/c mice are typically used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Infection: Mice are infected intraperitoneally with a specific strain of T. cruzi (e.g., Tulahuen or Brazil strain) that may be genetically modified to express a reporter gene like luciferase for in vivo imaging.

  • Compound Administration: At a predetermined time post-infection (e.g., at the peak of parasitemia), the test compounds are administered to the mice, typically via oral gavage, for a specified duration (e.g., 20 consecutive days). A vehicle control group receives the formulation without the drug.

  • Monitoring Parasitemia: Blood samples are collected from the mice at regular intervals, and the number of parasites is quantified by microscopic counting or by quantitative PCR (qPCR). For luciferase-expressing parasites, in vivo bioluminescence imaging can be used to monitor the parasite load in real-time.

  • Cure Assessment: At the end of the treatment period and after a follow-up period, various methods are used to assess for curative efficacy, including the absence of parasites in the blood (parasitemia), negative qPCR results for parasite DNA in tissues (e.g., heart, skeletal muscle), and lack of relapse after immunosuppression.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the parasite load and survival rates in the treated groups to the vehicle control group. The ED50 (the dose that is effective in 50% of the animals) can be calculated from dose-ranging studies.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is fundamental to rational drug design and for predicting potential off-target effects.

This compound: Targeting a Key Parasite Enzyme

This compound is a competitive inhibitor of the T. cruzi leucyl-aminopeptidase (LAPTc). This enzyme is crucial for the parasite as it is involved in the acquisition of essential amino acids, like leucine, which the parasite cannot synthesize on its own[9][10][11]. By blocking this enzyme, this compound effectively starves the parasite of a vital nutrient, leading to its death. The high selectivity of this compound for the parasite enzyme over its human homologue is a promising indicator of a potentially favorable safety profile.

LAPTc_Inhibition cluster_parasite Trypanosoma cruzi Peptides Peptides LAPTc LAPTc Peptides->LAPTc Substrate Leucine Leucine LAPTc->Leucine Hydrolysis Protein_Synthesis Protein Synthesis & Parasite Survival Leucine->Protein_Synthesis LAPTc_IN_1 This compound LAPTc_IN_1->LAPTc Inhibition

This compound inhibits a key enzyme in T. cruzi.
Benznidazole and Nifurtimox: Broad-Spectrum Activity with Toxicity Concerns

The existing treatments, benznidazole and nifurtimox, are nitro-heterocyclic compounds that act through different, less specific mechanisms.

Benznidazole is thought to be activated by a parasitic nitroreductase to form reactive metabolites that can damage the parasite's DNA, proteins, and lipids[12][13][14]. This widespread cellular damage ultimately leads to parasite death.

Nifurtimox also undergoes reduction within the parasite, leading to the generation of reactive oxygen species (ROS) that cause significant oxidative stress[15][16][17][18]. This oxidative damage to cellular components is the primary mode of its anti-parasitic activity.

The lack of a specific molecular target for these drugs may contribute to their broad activity against the parasite, but it is also a likely reason for their significant side effects in humans.

Existing_Treatments_MoA cluster_benznidazole Benznidazole cluster_nifurtimox Nifurtimox BNZ Benznidazole BNZ_Metabolites Reactive Metabolites BNZ->BNZ_Metabolites Nitroreductase BNZ_Damage DNA, Protein, Lipid Damage BNZ_Metabolites->BNZ_Damage BNZ_Death Parasite Death BNZ_Damage->BNZ_Death NFX Nifurtimox NFX_ROS Reactive Oxygen Species (ROS) NFX->NFX_ROS Reduction NFX_Damage Oxidative Stress & Cellular Damage NFX_ROS->NFX_Damage NFX_Death Parasite Death NFX_Damage->NFX_Death

Mechanisms of action for benznidazole and nifurtimox.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new, target-specific treatment for Chagas disease. Its high in vitro potency and selectivity are encouraging. However, the current lack of comprehensive in vivo data makes a definitive assessment of its therapeutic index impossible. To move forward, the following experimental data are critical:

  • In vitro cytotoxicity: Determination of IC50 values against a panel of human cell lines to better understand its selectivity window.

  • In vivo efficacy: Dose-response studies in a relevant animal model of Chagas disease to determine the ED50.

  • In vivo toxicity: Acute and sub-chronic toxicity studies in animals to determine the maximum tolerated dose (MTD) and LD50.

Obtaining this data will allow for a more direct and quantitative comparison with benznidazole and nifurtimox and will be essential for deciding whether to advance this compound into further preclinical and, eventually, clinical development. The high unmet medical need in Chagas disease underscores the importance of pursuing novel therapeutic strategies like the inhibition of LAPTc.

References

Safety Operating Guide

Navigating the Disposal of LAPTc-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle LAPTc-IN-1 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] In case of accidental contact, follow standard first-aid measures and seek medical attention if necessary.[1][2]

Step-by-Step Disposal Protocol

The following procedure is a general guideline for the safe disposal of this compound and materials contaminated with it.

  • Waste Identification and Segregation : All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and disposable PPE, must be classified as chemical waste.[3] This waste must be segregated from other waste streams such as regular trash, biological waste, and radioactive waste to prevent cross-contamination and ensure proper handling.

  • Containerization : Use a designated and compatible chemical waste container for collecting this compound waste. The container should be robust, leak-proof, and have a secure lid. For solid waste, a polyethylene-lined drum or a sturdy, sealable bag may be suitable, while a screw-cap bottle is appropriate for liquid waste. Ensure the container is not overfilled, leaving at least 10% headspace to accommodate any potential expansion of contents.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began. Do not use abbreviations. If the waste is a mixture, list all constituents. While specific hazard information for this compound is not detailed, it is prudent to handle it with caution and indicate any potential uncharacterized hazards on the label.

  • Storage : Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from sources of ignition or incompatible chemicals. The container must remain closed at all times, except when adding waste.

  • Disposal Request : Once the waste container is full or ready for removal, follow your institution's established procedure for requesting a hazardous waste pickup. This is typically managed through the EHS department or an online portal. Do not attempt to dispose of this compound down the drain or in the regular trash.

Summary of Disposal Considerations

ConsiderationGuidelineRegulatory Context
Waste Classification Treat as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.Local, State, and Federal hazardous waste regulations.
Containerization Use a designated, properly labeled, and sealed waste container compatible with the chemical.Resource Conservation and Recovery Act (RCRA) guidelines.
Labeling Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.OSHA Hazard Communication Standard and EPA regulations.
Storage Store in a designated satellite accumulation area, keeping the container closed except when adding waste.EPA regulations for satellite accumulation areas (40 CFR 262.15).
Disposal Method Arrange for pickup and disposal by your institution's certified hazardous waste contractor.Institutional policies and hazardous waste vendor requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LAPTc_IN_1_Disposal_Workflow cluster_0 start Generation of This compound Waste identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Compatible Waste Container segregate->containerize label Label Container 'Hazardous Waste - this compound' containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Waste Pickup via EHS store->request end Proper Disposal by Certified Contractor request->end

This compound Disposal Workflow Diagram

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.